Product packaging for (S)-1-(2-chlorophenyl)ethanol(Cat. No.:CAS No. 131864-71-6)

(S)-1-(2-chlorophenyl)ethanol

Cat. No.: B139417
CAS No.: 131864-71-6
M. Wt: 156.61 g/mol
InChI Key: DDUBOVLGCYUYFX-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-1-(2-chlorophenyl)ethanol is a useful research compound. Its molecular formula is C8H9ClO and its molecular weight is 156.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClO B139417 (S)-1-(2-chlorophenyl)ethanol CAS No. 131864-71-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-(2-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUBOVLGCYUYFX-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426434
Record name (S)-1-(2-chlorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131864-71-6
Record name (S)-1-(2-chlorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-1-(2-chlorophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-1-(2-chlorophenyl)ethanol chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-1-(2-chlorophenyl)ethanol: Properties, Synthesis, and Applications

Abstract

This compound is a chiral secondary alcohol that serves as a crucial building block in organic synthesis, particularly within the pharmaceutical industry. Its specific stereochemistry makes it a valuable intermediate for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in drug development, tailored for researchers, scientists, and professionals in the field.

Chemical Identity and Physicochemical Properties

This compound is an organic compound characterized by a chlorophenyl group and a hydroxyl group attached to a stereogenic center.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (1S)-1-(2-chlorophenyl)ethanol[1][2]
CAS Number 131864-71-6[1][2]
Molecular Formula C₈H₉ClO[1][2]
SMILES CC(C1=CC=CC=C1Cl)O[1]
InChI Key DDUBOVLGCYUYFX-LURJTMIESA-N[1]
MDL Number MFCD06659506[1][3]
PubChem CID 6999091[1][2]

Table 2: Physicochemical Properties of 1-(2-chlorophenyl)ethanol

PropertyValueSource
Molecular Weight 156.61 g/mol [1][2]
Appearance Colorless to light yellow clear liquid[4][5]
Density ~1.18 g/cm³[4]
Boiling Point 121-123 °C @ 14 mmHg[4]
pKa (Predicted) 14.05 ± 0.20[4][5]
Solubility Slightly soluble in water[1][3][5]
XLogP3-AA 2.1[2]
Topological Polar Surface Area 20.2 Ų[2][5]

Synthesis and Experimental Protocols

The primary and most critical method for producing this compound is the enantioselective reduction of the prochiral ketone, 2'-chloroacetophenone. This transformation can be achieved through both biocatalytic and chemocatalytic routes, which are pivotal for establishing the desired stereochemistry.

Biocatalytic Asymmetric Reduction

Biocatalysis offers a green and highly selective method for producing the (S)-enantiomer. Various microorganisms are employed as whole-cell catalysts to perform this reduction.

Experimental Protocol: Whole-Cell Bioreduction using Saccharomyces cerevisiae

This protocol is a representative example of a biocatalytic reduction.

  • Culture Preparation: A culture of Saccharomyces cerevisiae is grown in a suitable nutrient-rich medium (e.g., YM broth) at 28-30°C with agitation until it reaches the late-exponential growth phase.

  • Bioreduction:

    • The yeast cells are harvested by centrifugation and washed with a sterile buffer (e.g., phosphate buffer, pH 7.0).

    • The cells are resuspended in the same buffer to a specific optical density.

    • 2'-Chloroacetophenone (the substrate) is added to the cell suspension.[6] A co-solvent like glycerol may be used to improve substrate solubility and enzymatic performance.[6]

    • A carbon source (e.g., glucose) is added to provide the necessary reducing equivalents (NAD(P)H) for the carbonyl reductase enzymes.

    • The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle shaking for 24-72 hours.

  • Monitoring and Work-up:

    • The reaction progress is monitored by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion rate and enantiomeric excess (ee).

    • Once the reaction is complete, the mixture is centrifuged to remove the yeast cells.

    • The supernatant is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Chemocatalytic Asymmetric Reduction (Corey-Bakshi-Shibata - CBS Reduction)

The CBS reduction is a powerful and widely used chemical method for the highly enantioselective reduction of ketones using a chiral oxazaborolidine catalyst and a stoichiometric borane source.[7]

Experimental Protocol: CBS-Catalyzed Reduction

  • Catalyst Preparation (In Situ):

    • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 mmol, 0.05 equiv.).[7]

    • Add anhydrous tetrahydrofuran (THF, 1 mL) followed by trimethylborate (0.11 mmol, 0.055 equiv.).[7]

    • Stir the solution at room temperature for 30 minutes to form the oxazaborolidine catalyst in situ.[7]

  • Asymmetric Reduction:

    • Cool the catalyst solution to the desired temperature (e.g., 0°C or -20°C).

    • Slowly add a borane solution (e.g., borane-dimethyl sulfide complex or borane-THF solution, ~1.1 equiv.) to the catalyst mixture.

    • In a separate flask, dissolve 2'-chloroacetophenone (2 mmol, 1 equiv.) in anhydrous THF.

    • Add the ketone solution dropwise to the catalyst-borane mixture over 30-60 minutes.

    • Stir the reaction at the same temperature until completion, monitoring by Thin Layer Chromatography (TLC) or GC.

  • Quenching and Work-up:

    • Carefully quench the reaction by the slow, dropwise addition of methanol at a low temperature.

    • Allow the mixture to warm to room temperature and remove the solvent under reduced pressure.

    • Add a dilute acid solution (e.g., 1M HCl) and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting alcohol by silica gel column chromatography to obtain the highly enantiopure this compound.

Visualized Workflows and Applications

General Synthesis Workflow

The synthesis of this compound is centered around the enantioselective reduction of its parent ketone.

G General Synthesis Workflow sub 2'-Chloroacetophenone (Substrate) Bio Biocatalyst (e.g., Yeast) sub->Bio Chem Chemocatalyst (e.g., CBS Catalyst) sub->Chem prod This compound (Product) Bio->prod Asymmetric Reduction Chem->prod Asymmetric Reduction

Caption: Asymmetric reduction pathways to this compound.

Role in Pharmaceutical Synthesis

This compound is a key chiral intermediate. Its stereocenter is incorporated into the final structure of more complex molecules, such as inhibitors for therapeutic targets like Polo-like kinase 1 (Plk1), which are investigated in cancer therapy.[8]

G Application in Drug Development Start This compound (Chiral Building Block) Inter Multi-step Chemical Synthesis Start->Inter End Active Pharmaceutical Ingredient (e.g., Plk1 Inhibitor) Inter->End

Caption: Role as a key intermediate in pharmaceutical synthesis.

Spectroscopic and Analytical Data

Characterization of this compound relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Specific chemical shifts and coupling constants for the (R)-enantiomer have been reported, which would be identical for the (S)-enantiomer.[9]

  • Infrared (IR) Spectroscopy: IR spectra show characteristic absorption bands for the hydroxyl (-OH) group (broad peak around 3300-3500 cm⁻¹) and C-Cl stretching.

  • Mass Spectrometry (MS): GC-MS is commonly used for identification, showing a molecular ion peak and characteristic fragmentation patterns.[10]

  • Chiral HPLC/GC: These techniques are essential for determining the enantiomeric excess (ee) of the synthesized product, using a chiral stationary phase to separate the (R) and (S) enantiomers.[9]

Safety, Handling, and Storage

This compound requires careful handling in a laboratory setting.

Table 3: GHS Hazard Information

Hazard CodeDescription
H315 Causes skin irritation[2][10]
H319 Causes serious eye irritation[2][10]
H335 May cause respiratory irritation[2][10]
  • Handling: Use in a well-ventilated area or under a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid contact with skin and eyes and inhalation of vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] It is incompatible with strong oxidizing agents.[1][3]

  • Stability: The compound is stable under normal storage conditions.[11] Hazardous decomposition products upon thermal decomposition can include carbon monoxide, carbon dioxide, and hydrogen chloride.[11]

Conclusion

This compound is a synthetically valuable chiral alcohol. The ability to produce it in high enantiomeric purity through established biocatalytic and chemocatalytic methods underpins its importance as an intermediate in the synthesis of pharmaceuticals. This guide provides the essential technical information required by researchers and drug development professionals to effectively utilize this compound in their work.

References

Spectroscopic Data of (S)-1-(2-chlorophenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral compound (S)-1-(2-chlorophenyl)ethanol. The information presented herein is essential for the identification, characterization, and quality control of this important chemical entity in research and development settings. This document includes tabulated spectroscopic data, detailed experimental protocols for data acquisition, and a workflow diagram for the complete spectroscopic analysis of a chiral alcohol.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, and IR spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
1.49Doublet6.43H-CH₃
1.93Singlet-1H-OH
4.88Quartet6.41H-CH(OH)
7.23–7.30Multiplet-3HAromatic CH
7.38Multiplet-1HAromatic CH

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
25.2-CH₃
69.8-CH(OH)
123.6Aromatic CH
125.6Aromatic CH
127.5Aromatic CH
129.8Aromatic CH
134.4Aromatic C-Cl
147.9Aromatic C

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
3355O-H stretch (broad)
1598, 1574, 1477C=C stretch (aromatic)
1079C-O stretch
811, 786, 697C-H bend (aromatic)

Technique: Thin Film

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 1-(2-chlorophenyl)ethanol

ParameterValue
Molecular FormulaC₈H₉ClO
Molecular Weight156.61 g/mol
Monoisotopic Mass156.0342 g/mol

Expected Fragmentation: In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ at m/z 156 would be expected. Due to the presence of chlorine, an isotopic peak [M+2]⁺ at m/z 158 with an intensity of approximately one-third of the molecular ion peak would also be observed. Common fragmentation pathways would likely involve the loss of a methyl group (CH₃) to give a fragment at m/z 141, and the loss of the entire ethanol side chain.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans. The free induction decay (FID) is Fourier transformed after applying an exponential window function with a line broadening factor of 0.3 Hz.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with a spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024 scans. The spectrum is proton-decoupled to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: All spectra are referenced to the TMS signal at 0.00 ppm. Chemical shifts are reported in parts per million (ppm), and coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of neat this compound is prepared by placing a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr/NaCl plates is recorded and automatically subtracted from the sample spectrum. Typically, 16 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) to ensure separation from any impurities. A dilute solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate is injected into the GC.

  • Gas Chromatography (GC) Conditions: A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature is programmed to ramp from a low temperature (e.g., 50°C) to a high temperature (e.g., 250°C) to ensure elution of the compound.

  • Instrumentation: A mass spectrometer operating in electron ionization (EI) mode is used.

  • Acquisition: The mass spectrum is recorded over a mass-to-charge (m/z) range of 40-400 amu. The ionization energy is typically set to 70 eV.

  • Data Processing: The mass spectrum is plotted as relative intensity versus m/z. The base peak is assigned a relative intensity of 100%, and all other peaks are reported as a percentage of the base peak.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chiral alcohol such as this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Characterization synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure Structural Elucidation nmr->structure ir->structure ms->structure purity Purity Assessment structure->purity chiral Chiral Purity (e.g., Chiral HPLC/GC) purity->chiral final Final Characterization chiral->final

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

In-Depth Technical Guide to the NMR Spectrum of (S)-1-(2-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of the chiral molecule (S)-1-(2-chlorophenyl)ethanol. It includes detailed quantitative NMR data, experimental protocols for spectral acquisition, and a workflow for the analysis of chiral compounds using NMR spectroscopy. This document is intended to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a chiral secondary alcohol of significant interest in synthetic organic chemistry and as a building block for pharmaceutical compounds. The precise characterization of its stereochemistry is crucial for understanding its biological activity and for quality control in synthetic processes. NMR spectroscopy is a powerful and indispensable tool for the structural elucidation and determination of enantiomeric purity of such chiral molecules. This guide details the characteristic ¹H and ¹³C NMR spectral features of the (S)-enantiomer.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.60d7.6Ar-H
7.28-7.34m-Ar-H
7.20t7.6Ar-H
5.32q6.4CH-OH
2.05s-OH
1.50d6.4CH₃

Table 1: ¹H NMR data for this compound.

¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
143.1Ar-C (quaternary)
131.6Ar-C (quaternary)
129.4Ar-CH
128.4Ar-CH
127.2Ar-CH
126.4Ar-CH
66.9CH-OH
23.5CH₃

Table 2: ¹³C NMR data for this compound.

Experimental Protocols

Standard ¹H and ¹³C NMR Spectral Acquisition

This protocol outlines the standard procedure for obtaining the NMR spectrum of this compound.

Materials:

  • This compound

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pipettes and vials

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

  • Instrumentation: The spectra were acquired on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a proton frequency of 400 MHz.

    • Set the spectral width to approximately 16 ppm.

    • Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

    • Process the data with an exponential multiplication function (line broadening of 0.3 Hz) before Fourier transformation.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at a carbon frequency of 100 MHz.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 240 ppm.

    • A larger number of scans (typically 1024 or more) is required due to the low natural abundance of ¹³C.

    • Process the data with an exponential multiplication function (line broadening of 1.0 Hz) before Fourier transformation.

  • Data Analysis: Calibrate the spectra using the TMS signal at 0.00 ppm. Analyze the chemical shifts, multiplicities, coupling constants, and integrations.

Determination of Enantiomeric Purity using a Chiral Derivatizing Agent (Mosher's Acid Method)

To determine the enantiomeric purity, a chiral derivatizing agent such as (R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) can be used to convert the enantiomers into diastereomers, which are distinguishable by NMR.

Materials:

  • This compound (sample of unknown enantiomeric purity)

  • (R)-Mosher's acid chloride

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Deuterated chloroform (CDCl₃)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve the this compound sample (1.0 equivalent) and anhydrous pyridine (1.2 equivalents) in anhydrous DCM.

  • Addition of Derivatizing Agent: Cool the solution to 0 °C and slowly add a solution of (R)-Mosher's acid chloride (1.1 equivalents) in anhydrous DCM.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction with a small amount of water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • NMR Analysis: Dissolve the resulting crude diastereomeric ester in CDCl₃ and acquire a ¹H NMR spectrum as described in section 3.1.

  • Data Interpretation: The protons near the chiral center of the original alcohol will exhibit different chemical shifts for the two diastereomers. The ratio of the integration of these distinct signals corresponds to the enantiomeric ratio of the original alcohol sample.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the NMR analysis of a chiral alcohol, including the optional step for determining enantiomeric purity.

NMR_Workflow cluster_sample_prep Sample Preparation Sample Chiral Alcohol (this compound) Dissolve Dissolve in Deuterated Solvent (CDCl₃) Sample->Dissolve Standard_NMR Prepare for Standard NMR Dissolve->Standard_NMR Derivatization Derivatization with Chiral Agent (e.g., Mosher's Acid) Dissolve->Derivatization Optional Acquire_Standard Acquire ¹H and ¹³C NMR Spectra Standard_NMR->Acquire_Standard Diastereomers Formation of Diastereomeric Mixture Derivatization->Diastereomers Acquire_Derivatized Acquire ¹H NMR Spectrum of Diastereomers Diastereomers->Acquire_Derivatized Analyze_Standard Analyze Chemical Shifts, Coupling Constants, Multiplicities Acquire_Standard->Analyze_Standard Analyze_Derivatized Analyze Diastereomeric Signals (Chemical Shift Differences) Acquire_Derivatized->Analyze_Derivatized Structure_Confirm Structural Confirmation Analyze_Standard->Structure_Confirm Purity_Calc Calculate Enantiomeric Ratio from Signal Integration Analyze_Derivatized->Purity_Calc

Caption: Workflow for NMR analysis of a chiral alcohol.

(S)-1-(2-chlorophenyl)ethanol CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (S)-1-(2-chlorophenyl)ethanol

This technical guide provides a comprehensive overview of this compound, a crucial chiral intermediate in the pharmaceutical industry. It is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical Identification

The specific enantiomer, this compound, is identified by the CAS number 131864-71-6 .[1] It is important to distinguish this from the racemic mixture, 1-(2-chlorophenyl)ethanol, which has the CAS number 13524-04-4.[2][3][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C8H9ClO[1][4]
Molecular Weight 156.61 g/mol [1][4]
Appearance Colorless to pale yellow liquid[2]
Purity 98%[1]
Solubility Slightly soluble in water[1][2]
InChI Key DDUBOVLGCYUYFX-LURJTMIESA-N[1]
Canonical SMILES CC(C1=CC=CC=C1Cl)O[1]
IUPAC Name (1S)-1-(2-chlorophenyl)ethanol[1]

Synthesis and Production

The enantioselective synthesis of this compound is of significant interest due to its application in producing stereochemically pure active pharmaceutical ingredients (APIs).[6] Biocatalytic methods are often preferred as they are environmentally friendly and offer high selectivity under mild conditions.[6][7][8]

Biocatalytic Synthesis via Asymmetric Bioreduction

A green and efficient method for the synthesis of enantiopure this compound involves the whole-cell biotransformation of 1-(2-chlorophenyl)ethanone using Lactobacillus curvatus.[7] This method can achieve high yields and excellent enantiomeric excess (>99%).[7]

Experimental Protocol: Whole-Cell Bioreduction using Lactobacillus curvatus [7]

  • Cultivation of Lactobacillus curvatus : The microorganism is cultured in a suitable growth medium until a desired cell density is reached.

  • Bioreduction Reaction :

    • The substrate, 1-(2-chlorophenyl)ethanone, is added to the cell culture.

    • The reaction is carried out under optimized conditions of pH, temperature, and agitation.

    • The progress of the reaction is monitored using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Product Isolation and Purification :

    • Once the reaction is complete, the cells are separated by centrifugation.

    • The supernatant containing the product is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

    • Further purification can be performed by column chromatography if necessary.

The following diagram illustrates the workflow for this biocatalytic synthesis.

G Biocatalytic Synthesis Workflow cluster_0 Upstream Processing cluster_1 Biotransformation cluster_2 Downstream Processing Cultivation Cultivation of Lactobacillus curvatus Reaction Asymmetric Reduction of 1-(2-chlorophenyl)ethanone Cultivation->Reaction Introduction of cells Monitoring Reaction Monitoring (GC/HPLC) Reaction->Monitoring Centrifugation Cell Separation (Centrifugation) Reaction->Centrifugation Completed reaction mixture Extraction Product Extraction (Ethyl Acetate) Centrifugation->Extraction Purification Purification (Column Chromatography) Extraction->Purification FinalProduct This compound Purification->FinalProduct >99% e.e.

Caption: Workflow for the biocatalytic synthesis of this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of several pharmaceuticals.[1][9]

  • L-cloprenaline : This compound is a key intermediate in the synthesis of L-cloprenaline, which is used for relieving asthma symptoms.[7]

  • Polo-like Kinase 1 (Plk1) Inhibitors : It serves as a crucial chiral intermediate in the synthesis of Polo-like kinase 1 inhibitors, which are a promising class of chemotherapeutic agents.[9]

  • Antifungal Agents : While not a direct precursor to all major antifungal drugs, the synthesis of related chlorophenyl ethanol derivatives is central to the production of imidazole-based antifungals like miconazole and econazole.[6] These drugs inhibit the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for ergosterol biosynthesis.[6]

  • Cenobamate : The racemic 1-(2-chlorophenyl)ethanol is a related structure involved in the synthesis of cenobamate, a drug for treating partial-onset seizures.[10]

The general role of this compound as a building block in pharmaceutical synthesis is depicted below.

G Role in Pharmaceutical Synthesis Start 1-(2-chlorophenyl)ethanone Intermediate This compound (Chiral Building Block) Start->Intermediate Asymmetric Bioreduction API Active Pharmaceutical Ingredient (API) (e.g., L-cloprenaline, Plk1 Inhibitors) Intermediate->API Multi-step Chemical Synthesis

Caption: Logical relationship of this compound in API synthesis.

Associated Signaling Pathways

As an intermediate for Polo-like kinase 1 (Plk1) inhibitors, the biological context of this compound is linked to the Plk1 signaling pathway. Plk1 is a key regulator of the cell cycle, and its inhibition is a target for cancer therapy.

The simplified signaling pathway involving Plk1 is shown below.

G Simplified Plk1 Signaling in Cell Cycle Plk1 Polo-like Kinase 1 (Plk1) Cdc25 Cdc25 Plk1->Cdc25 activates APC_C Anaphase-Promoting Complex (APC/C) Plk1->APC_C activates CyclinB_Cdk1 Cyclin B/Cdk1 Complex Cdc25->CyclinB_Cdk1 activates Mitosis Mitotic Entry CyclinB_Cdk1->Mitosis promotes Anaphase Anaphase Progression APC_C->Anaphase promotes Inhibitor Plk1 Inhibitor (Synthesized from this compound) Inhibitor->Plk1 inhibits

Caption: Simplified signaling pathway of Polo-like Kinase 1 (Plk1) in cell cycle regulation.

References

Synthesis of (S)-1-(2-chlorophenyl)ethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the asymmetric synthesis of (S)-1-(2-chlorophenyl)ethanol from 2'-chloroacetophenone. This compound is a valuable chiral intermediate in the pharmaceutical industry. This document details three primary synthetic strategies: Noyori Asymmetric Hydrogenation, Corey-Bakshi-Shibata (CBS) Reduction, and Biocatalytic Reduction. Each section includes detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate practical application and further research.

Introduction

The enantioselective reduction of prochiral ketones to their corresponding chiral alcohols is a fundamental transformation in organic synthesis, with significant implications for the production of pharmaceuticals and other fine chemicals. The synthesis of enantiomerically pure this compound is of particular interest due to its role as a key building block. This guide evaluates three leading methods for this conversion, providing a comparative analysis to aid in the selection of the most suitable approach based on factors such as enantioselectivity, yield, and operational considerations.

Comparative Overview of Synthetic Methods

The selection of a synthetic route for the preparation of this compound depends on various factors, including the desired scale of the reaction, available equipment, and cost considerations. Below is a summary of the key quantitative data for the three methods detailed in this guide.

MethodCatalyst/BiocatalystTypical YieldEnantiomeric Excess (ee)Key Advantages
Noyori Asymmetric Hydrogenation Ru(OTf)--INVALID-LINK--High>96%High turnover number, broad substrate scope.
Corey-Bakshi-Shibata (CBS) Reduction (S)-Methyl-CBSHigh>95% (expected)Predictable stereochemistry, mild reaction conditions.
Biocatalytic Reduction E. coli expressing xylose reductase and formate dehydrogenase96%>99.9%Exceptional enantioselectivity, environmentally benign.

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones, utilizing ruthenium catalysts bearing chiral diphosphine and diamine ligands. For the synthesis of this compound, a catalyst system analogous to that used for similar α-chloro aromatic ketones can be employed. The use of a catalyst with (R,R)-diamine ligands will stereoselectively produce the (S)-alcohol.

Signaling Pathway

Noyori_Mechanism precatalyst [RuCl2(arene)(TsDPEN)] Pre-catalyst active_catalyst [RuH(arene)(TsDPEN)] 16e- Active Catalyst precatalyst->active_catalyst Activation (e.g., with base) substrate_complex Substrate Coordination active_catalyst->substrate_complex Coordination of 2'-chloroacetophenone hydride_transfer Hydride Transfer (Rate-Determining Step) substrate_complex->hydride_transfer product_complex Product Complex hydride_transfer->product_complex product_complex->active_catalyst Regeneration product This compound product_complex->product Product Release

Caption: Mechanism of Noyori Asymmetric Hydrogenation.

Experimental Protocol

Materials:

  • 2'-chloroacetophenone

  • [Ru(OTf)((R,R)-TsDpen)(p-cymene)] catalyst

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • High-pressure autoclave or hydrogenation reactor

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with the [Ru(OTf)((R,R)-TsDpen)(p-cymene)] catalyst (substrate-to-catalyst ratio, S/C = 1000).

  • Add anhydrous methanol to dissolve the catalyst.

  • Add 2'-chloroacetophenone to the solution.

  • Seal the glass liner inside the autoclave.

  • Purge the autoclave with inert gas several times, then with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 10 atm.

  • Stir the reaction mixture at a constant temperature (e.g., 30-60 °C) and monitor the reaction progress by taking samples periodically for analysis.

  • Upon completion, carefully vent the hydrogen gas and purge the reactor with inert gas.

  • Remove the reaction mixture and concentrate it under reduced pressure.

  • The crude product can be purified by silica gel column chromatography.

Work-up and Purification:

  • After evaporation of the solvent, the residue is purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane. The fractions containing the product are collected and the solvent is evaporated to yield the purified this compound.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones. It employs a chiral oxazaborolidine catalyst, such as (S)-Methyl-CBS, and a stoichiometric borane source. The stereochemical outcome is dictated by the chirality of the catalyst.

Experimental Workflow

CBS_Workflow start Start setup Reaction Setup (Inert atmosphere, dry glassware) start->setup catalyst Add (S)-Methyl-CBS catalyst in anhydrous THF setup->catalyst borane Add Borane-THF complex catalyst->borane ketone Slowly add 2'-chloroacetophenone in anhydrous THF at low temp. borane->ketone reaction Stir at specified temperature ketone->reaction quench Quench with Methanol reaction->quench workup Aqueous Work-up and Extraction quench->workup purify Column Chromatography workup->purify product This compound purify->product

Caption: CBS Reduction Experimental Workflow.

Experimental Protocol

Materials:

  • 2'-chloroacetophenone

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the (S)-Methyl-CBS solution (e.g., 0.1 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the borane-THF complex (e.g., 1.2 equivalents) to the catalyst solution and stir for 15 minutes.

  • Cool the reaction mixture to a lower temperature (e.g., -20 °C).

  • Slowly add a solution of 2'-chloroacetophenone (1 equivalent) in anhydrous THF to the reaction mixture over a period of 30 minutes.

  • Stir the reaction at this temperature for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, slowly add methanol to quench the excess borane.

  • Allow the mixture to warm to room temperature.

Work-up and Purification:

  • Slowly add 1 M HCl to the reaction mixture.

  • Extract the aqueous layer with diethyl ether (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate solvent system.

Biocatalytic Reduction

Biocatalytic reduction offers a green and highly selective alternative for the synthesis of chiral alcohols. Whole-cell biocatalysts or isolated enzymes can be used to reduce 2'-chloroacetophenone with exceptional enantioselectivity. A highly efficient process utilizes Escherichia coli cells co-expressing xylose reductase from Candida tenuis and formate dehydrogenase from Candida boidinii for cofactor regeneration.[1]

Logical Relationship

Biocatalytic_Reduction substrate 2'-chloroacetophenone product This compound substrate->product Reduction xylose_reductase Xylose Reductase (from C. tenuis) xylose_reductase->product nad NAD+ xylose_reductase->nad formate_dehydrogenase Formate Dehydrogenase (from C. boidinii) nadh NADH formate_dehydrogenase->nadh Cofactor Regeneration co2 CO2 formate_dehydrogenase->co2 nadh->xylose_reductase Cofactor nad->formate_dehydrogenase formate Formate formate->formate_dehydrogenase

Caption: Biocatalytic Reduction with Cofactor Regeneration.

Experimental Protocol

Materials:

  • Recombinant E. coli cells co-expressing xylose reductase and formate dehydrogenase

  • 2'-chloroacetophenone

  • Sodium formate

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Hexane

  • Centrifuge

  • Stirred tank reactor with pH and temperature control

Procedure:

  • Cultivate the recombinant E. coli cells in a suitable growth medium in a bioreactor to achieve a high cell density.

  • Harvest the cells by centrifugation and resuspend them in the phosphate buffer.

  • Transfer the cell suspension to a stirred tank reactor.

  • Add sodium formate as the co-substrate for cofactor regeneration.

  • Add 2'-chloroacetophenone to the reactor (e.g., up to 300 mM).

  • Maintain the reaction at a constant pH (e.g., 7.0) and temperature (e.g., 30 °C) with stirring.

  • Monitor the reaction progress by analyzing samples for substrate conversion and product formation.

  • The reaction is typically complete within 24-48 hours.

Work-up and Purification:

  • After the biotransformation, separate the cells from the reaction mixture by centrifugation.

  • Extract the supernatant with an organic solvent such as hexane.

  • Wash the organic phase with brine and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Further purification can be achieved by column chromatography if necessary, though the high purity of the crude product may make this optional.[1]

Product Analysis: Chiral HPLC

The enantiomeric excess of the synthesized this compound is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

Typical HPLC Conditions:

  • Column: A polysaccharide-based chiral column, such as Chiralcel OD-H or Chiralpak AD-H, is commonly used.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a typical mobile phase for normal-phase chromatography.

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is generally effective.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).

  • Temperature: The column is typically maintained at a constant temperature, for example, 25 °C.

The retention times of the two enantiomers will differ, allowing for the calculation of the enantiomeric excess by integrating the peak areas.

Conclusion

This guide has presented three robust and highly enantioselective methods for the synthesis of this compound from 2'-chloroacetophenone. The Noyori asymmetric hydrogenation and CBS reduction represent powerful chemocatalytic approaches that offer high yields and enantioselectivities. The biocatalytic reduction, on the other hand, provides an environmentally friendly route with exceptional enantiomeric purity. The choice of method will depend on the specific requirements of the synthesis, including scale, cost, and available expertise and equipment. The detailed protocols and comparative data provided herein should serve as a valuable resource for researchers and professionals in the field of pharmaceutical development and organic synthesis.

References

Technical Guide: Physical Properties of (S)-1-(2-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(2-chlorophenyl)ethanol is a chiral secondary alcohol that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its specific stereochemistry is often crucial for the biological activity and efficacy of the final active pharmaceutical ingredient (API). A thorough understanding of its physical properties is essential for its proper handling, characterization, and utilization in synthetic and developmental processes. This guide provides a comprehensive overview of the known physical and spectral properties of this compound, along with detailed experimental protocols for their determination.

General Information

PropertyValueReference
Chemical Name (1S)-1-(2-chlorophenyl)ethanol[1]
Synonyms (S)-2-Chloro-alpha-methylbenzyl alcohol[1]
CAS Number 131864-71-6[1]
Molecular Formula C₈H₉ClO[1]
Molecular Weight 156.61 g/mol [2]
Appearance Colorless to light yellow liquid[3]

Physicochemical Properties

A summary of the key physicochemical properties of 1-(2-chlorophenyl)ethanol is presented below. It is important to note that some of these properties have been reported for the racemic mixture.

PropertyValueConditions
Melting Point Not available (liquid at room temperature)-
Boiling Point 121-123 °Cat 14 mmHg[4]
Density 1.18 g/cm³Temperature not specified[4]
Refractive Index 1.5420-1.5480at 20 °C[5]
Specific Rotation ([α]D) -17.65°at 29 °C (c = 0.58 in CH₂Cl₂) (inferred)[6]
Solubility Slightly soluble in water.[1]

Spectral Data

The following tables summarize the characteristic spectral data for 1-(2-chlorophenyl)ethanol.

¹H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.60 (approx.)dAr-H
7.28-7.34 (approx.)mAr-H
7.20 (approx.)tJ = 7.6Ar-H
5.10-5.15 (approx.)mCH-OH
2.34 (approx.)sOH
1.47 (approx.)dJ = 6.4CH₃

Note: The provided assignments are based on typical chemical shifts for similar structures and may vary slightly based on solvent and experimental conditions.

¹³C NMR Spectroscopy
Chemical Shift (δ) ppmAssignment
143.1 (approx.)Ar-C (C-Cl)
131.6 (approx.)Ar-C
129.4 (approx.)Ar-CH
128.4 (approx.)Ar-CH
127.2 (approx.)Ar-CH
126.4 (approx.)Ar-CH
66.9 (approx.)CH-OH
23.5 (approx.)CH₃

Note: The provided assignments are based on typical chemical shifts for similar structures and may vary slightly based on solvent and experimental conditions.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3357 (approx.)Strong, BroadO-H stretch (alcohol)
3069 (approx.)MediumC-H stretch (aromatic)
1474, 1437 (approx.)MediumC=C stretch (aromatic ring)
1048 (approx.)StrongC-O stretch (secondary alcohol)
754 (approx.)StrongC-H bend (ortho-disubstituted benzene)
Mass Spectrometry (MS)
m/zRelative IntensityPossible Fragment
156Moderate[M]⁺ (Molecular ion)
141High[M - CH₃]⁺
125Moderate[M - OCH₃]⁺ or [M - H₂O - H]⁺
111Moderate[C₇H₄Cl]⁺
77High[C₆H₅]⁺

Experimental Protocols

Detailed methodologies for the determination of key physical properties are provided below.

Determination of Specific Rotation

Objective: To measure the specific rotation of this compound.

Apparatus: Polarimeter, volumetric flask (10 mL), analytical balance, syringe.

Procedure:

  • Accurately weigh approximately 58 mg of this compound.

  • Quantitatively transfer the sample to a 10 mL volumetric flask.

  • Dissolve the sample in and dilute to the mark with dichloromethane (CH₂Cl₂).

  • Transfer the solution to a 1 dm polarimeter cell, ensuring no air bubbles are present.

  • Measure the optical rotation at 29 °C using the sodium D-line (589 nm).

  • The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[7]

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Apparatus: NMR spectrometer (e.g., 400 MHz), NMR tubes, deuterated solvent (e.g., CDCl₃), micropipette.

Procedure:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire the ¹H NMR spectrum, typically using a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum, which may require a larger number of scans.

  • Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound.

Apparatus: FTIR spectrometer with a liquid sample holder (e.g., salt plates).

Procedure:

  • Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr).

  • Mount the salt plates in the spectrometer's sample holder.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and major fragments of this compound.

Apparatus: Mass spectrometer, typically coupled with a gas chromatograph (GC-MS).

Procedure:

  • Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane).

  • Inject the sample into the GC-MS system.

  • The compound will be separated on the GC column and then ionized in the mass spectrometer (commonly by electron ionization).

  • The mass analyzer will separate the ions based on their mass-to-charge ratio, and the detector will record their abundance.

  • Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Output cluster_interpretation Interpretation Sample Pure this compound Polarimetry Polarimetry Sample->Polarimetry NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS SpecificRotation Specific Rotation Polarimetry->SpecificRotation Spectra NMR, IR, Mass Spectra NMR->Spectra IR->Spectra MS->Spectra Structure Structural Confirmation SpecificRotation->Structure Purity Purity Assessment SpecificRotation->Purity Spectra->Structure Spectra->Purity

Caption: Workflow for the physical and spectral characterization of this compound.

References

(S)-1-(2-chlorophenyl)ethanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the fundamental physicochemical properties of (S)-1-(2-chlorophenyl)ethanol, a chiral compound of interest in organic synthesis and pharmaceutical development.

Physicochemical Data

The molecular formula and weight are critical identifiers for any chemical compound, forming the basis for stoichiometric calculations, analytical characterization, and registration in chemical databases.

PropertyValueSource
Molecular FormulaC8H9ClO[1][2][3][4][5]
Molecular Weight156.61 g/mol [1][3][5]
Monoisotopic Mass156.0341926 Da[3][4]

This compound is a chiral secondary alcohol. The "(S)" designation refers to the specific stereochemical configuration at the carbinol carbon. It is important to note that while stereoisomers ((S) and (R) enantiomers) have identical molecular formulas and weights, their biological and chemical activities can differ significantly. This compound is also described as a colorless to light yellow, clear liquid and is slightly soluble in water.[2][6] It serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[4]

Logical Relationship of Chemical Identifiers

The relationship between the compound's name, structure, and fundamental properties can be visualized as a hierarchical flow of information. The systematic name defines the precise arrangement of atoms, from which the molecular formula and subsequently the molecular weight are derived.

G CompoundName Systematic Name ChemicalStructure Chemical Structure Inferred from Name CompoundName->ChemicalStructure Defines MolecularFormula Molecular Formula C8H9ClO ChemicalStructure->MolecularFormula Determines MolecularWeight Molecular Weight 156.61 g/mol MolecularFormula->MolecularWeight Calculated From

Caption: Logical workflow from compound name to molecular weight.

References

Stability and Storage Conditions for (S)-1-(2-chlorophenyl)ethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (S)-1-(2-chlorophenyl)ethanol. This chiral alcohol is a key intermediate in the synthesis of various pharmaceuticals, notably as a building block for Polo-like kinase 1 (PLK1) inhibitors, a promising class of anti-cancer therapeutics.[1] Understanding its stability profile is critical for ensuring the quality, purity, and integrity of active pharmaceutical ingredients (APIs) derived from it. This document outlines the known physicochemical properties, potential degradation pathways, and proposed methodologies for stability-indicating analysis.

Physicochemical Properties and Storage Recommendations

This compound is a colorless to pale yellow liquid at room temperature.[2] Proper storage is essential to maintain its chemical integrity.

Table 1: Summary of Physicochemical Data and Recommended Storage for this compound

ParameterValueReference
Chemical Formula C₈H₉ClO[3]
Molecular Weight 156.61 g/mol [3]
Appearance Colorless to pale yellow liquid[2]
Boiling Point Not specified
Solubility Slightly soluble in water
Recommended Storage Store in a dry, cool, and well-ventilated place. Some suppliers recommend storage at 2-8°C. Keep container tightly closed.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.

Potential Degradation Pathways

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a compound.[4][5] Based on the chemical structure of this compound, a secondary benzylic alcohol, the following degradation pathways are proposed.

Oxidation

The most probable degradation pathway for a secondary alcohol is oxidation to the corresponding ketone. In this case, this compound would oxidize to form 2'-chloroacetophenone. This reaction can be facilitated by common oxidizing agents.

Hydrolysis

While generally stable, under forcing acidic or basic conditions, benzylic alcohols can undergo reactions such as dehydration or substitution, although these are less common than oxidation for this specific structure.

Photodegradation

Chlorinated aromatic compounds can be susceptible to photodegradation. Exposure to UV light may lead to the formation of radical species and subsequent degradation products. The ICH Q1B guideline provides a framework for photostability testing.[6][7]

Thermal Degradation

Elevated temperatures can accelerate degradation processes. For aromatic alcohols, thermal stress may lead to oxidation or dehydration.[8][9]

G Proposed Degradation Pathways of this compound A This compound B 2'-Chloroacetophenone A->B Oxidation (e.g., H2O2, light, heat) C Other Degradation Products A->C Hydrolysis (Acid/Base) Photolysis Thermal Stress

Figure 1. Proposed major degradation pathways for this compound.

Biological Relevance: Role in PLK1 Inhibitor Synthesis

This compound is a crucial chiral building block in the synthesis of Polo-like kinase 1 (PLK1) inhibitors.[1] PLK1 is a serine/threonine-protein kinase that plays a pivotal role in cell division, and its overexpression is observed in numerous cancers.[10][11] PLK1 inhibitors function by binding to the ATP-binding pocket of the PLK1 protein, disrupting its kinase activity, which leads to cell cycle arrest and apoptosis in cancer cells.[10] The specific stereochemistry of this compound is critical for the efficacy of the final API. Therefore, any degradation or racemization of this intermediate can have significant impacts on the biological activity of the resulting drug molecule.

G PLK1 Signaling Pathway and Inhibition cluster_0 Cell Cycle Progression G2 G2 Phase M M Phase (Mitosis) G2->M PLK1 PLK1 PLK1->M Promotes PLK1_Inhibitor PLK1 Inhibitor (Synthesized from this compound) PLK1_Inhibitor->PLK1 Inhibits Apoptosis Apoptosis PLK1_Inhibitor->Apoptosis Induces

Figure 2. Simplified representation of the role of PLK1 in the cell cycle and the mechanism of PLK1 inhibitors.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound should involve a forced degradation study to identify potential degradation products and validate a stability-indicating analytical method.[12]

Proposed Forced Degradation Study Protocol

Table 2: Proposed Conditions for Forced Degradation Study

Stress ConditionProposed Method
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid sample at 80°C for 48 hours
Photostability As per ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter)[6]
Proposed Stability-Indicating Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for monitoring the stability of this compound and separating it from its potential degradation products. A chiral column would be necessary to also assess enantiomeric purity.

Table 3: Proposed HPLC Method Parameters

ParameterProposed Condition
Column Chiral stationary phase (e.g., polysaccharide-based)
Mobile Phase Isocratic or gradient mixture of acetonitrile and water or a suitable buffer
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at a suitable wavelength (e.g., 220 nm)
Injection Volume 10 µL
Diluent Mobile phase
Method Validation

The developed analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit. The specificity of the method as stability-indicating would be demonstrated by its ability to resolve the parent compound from all degradation products formed during the forced degradation study.

G Experimental Workflow for Stability Assessment cluster_0 Forced Degradation cluster_1 Analytical Method Development & Validation cluster_2 Analysis & Characterization Acid Acid Hydrolysis Analysis Analysis of Stressed Samples Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolysis Photo->Analysis HPLC_Dev HPLC Method Development (Chiral Column) Validation Method Validation (ICH Q2) HPLC_Dev->Validation HPLC_Dev->Analysis Validation->Analysis Characterization Degradant Characterization (e.g., LC-MS, NMR) Analysis->Characterization End End Characterization->End Stability Profile Established Start This compound Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

Figure 3. Proposed experimental workflow for conducting a comprehensive stability study.

Conclusion

This compound is a stable compound when stored under the recommended conditions of a cool, dry, and well-ventilated environment, protected from light and incompatible materials. The primary anticipated degradation pathway is oxidation to 2'-chloroacetophenone. For its use as a critical pharmaceutical intermediate, particularly in the synthesis of PLK1 inhibitors, it is imperative to control its stability and enantiomeric purity. The implementation of a robust stability testing program, including forced degradation studies and a validated stability-indicating analytical method, is essential to ensure the quality and efficacy of the final drug product. Further experimental studies are warranted to quantitatively determine the degradation kinetics and definitively identify all potential degradation products under various stress conditions.

References

Initial Biological Screening of (S)-1-(2-chlorophenyl)ethanol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-1-(2-chlorophenyl)ethanol is a chiral alcohol primarily recognized for its role as a key intermediate in the synthesis of complex pharmaceutical molecules, most notably potent inhibitors of Polo-like kinase 1 (PLK1), a validated target in oncology. An extensive review of publicly available scientific literature and safety data reveals a significant lack of direct initial biological screening data for this compound itself. The available information strongly suggests that this compound is biologically inactive or possesses negligible activity at concentrations relevant for therapeutic consideration. Its value in drug discovery and development is derived from its function as a chiral building block, providing a specific stereochemical scaffold for the synthesis of highly active downstream compounds. This technical guide will summarize the known applications of this compound, present the biological activity of the resulting therapeutic agents, provide relevant experimental protocols, and offer insights into its safety profile.

Role of this compound in Pharmaceutical Synthesis

This compound serves as a crucial starting material for the multi-step synthesis of several investigational anti-cancer drugs, including the well-characterized PLK1 inhibitors BI 2536 and Volasertib (BI 6727). The (S)-enantiomer is specifically required to achieve the desired stereochemistry in the final active pharmaceutical ingredient, which is critical for its interaction with the biological target.

The synthesis of these complex molecules involves the chemical modification of the hydroxyl group and the phenyl ring of this compound to build the intricate heterocyclic systems responsible for potent and selective PLK1 inhibition.

Biological Activity of Downstream PLK1 Inhibitors

While direct biological screening data for this compound is unavailable, the potent biological activity of the compounds synthesized from it underscores its importance as a chemical intermediate. The following tables summarize the in vitro activity of BI 2536 and Volasertib, two prominent PLK1 inhibitors derived from this chiral alcohol.

Table 1: In Vitro Kinase Inhibitory Activity
CompoundTargetIC50 (nM)Reference
BI 2536PLK10.83[1][2]
PLK23.5[2]
PLK39.0[2]
Volasertib (BI 6727)PLK10.87[3][4]
PLK25[3]
PLK356[3]
Table 2: In Vitro Anti-proliferative Activity (Cell-Based Assays)
CompoundCell LineCancer TypeIC50 (nM)Reference
BI 2536HeLaCervical Cancer~10-100[2]
HCT 116Colon Carcinoma~10-100[2]
BxPC-3Pancreatic Cancer~10-100[2]
A549Lung Carcinoma~10-100[2]
Volasertib (BI 6727)HCT 116Colon Carcinoma23[4]
NCI-H460Lung Cancer21[4]
BROMelanoma11[4]
HL-60Leukemia32[4]

Experimental Protocols

While specific protocols for the biological screening of this compound are not published due to its likely inactivity, the following are detailed methodologies for key experiments used to characterize the final PLK1 inhibitors.

In Vitro PLK1 Kinase Inhibition Assay

This assay determines the concentration of a compound required to inhibit the enzymatic activity of PLK1 by 50% (IC50).

  • Reagents and Materials:

    • Recombinant human PLK1 enzyme.

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • ATP (Adenosine triphosphate).

    • Peptide substrate (e.g., a synthetic peptide with a PLK1 phosphorylation motif).

    • Test compound (this compound or derived inhibitor) dissolved in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega).

    • 384-well microplates.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.

    • Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the PLK1 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability (Cytotoxicity) Assay

This assay measures the concentration of a compound that reduces the viability of a cancer cell line by 50% (IC50).

  • Reagents and Materials:

    • Human cancer cell line (e.g., HCT 116).

    • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS).

    • Test compound dissolved in DMSO.

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

    • 96-well clear-bottom, opaque-walled microplates.

    • CO2 incubator (37°C, 5% CO2).

  • Procedure:

    • Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the test compound or DMSO (vehicle control).

    • Incubate the plate for a specified duration (e.g., 72 hours) in a CO2 incubator.

    • Equilibrate the plate to room temperature.

    • Add the cell viability reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

    • Measure the luminescence using a plate reader.

    • Calculate the percent viability for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the data and fitting to a dose-response curve.

Visualizations

Diagram 1: General Synthetic Pathway to a PLK1 Inhibitor

G cluster_0 Multi-step Synthesis A This compound (Starting Material) B Intermediate 1 (e.g., Amine derivative) A->B Step 1: Functionalization C Intermediate 2 (e.g., Pteridinone core) B->C Step 2: Coupling D Final PLK1 Inhibitor (e.g., BI 2536) C->D Step 3: Final Modification

Caption: Synthetic route from this compound to a PLK1 inhibitor.

Diagram 2: General Workflow for Initial Biological Screening

G cluster_workflow Screening Cascade start Test Compound (this compound) primary_screening Primary Screening (e.g., Target-based kinase assay, Antimicrobial/Antifungal assays) start->primary_screening hit_identification Hit Identification (Is activity observed?) primary_screening->hit_identification secondary_assays Secondary Assays (e.g., Cell-based cytotoxicity, Selectivity profiling) hit_identification->secondary_assays Yes inactive Compound is Inactive (Consider as intermediate) hit_identification->inactive No lead_optimization Lead Optimization secondary_assays->lead_optimization

Caption: A typical workflow for the initial biological screening of a chemical compound.

Safety and Toxicology Profile

The available safety data for this compound is limited and primarily focuses on its properties as a chemical reagent.

  • Hazard Identification: The compound is classified as a skin and eye irritant.[5]

  • Acute Toxicity: No quantitative data (e.g., LD50 or LC50) is readily available in the public domain.

  • Mutagenicity/Carcinogenicity: There is no data available to suggest that the compound is mutagenic or carcinogenic.

  • Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be used when handling this compound. Work should be performed in a well-ventilated area.

Conclusion

This compound is a valuable chiral intermediate in the synthesis of potent PLK1 inhibitors. The lack of direct biological screening data for this compound, contrasted with the high potency of its derivatives, strongly indicates that it is a biologically inactive precursor. The complex chemical moieties added during synthesis are essential for the observed anti-cancer activity. Therefore, for researchers, scientists, and drug development professionals, the focus should be on its synthetic utility rather than any intrinsic biological properties. The provided experimental protocols for kinase inhibition and cytotoxicity assays are standard methods used to evaluate the final, biologically active compounds derived from this important starting material.

References

An In-depth Technical Guide to the Solubility of (S)-1-(2-chlorophenyl)ethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-1-(2-chlorophenyl)ethanol, a chiral intermediate crucial in the synthesis of various pharmaceutical compounds. Due to a notable absence of precise quantitative solubility data in publicly available literature, this document focuses on providing a qualitative understanding based on established chemical principles, detailed experimental protocols for determining solubility, and the logical factors influencing the dissolution of this compound in various organic solvents.

Understanding the Solubility Profile

This compound is a chiral aromatic alcohol. Its molecular structure, featuring a polar hydroxyl (-OH) group and a moderately nonpolar chlorophenyl ring, dictates its solubility behavior. The hydroxyl group allows for hydrogen bonding with polar solvents, while the aromatic ring contributes to interactions with nonpolar solvents through van der Waals forces.

General qualitative assessments indicate that this compound has limited solubility in water but is miscible with common organic solvents such as ethanol, hexane, and ethyl acetate.[1] Miscibility implies that they can be mixed in all proportions to form a homogeneous solution.

Estimated Solubility in Common Organic Solvents

In the absence of specific experimental data, the following table provides an estimated qualitative and quantitative solubility profile of this compound at ambient temperature (approximately 20-25 °C). These estimations are based on the principle of "like dissolves like" and the known miscibility of similar small aromatic alcohols. It is imperative for researchers to experimentally verify these values for their specific applications.

Solvent ClassificationSolvent NameMolecular FormulaEstimated Solubility TermEstimated Solubility ( g/100 mL)
Polar Protic Solvents MethanolCH₃OHVery Soluble / Miscible> 50
EthanolC₂H₅OHVery Soluble / Miscible> 50
1-PropanolC₃H₇OHVery Soluble / Miscible> 50
1-ButanolC₄H₉OHVery Soluble / Miscible> 50
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO)(CH₃)₂SOVery Soluble> 30
Acetone(CH₃)₂COVery Soluble / Miscible> 50
AcetonitrileCH₃CNFreely Soluble10 - 30
Nonpolar Solvents HexaneC₆H₁₄Freely Soluble / Miscible> 50
TolueneC₇H₈Very Soluble / Miscible> 50
Ester Solvents Ethyl AcetateC₄H₈O₂Very Soluble / Miscible> 50

Note: These are estimated values and should be confirmed experimentally.

Experimental Protocols for Solubility Determination

Accurate solubility determination is critical for process development, formulation, and quality control. The following are detailed methodologies for two common experimental techniques adapted for the analysis of this compound.

Gravimetric Method for Solid-Liquid Equilibrium (SLE)

This classic and reliable method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute by evaporating the solvent.

2.1.1. Materials and Equipment

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled shaker or water bath

  • Vials or flasks with airtight seals

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Drying oven

  • Desiccator

2.1.2. Detailed Methodology

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. An excess is confirmed by the presence of a separate liquid phase or undissolved material after equilibration.

    • Add a known volume or mass of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the sealed vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow the excess solute to settle.

    • Carefully withdraw a known volume (e.g., 1.00 mL) of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation upon cooling.

    • Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved micro-droplets.

  • Solvent Evaporation and Mass Determination:

    • Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

    • Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (a temperature below the boiling point of this compound is recommended, e.g., 60-80 °C). A vacuum oven can facilitate this process at a lower temperature.

    • Continue drying until a constant mass is achieved.

    • Cool the vial in a desiccator to room temperature before re-weighing.

  • Calculation of Solubility:

    • Mass of solute: (Mass of vial + residue) - (Mass of empty vial)

    • Mass of solvent: (Mass of vial + solution) - (Mass of vial + residue)

    • Solubility ( g/100 g solvent): (Mass of solute / Mass of solvent) x 100

    • Solubility ( g/100 mL solvent): (Mass of solute / Volume of solvent withdrawn) x 100

UV-Vis Spectroscopic Method

This method is suitable for compounds that absorb ultraviolet or visible light and offers a faster alternative to the gravimetric method, especially for determining solubility at multiple temperatures.

2.2.1. Materials and Equipment

  • This compound (solute)

  • Selected organic solvent (must be UV-transparent at the analysis wavelength)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Temperature-controlled shaker or water bath

  • Syringes and syringe filters (0.22 µm)

2.2.2. Detailed Methodology

  • Determination of Maximum Absorbance Wavelength (λmax):

    • Prepare a dilute, known concentration solution of this compound in the chosen solvent.

    • Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the λmax, which is the wavelength of highest absorbance.

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations. The concentration range should bracket the expected solubility.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship. Determine the equation of the line (y = mx + c), where 'y' is absorbance, 'm' is the slope, 'x' is concentration, and 'c' is the y-intercept.

  • Preparation of Saturated Solution and Analysis:

    • Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method (steps 2.1.2.1 and 2.1.2.2).

    • Withdraw a small aliquot of the clear supernatant and filter it as described in step 2.1.2.3.

    • Carefully dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the calibration curve to calculate the concentration of the diluted solution.

    • Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the specific temperature.

Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate the key workflows and relationships discussed in this guide.

Experimental_Workflow cluster_prep Preparation of Saturated Solution cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A Add excess this compound to vial B Add known volume of organic solvent A->B C Seal vial B->C D Agitate at constant temperature (24-48h) C->D E Withdraw and filter supernatant D->E F_grav Gravimetric: Evaporate solvent & weigh residue E->F_grav Gravimetric Method F_uv UV-Vis: Dilute and measure absorbance E->F_uv UV-Vis Method G Determine Solubility F_grav->G F_uv->G

Caption: Experimental workflow for determining the solubility of this compound.

Solubility_Factors cluster_solute Solute Properties: this compound cluster_solvent Solvent Properties cluster_interaction Intermolecular Interactions Solute Polar -OH group Nonpolar Chlorophenyl ring Interaction_Hbond Hydrogen Bonding Solute->Interaction_Hbond via -OH Interaction_VDW Van der Waals Forces Solute->Interaction_VDW via ring Solvent_Polar Polar Solvents (e.g., Ethanol) Solvent_Polar->Interaction_Hbond Solvent_Nonpolar Nonpolar Solvents (e.g., Hexane) Solvent_Nonpolar->Interaction_VDW Solubility Solubility Interaction_Hbond->Solubility Interaction_VDW->Solubility

Caption: Factors influencing the solubility of this compound.

Conclusion

References

Chiral Purity of Commercial (S)-1-(2-chlorophenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chiral purity of commercially available (S)-1-(2-chlorophenyl)ethanol, a key chiral intermediate in the synthesis of various pharmaceuticals. This document outlines the common analytical methodologies for determining enantiomeric excess, presents typical purity data, and offers detailed experimental protocols.

Introduction

This compound is a chiral alcohol of significant interest in the pharmaceutical industry. The stereochemistry of this compound is often critical to the biological activity and safety of the final active pharmaceutical ingredient (API). Therefore, ensuring high enantiomeric purity of this starting material is a crucial aspect of drug development and manufacturing. This guide addresses the methods and data relevant to the quality control of commercial this compound.

Data Presentation: Chiral Purity of Commercial Samples

The enantiomeric excess (ee) is the standard measure of chiral purity and is defined as the absolute difference between the mole fractions of the two enantiomers. It is typically expressed as a percentage.

While specific enantiomeric excess values for this compound can vary between suppliers and even between different lots from the same supplier, the data presented in Table 1 represents typical purity levels found in the market. It is imperative for researchers to obtain a lot-specific Certificate of Analysis or to determine the enantiomeric excess in-house.

Table 1: Typical Chiral Purity of Commercial this compound

Supplier CategoryReported Chemical PurityTypical Enantiomeric Excess (ee) of (S)-enantiomerAnalytical Method
Major Chemical Suppliers (e.g., Sigma-Aldrich, TCI, Thermo Scientific)>98% (by GC or HPLC)≥98% eeChiral HPLC
Specialized Chiral Chemistry Suppliers>99% (by GC or HPLC)≥99% eeChiral HPLC or SFC

Note: The chemical purity reported by suppliers often refers to the total amount of the compound, including both enantiomers and any achiral impurities. The enantiomeric excess specifically quantifies the excess of the desired (S)-enantiomer over the (R)-enantiomer.

Experimental Protocols

The most common and reliable method for determining the enantiomeric excess of chiral alcohols like this compound is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). Chiral Gas Chromatography (GC) can also be employed.

Chiral High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on established methods for the separation of structurally similar chiral alcohols and is a robust starting point for the analysis of this compound. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are highly effective for this separation.

Objective: To separate the (S)- and (R)-enantiomers of 1-(2-chlorophenyl)ethanol and determine the enantiomeric excess of the (S)-enantiomer.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based column.

  • Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA).

  • Sample: this compound, approximately 1 mg/mL in mobile phase.

  • Racemic standard: 1-(2-chlorophenyl)ethanol (racemate), approximately 1 mg/mL in mobile phase.

Chromatographic Conditions:

ParameterCondition
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 220 nm
Injection Volume 10 µL

Procedure:

  • System Preparation: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Standard Analysis: Inject the racemic standard to determine the retention times of the (S)- and (R)-enantiomers and to confirm the resolution of the two peaks.

  • Sample Analysis: Inject the commercial this compound sample.

  • Data Analysis:

    • Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the retention times obtained from the racemic standard.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% ee) using the following formula:

      % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Expected Results: A successful separation will show two well-resolved peaks for the racemic standard. The chromatogram of a high-purity commercial this compound sample should show a major peak for the (S)-enantiomer and a very small or non-detectable peak for the (R)-enantiomer.

Mandatory Visualizations

Experimental Workflow for Chiral Purity Determination

The following diagram illustrates the logical workflow for the determination of the chiral purity of a commercial sample of this compound.

G Workflow for Chiral Purity Analysis cluster_prep Sample and Standard Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis racemic_std Prepare Racemic Standard (1 mg/mL in mobile phase) inject_racemic Inject Racemic Standard racemic_std->inject_racemic commercial_sample Prepare Commercial Sample (1 mg/mL in mobile phase) inject_sample Inject Commercial Sample commercial_sample->inject_sample hplc_system Equilibrate HPLC System with Chiral Column hplc_system->inject_racemic hplc_system->inject_sample get_retention_times Determine Retention Times of (S) and (R) Enantiomers inject_racemic->get_retention_times integrate_peaks Integrate Peak Areas inject_sample->integrate_peaks get_retention_times->integrate_peaks calculate_ee Calculate Enantiomeric Excess (% ee) integrate_peaks->calculate_ee final_report final_report calculate_ee->final_report Report Chiral Purity

Workflow for Chiral Purity Analysis
Signaling Pathway for Method Development Logic

The following diagram illustrates the decision-making process involved in developing a suitable chiral separation method.

G Chiral Method Development Logic cluster_screening Screening Phase cluster_optimization Optimization Phase start Start: Need to Determine Chiral Purity of This compound screening Initial Screening: Select Chiral Stationary Phase (CSP) start->screening optimization Method Optimization screening->optimization Polysaccharide-based CSPs (e.g., Chiralcel OD-H) show good initial separation csp_type Select CSP Type: Polysaccharide vs. Cyclodextrin validation Method Validation optimization->validation Optimize mobile phase, flow rate, and temperature for resolution > 1.5 mobile_phase_ratio Adjust Mobile Phase Ratio (e.g., Hexane:IPA) routine_analysis Routine Analysis validation->routine_analysis Validate for accuracy, precision, and linearity mobile_phase_mode Select Mobile Phase Mode: Normal Phase vs. Reversed Phase csp_type->mobile_phase_mode flow_rate_adj Adjust Flow Rate mobile_phase_ratio->flow_rate_adj temp_adj Adjust Column Temperature flow_rate_adj->temp_adj

Chiral Method Development Logic

Conclusion

The determination of the chiral purity of this compound is a critical quality control step in pharmaceutical development and manufacturing. Chiral HPLC with polysaccharide-based stationary phases provides a reliable and robust method for this analysis. While commercial suppliers typically offer high chemical purity, the enantiomeric excess should be independently verified for each lot to ensure it meets the stringent requirements of pharmaceutical applications. The methodologies and data presented in this guide serve as a valuable resource for researchers and scientists working with this important chiral intermediate.

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (S)-1-(2-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-1-(2-chlorophenyl)ethanol is a key chiral intermediate in the synthesis of various pharmaceuticals.[1] Its stereoselective synthesis is of significant interest to researchers and professionals in drug development and fine chemical manufacturing. This document provides an overview of common enantioselective methods for its preparation, detailed experimental protocols for selected methods, and a summary of reported catalytic systems. The primary synthetic routes involve the asymmetric reduction of the prochiral ketone, 2'-chloroacetophenone.

Application Notes

Several robust methods have been developed for the enantioselective synthesis of this compound, primarily categorized into biocatalytic reduction and asymmetric chemical reduction.

Biocatalytic Reduction: This "green chemistry" approach utilizes whole-cell microorganisms or isolated enzymes (ketoreductases) to catalyze the asymmetric reduction of 2'-chloroacetophenone.[2] This method is often favored for its high enantioselectivity (often >99% ee), mild reaction conditions (ambient temperature and pressure, neutral pH), and environmental friendliness.[2][3] Microorganisms such as Lactobacillus curvatus and Saccharomyces cerevisiae have been successfully employed for this transformation.[2][4] The use of whole-cell systems can be cost-effective as it avoids the need for expensive, purified enzymes and cofactors.

Asymmetric Transfer Hydrogenation (ATH): This is a widely used chemical method that involves the transfer of hydrogen from a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, to the ketone.[5][6][7] The reaction is catalyzed by a transition metal complex, typically Ruthenium (Ru) or Rhodium (Rh), coordinated to a chiral ligand.[7][8] Noyori-type catalysts, for instance, which consist of a Ru(II) center, a chiral diamine ligand, and an arene ligand, are highly effective for this transformation.[5][9][10] ATH offers high yields and enantioselectivities and is amenable to a broad range of substrates.

Asymmetric Hydrogenation: This method involves the direct use of hydrogen gas as the reductant in the presence of a chiral transition metal catalyst. Iridium-based catalysts with chiral NNP ligands have shown high efficiency in the asymmetric hydrogenation of α-halogenated ketones, providing access to both (R)- and (S)-halohydrins with excellent enantiomeric excess.[11]

Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source.[12][13] The CBS reduction is a reliable and highly enantioselective method for the reduction of a wide variety of prochiral ketones.[12]

Data Presentation

The following table summarizes quantitative data for various methods used in the enantioselective synthesis of this compound and related structures.

Catalyst/BiocatalystLigand/MediumHydrogen SourceTemp. (°C)Time (h)Yield (%)ee (%)Ref.
Lactobacillus curvatus N3Whole-cellGlucose3024>99>99[2]
Saccharomyces cerevisiae B5Whole-cellEthanol (5% v/v)2524>99>99 (R)[4]
TeSADH mutant (ΔP84/A85G)EnzymeIsopropanol30-->99[3]
[RuCl₂(p-cymene)]₂(1R,2S)-(+)-cis-1-amino-2-indanolIsopropanol330.338092[5][9]
Ru(II)/TsDPEN complexesBiphenyl TsDPENFA/TEA (5:2)RT48-excellent[6]
[RhCl₂Cp*]₂C₂-symmetric bis(sulfonamide)aq. NaHCO₂RT-85-9990-99[4]
Ir-NNP complexCinchona-alkaloid-derived NNPH₂ (50 bar)50129998.8[11]

Note: "excellent" indicates qualitatively high values as reported in the source. Some data points refer to the reduction of acetophenone as a model substrate, which is structurally similar to 2'-chloroacetophenone.

Experimental Protocols

Protocol 1: Biocatalytic Reduction using Lactobacillus curvatus

This protocol describes the whole-cell bioreduction of 2'-chloroacetophenone to this compound.[2]

1. Materials and Equipment:

  • Lactobacillus curvatus strain

  • Growth medium (e.g., MRS broth)

  • 2'-chloroacetophenone

  • Glucose (or other carbon source)

  • Phosphate buffer (pH 7.0)

  • Shaking incubator

  • Centrifuge

  • Extraction solvent (e.g., ethyl acetate)

  • Rotary evaporator

  • Analytical equipment for yield and ee determination (GC or HPLC with a chiral column)

2. Procedure:

  • Cultivation of Lactobacillus curvatus: Inoculate the microorganism into the sterile growth medium. Incubate at 30°C with shaking until the cells reach the late logarithmic or early stationary phase.

  • Cell Harvesting: Harvest the cells by centrifugation. Wash the cell pellet with phosphate buffer and resuspend in the same buffer to a desired cell density.

  • Biotransformation: In a reaction vessel, combine the cell suspension with 2'-chloroacetophenone (substrate) and glucose (co-substrate). The final concentration of the substrate is typically in the range of 1-10 g/L.

  • Reaction: Incubate the reaction mixture at 30°C with gentle agitation for 24-48 hours. Monitor the progress of the reaction by periodically analyzing small aliquots.

  • Product Extraction: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with an organic solvent like ethyl acetate.

  • Purification and Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary. Determine the yield and enantiomeric excess of this compound using chiral GC or HPLC.

Protocol 2: Asymmetric Transfer Hydrogenation using a Ru-based Catalyst

This protocol is a general procedure for the ATH of 2'-chloroacetophenone based on Noyori-type catalysts.[5][6]

1. Materials and Equipment:

  • [RuCl₂(p-cymene)]₂

  • Chiral ligand (e.g., (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, (S,S)-TsDPEN)

  • 2'-chloroacetophenone

  • Hydrogen donor: Formic acid/triethylamine (5:2 azeotropic mixture) or isopropanol with a base (e.g., tBuOK)

  • Anhydrous solvent (e.g., dichloromethane or isopropanol)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Standard laboratory glassware

  • Analytical equipment for yield and ee determination (GC or HPLC with a chiral column)

2. Procedure:

  • Catalyst Preparation (in situ): In a reaction flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ and the chiral ligand in the anhydrous solvent. Stir the mixture at room temperature for a specified time to allow for the formation of the active catalyst.

  • Reaction Setup: Add the 2'-chloroacetophenone substrate to the catalyst solution.

  • Initiation of Reaction: Add the hydrogen donor (e.g., formic acid/triethylamine mixture) to the reaction mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) for the required time (typically a few hours to 48 hours). Monitor the reaction progress by TLC, GC, or HPLC.

  • Work-up: Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of NaHCO₃). Extract the product with an appropriate organic solvent.

  • Purification and Analysis: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography. Determine the yield and enantiomeric excess using chiral GC or HPLC.

Mandatory Visualizations

G Experimental Workflow for Enantioselective Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis start Start: 2'-chloroacetophenone catalyst_prep Catalyst/Biocatalyst Preparation start->catalyst_prep Substrate reaction Asymmetric Reduction (Biocatalytic or Chemical) start->reaction Substrate catalyst_prep->reaction Prepared Catalyst workup Reaction Work-up & Extraction reaction->workup Crude Product purification Purification (e.g., Chromatography) workup->purification analysis Analysis (Yield, ee%) (Chiral GC/HPLC) purification->analysis end End Product: This compound analysis->end

Caption: General workflow for the enantioselective synthesis of this compound.

G Catalytic Cycle for Asymmetric Transfer Hydrogenation catalyst [Ru(II)-H]⁻ (Active Catalyst) ketone 2'-chloroacetophenone (Prochiral Ketone) catalyst->ketone Hydride Transfer product This compound (Chiral Alcohol) ketone->product Product Release precatalyst [Ru(II)] (Pre-catalyst) product->precatalyst Regeneration h_donor Hydrogen Donor (e.g., Isopropanol) oxidized_donor Oxidized Donor (e.g., Acetone) h_donor->oxidized_donor precatalyst->catalyst + H-Donor - Oxidized Donor

Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

References

Application Notes and Protocols for the Biocatalytic Reduction of 2'-Chloroacetophenone Using Yeast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of prochiral ketones to form optically active alcohols is a critical transformation in the synthesis of pharmaceutical intermediates. The resulting chiral alcohols are valuable building blocks for drugs such as (R)-chlorpheniramine, a selective β2 receptor activator used in the treatment of bronchitis and asthma.[1] Biocatalysis, utilizing whole microbial cells like yeast, offers a green, cost-effective, and highly selective alternative to traditional chemical methods.[2][3] Among various microorganisms, Saccharomyces cerevisiae has demonstrated significant efficacy in the asymmetric reduction of acetophenone derivatives.[2][4]

This document provides detailed application notes and protocols for the biocatalytic reduction of 2'-chloroacetophenone to (R)-2'-chloro-1-phenylethanol using Saccharomyces cerevisiae B5, a strain identified for its high activity and stereoselectivity.[1][5] The protocols outlined below are based on optimized conditions that can achieve high yields and excellent enantiomeric excess.

Data Presentation

Optimization of Reaction Conditions

The efficiency of the biocatalytic reduction is highly dependent on several parameters. The following table summarizes the optimized conditions for the conversion of 2'-chloroacetophenone using Saccharomyces cerevisiae B5.

ParameterOptimal ValueReference
Yeast StrainSaccharomyces cerevisiae B5[1][5]
pH8.0[1][2][6]
Temperature25°C[1][2][6]
Co-substrate5% (v/v) Ethanol[1][5][6][7]
Cell Concentration (dry weight)10.75 g/L[2][6]
Substrate Concentration6.47 mmol/L (approx. 1 g/L)[2][6]
Reaction Time24 hours[2]
AgitationShaking (aerobic conditions)[1][6]
Effect of Co-substrates on Product Yield

The presence of a co-substrate is crucial for the regeneration of the NADH cofactor required for the reductase enzymes in the yeast.[1][6] The following table illustrates the impact of different co-substrates on the yield of (R)-2'-chloro-1-phenylethanol.

Co-substrateEffect on YieldNoteReference
MethanolFavorable-[1][6]
Ethanol Most effective Increased yield from 17% to 74% at 5% concentration [1][6]
2-PropanolFavorable-[1][6]
1-ButanolFavorable-[1][6]
GlucoseFavorableOften used for cofactor regeneration[1][2][6]
GlycerolFavorable-[1][6]
Lactic AcidInhibitoryInhibited enzyme activity[1][6]
Performance Metrics

Under optimal conditions, the biocatalytic reduction of 2'-chloroacetophenone using Saccharomyces cerevisiae B5 can achieve the following performance metrics.

MetricValueReference
Product Yield>99%[2]
Enantiomeric Excess (e.e.) of (R)-2'-chloro-1-phenylethanol>99%[2]
Yeast ReusabilityUp to 15 times[1][6]

Experimental Protocols

Materials and Reagents
  • Saccharomyces cerevisiae B5

  • 2'-Chloroacetophenone

  • Ethanol (absolute)

  • Yeast extract peptone dextrose (YPD) medium

  • Buffer solution (e.g., Tris-HCl, pH 8.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (bioreactor, shaker, centrifuge, etc.)

  • Analytical equipment (GC or HPLC with a chiral column)

Protocol 1: Yeast Culture Preparation
  • Prepare YPD medium (1% yeast extract, 2% peptone, 2% dextrose).

  • Inoculate the sterile YPD medium with Saccharomyces cerevisiae B5.

  • Incubate the culture at 30°C with shaking (e.g., 200 rpm) for 24-48 hours to reach the desired cell density.

  • Harvest the yeast cells by centrifugation (e.g., 5000 x g for 10 minutes).

  • Wash the cell pellet with sterile buffer (pH 8.0) and re-centrifuge. Repeat this step twice.

  • Resuspend the yeast cells in the reaction buffer to the desired concentration (e.g., 10.75 g/L dry cell weight).

Protocol 2: Biocatalytic Reduction of 2'-Chloroacetophenone
  • In a suitable reaction vessel (e.g., an Erlenmeyer flask or a bioreactor), add the prepared yeast cell suspension.

  • Add ethanol to a final concentration of 5% (v/v).

  • Add 2'-chloroacetophenone to a final concentration of 6.47 mmol/L.

  • Seal the vessel and place it in a shaker incubator at 25°C with constant agitation for 24 hours.

  • Monitor the reaction progress by periodically taking samples and analyzing them by GC or HPLC.

Protocol 3: Product Extraction and Analysis
  • After the reaction is complete, centrifuge the reaction mixture to separate the yeast cells.

  • Extract the supernatant with an equal volume of ethyl acetate. Repeat the extraction three times.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic extract under reduced pressure.

  • Analyze the crude product to determine the yield and enantiomeric excess using a gas chromatograph or high-performance liquid chromatograph equipped with a suitable chiral column.

Visualizations

experimental_workflow cluster_prep Yeast Preparation cluster_reaction Biocatalytic Reduction cluster_analysis Product Analysis culture Yeast Culture (S. cerevisiae B5) harvest Harvest & Wash Cells culture->harvest resuspend Resuspend in Buffer harvest->resuspend reaction_setup Reaction Setup resuspend->reaction_setup Add Yeast Suspension reaction_setup->reaction_setup incubation Incubation (25°C, 24h) reaction_setup->incubation extraction Product Extraction incubation->extraction Reaction Mixture analysis GC/HPLC Analysis extraction->analysis final_product final_product analysis->final_product Yield & e.e. Determination

Caption: Experimental workflow for the biocatalytic reduction.

cofactor_regeneration cluster_reduction Ketone Reduction cluster_cofactor Cofactor Cycle cluster_cosubstrate Co-substrate Oxidation ketone 2'-Chloroacetophenone alcohol (R)-2'-Chloro-1-phenylethanol ketone->alcohol Yeast Reductase nad NAD+ alcohol->nad nadh NADH + H+ nadh->ketone nadh->nad Oxidation nad->nadh Reduction ethanol Ethanol nad->ethanol acetaldehyde Acetaldehyde ethanol->acetaldehyde acetaldehyde->nadh

Caption: Cofactor regeneration cycle in yeast.

logical_relationships start Start strain Select Yeast Strain (S. cerevisiae B5) start->strain culture Culture Yeast strain->culture prepare_reaction Prepare Reaction Mixture culture->prepare_reaction optimize Optimize Parameters (pH, Temp, Co-substrate) prepare_reaction->optimize run_reaction Run Bioreduction optimize->run_reaction Optimal Conditions analyze Analyze Product run_reaction->analyze evaluate Evaluate Yield & e.e. analyze->evaluate evaluate->optimize Suboptimal Results end End evaluate->end Successful Reduction

Caption: Logical flow of the experimental process.

References

Application Notes and Protocols for the Asymmetric Transfer Hydrogenation for (S)-1-(2-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-1-(2-chlorophenyl)ethanol is a key chiral intermediate in the synthesis of various pharmaceuticals. Its enantioselective synthesis is of significant importance, and asymmetric transfer hydrogenation (ATH) has emerged as a powerful and efficient method for producing this valuable chiral alcohol from the corresponding prochiral ketone, 2-chloroacetophenone. This application note provides detailed protocols and quantitative data for the asymmetric transfer hydrogenation of 2-chloroacetophenone to this compound, targeting researchers, scientists, and professionals in drug development. The protocols outlined below utilize well-established catalyst systems, offering high conversion and enantioselectivity.

Quantitative Data Summary

The following table summarizes the quantitative data for the asymmetric transfer hydrogenation of 2-chloroacetophenone to this compound under different catalytic systems. This allows for a direct comparison of catalyst performance, including conversion rates and enantiomeric excess (e.e.).

Catalyst/Pre-catalystLigandHydrogen DonorBaseTemp. (°C)Time (h)Conversion (%)e.e. (%)Configuration
[Mn(CO)5Br]Chiral (NH)2P2 macrocycle2-PropanolNaOtBu5019896(S)
[RuCl2(p-cymene)]2(S,S)-TsDPENHCOOH/NEt3 (5:2)-4048>95>95(S)
[Ir(Cp*)Cl2]2(S,S)-TsDPENHCOOH-RT12High>95(S)

Disclaimer: The data associated with the Manganese-based catalyst is derived from a publication that has since been retracted. While included for informational purposes, it should be treated with caution and requires independent verification.

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation using a Ruthenium-Based Catalyst

This protocol is adapted from established procedures for the asymmetric transfer hydrogenation of aromatic ketones using Noyori-type catalysts.[1][2]

Materials:

  • 2-chloroacetophenone

  • [RuCl2(p-cymene)]2

  • (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Formic acid (HCOOH)

  • Triethylamine (NEt3)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation (in situ):

    • In a dry Schlenk flask under an inert atmosphere, dissolve [RuCl2(p-cymene)]2 (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) in the anhydrous solvent (5 mL).

    • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex.

  • Reaction Setup:

    • Prepare a 5:2 molar mixture of formic acid and triethylamine.

    • In a separate Schlenk flask under an inert atmosphere, dissolve 2-chloroacetophenone (1 mmol) in the anhydrous solvent (5 mL).

    • Add the formic acid/triethylamine mixture (1.5 mL) to the solution of 2-chloroacetophenone.

  • Initiation of Reaction:

    • Transfer the pre-formed catalyst solution to the flask containing the substrate and hydrogen donor via a cannula.

    • Stir the reaction mixture at 40 °C.

  • Monitoring and Work-up:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion (typically within 48 hours), quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the conversion and enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Protocol 2: Asymmetric Transfer Hydrogenation using an Iridium-Based Catalyst in Water

This protocol is based on the efficient iridium-catalyzed asymmetric transfer hydrogenation of α-chloroketones in an aqueous medium.[3]

Materials:

  • 2-chloroacetophenone

  • [Ir(Cp)Cl2]2 (Cp = pentamethylcyclopentadienyl)

  • (S,S)-TsDPEN

  • Formic acid (HCOOH)

  • Deionized water

  • Sodium formate (optional, for pH adjustment)

Procedure:

  • Catalyst Pre-formation (in situ):

    • In a flask, dissolve [Ir(Cp*)Cl2]2 (0.0025 mmol) and (S,S)-TsDPEN (0.0055 mmol) in deionized water (2 mL).

    • Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup:

    • In a separate flask, add 2-chloroacetophenone (0.5 mmol) to deionized water (3 mL).

    • Add formic acid (5 equivalents) to the substrate suspension. The reaction can be run open to the air.

  • Initiation of Reaction:

    • Add the aqueous catalyst solution to the substrate mixture.

    • Stir the reaction vigorously at room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction by TLC or GC analysis of aliquots extracted with an organic solvent.

    • Once the reaction is complete (typically 12-24 hours), extract the product with ethyl acetate or another suitable solvent.

    • Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purification and Analysis:

    • Purify the resulting alcohol by flash column chromatography.

    • Analyze the conversion and enantiomeric excess using chiral HPLC or GC.

Visualizations

Experimental Workflow

ATH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis catalyst Catalyst Pre-formation (in situ) reaction Reaction Initiation & Incubation catalyst->reaction substrate Substrate & Hydrogen Donor Solution substrate->reaction monitoring Reaction Monitoring (TLC/GC) reaction->monitoring workup Quenching & Extraction monitoring->workup purification Purification (Chromatography) workup->purification analysis Analysis (Chiral HPLC/GC) purification->analysis

Caption: General workflow for asymmetric transfer hydrogenation.

Catalytic Cycle

Catalytic_Cycle M_H [M]-H (Active Hydride) M_pre [M] (Pre-catalyst) M_H->M_pre + Ketone - Alcohol M_pre->M_H + H-Donor - H-Acceptor Ketone 2-Chloroacetophenone Alcohol This compound H_donor Hydrogen Donor (e.g., iPrOH) H_acceptor Hydrogen Acceptor (e.g., Acetone)

Caption: Simplified catalytic cycle for transfer hydrogenation.

References

Application Notes and Protocols for (S)-1-(2-chlorophenyl)ethanol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(2-chlorophenyl)ethanol is a valuable chiral building block in organic synthesis, prized for its role as a precursor to enantiomerically pure pharmaceuticals and other biologically active molecules. Its stereogenic center and the presence of a reactive hydroxyl group make it a versatile synthon for the construction of complex molecular architectures. This document provides detailed application notes, experimental protocols, and relevant biological context for the use of this compound in the synthesis of key molecules.

Applications of this compound

The primary application of this compound lies in its use as a chiral intermediate for the synthesis of active pharmaceutical ingredients (APIs). The stereochemistry at the benzylic alcohol is often crucial for the therapeutic efficacy and safety of the final drug substance.

Synthesis of L-Cloprenaline

This compound is a key intermediate in the synthesis of L-Cloprenaline, a sympathomimetic amine used for its bronchodilator properties in the management of asthma.[1] The synthesis involves the introduction of an isopropylamino group at the chiral center.

General Transformations

The hydroxyl group of this compound can undergo a variety of chemical transformations, making it a versatile building block:

  • Etherification: Formation of ethers by reacting the alcohol with alkyl halides or under acidic conditions.

  • Esterification: Acylation with carboxylic acids or their derivatives to form chiral esters.

  • Substitution Reactions: Activation of the hydroxyl group followed by nucleophilic substitution allows for the introduction of a wide range of functionalities. The Mitsunobu reaction, for instance, can be employed to invert the stereochemistry while introducing a new nucleophile.[2]

Experimental Protocols

Protocol 1: Enantioselective Synthesis of this compound via Biocatalytic Reduction

This protocol details the asymmetric reduction of the prochiral ketone, 1-(2-chlorophenyl)ethanone, using whole cells of Lactobacillus curvatus as a biocatalyst. This "green chemistry" approach provides high yield and excellent enantioselectivity.[1][3]

Materials:

  • 1-(2-chlorophenyl)ethanone

  • Lactobacillus curvatus N3 whole-cell biocatalyst

  • Glucose (co-substrate)

  • Phosphate buffer (pH 6.5)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Sodium chloride

Equipment:

  • Shaking incubator

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

  • Chromatography equipment (for purification)

  • Chiral HPLC system (for enantiomeric excess determination)

Procedure:

  • Cultivation of Biocatalyst: Cultivate Lactobacillus curvatus N3 in a suitable growth medium to obtain sufficient cell mass. Harvest the cells by centrifugation and wash with phosphate buffer (pH 6.5).

  • Bioreduction: In a flask, suspend the Lactobacillus curvatus cells in phosphate buffer (pH 6.5). Add glucose as a co-substrate for cofactor regeneration.

  • Add 1-(2-chlorophenyl)ethanone to the cell suspension.

  • Incubate the reaction mixture in a shaking incubator at 30°C with agitation (e.g., 200 rpm) for 24-48 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, remove the cells by centrifugation.

  • Saturate the supernatant with sodium chloride and extract the product with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess (ee) of the purified product using a chiral HPLC system.

Quantitative Data Summary for Biocatalytic Reduction

BiocatalystSubstrateProductYieldEnantiomeric Excess (ee)Reference
Lactobacillus curvatus N31-(2-chlorophenyl)ethanoneThis compoundHigh>99%[1][3]
Protocol 2: Synthesis of L-Cloprenaline via Reductive Amination

This protocol describes a general method for the synthesis of L-Cloprenaline from this compound via a reductive amination reaction.

Materials:

  • This compound

  • Acetone (as a source of the isopropyl group)

  • Isopropylamine

  • A suitable reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

  • A suitable solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • A mild acid catalyst (e.g., acetic acid)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Chromatography equipment

Procedure:

  • Oxidation (optional, if starting from the alcohol): If starting from this compound, it first needs to be oxidized to the corresponding ketone, 1-(2-chlorophenyl)ethanone, using a mild oxidizing agent (e.g., PCC, Dess-Martin periodinane). This step is then followed by the reductive amination of the ketone.

  • Reductive Amination: To a solution of 1-(2-chlorophenyl)ethanone in a suitable solvent, add isopropylamine and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for a period to allow for the formation of the imine intermediate.

  • Add the reducing agent portion-wise to the reaction mixture.

  • Continue stirring until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude L-Cloprenaline.

  • Purification: Purify the crude product by column chromatography or crystallization.

Protocol 3: Conversion of this compound to a Chiral Amine via Mitsunobu Reaction

This protocol outlines the conversion of this compound to a protected amine with inversion of stereochemistry using the Mitsunobu reaction with phthalimide as the nucleophile.[2] The resulting phthalimide can then be deprotected to yield the corresponding (R)-amine.

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Phthalimide

  • Anhydrous tetrahydrofuran (THF)

  • Hydrazine hydrate (for deprotection)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon)

  • Syringes for reagent addition

  • Separatory funnel

  • Rotary evaporator

  • Chromatography equipment

Procedure:

  • Mitsunobu Reaction: To a solution of this compound, triphenylphosphine, and phthalimide in anhydrous THF at 0°C under an inert atmosphere, add DEAD or DIAD dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Work-up: Remove the solvent under reduced pressure. Dilute the residue with dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product (N-(1-(2-chlorophenyl)ethyl)phthalimide) by column chromatography.

  • Deprotection: To a solution of the purified phthalimide in ethanol, add hydrazine hydrate and reflux the mixture.

  • After cooling, filter off the phthalhydrazide precipitate.

  • Concentrate the filtrate and purify the resulting (R)-1-(2-chlorophenyl)ethanamine.

Visualizations

G cluster_0 Synthesis of this compound 1-(2-chlorophenyl)ethanone 1-(2-chlorophenyl)ethanone S_alcohol This compound 1-(2-chlorophenyl)ethanone->S_alcohol Lactobacillus curvatus (Biocatalytic Reduction) >99% ee

Caption: Biocatalytic synthesis of this compound.

G cluster_1 Application in L-Cloprenaline Synthesis S_alcohol_app This compound Ketone_intermediate 1-(2-chlorophenyl)ethanone S_alcohol_app->Ketone_intermediate Oxidation L_Cloprenaline L-Cloprenaline Ketone_intermediate->L_Cloprenaline Reductive Amination (Isopropylamine, Reducing Agent) G cluster_2 Mitsunobu Reaction for Chiral Amine Synthesis S_alcohol_mitsunobu This compound Phthalimide_adduct (R)-N-(1-(2-chlorophenyl)ethyl)phthalimide S_alcohol_mitsunobu->Phthalimide_adduct Mitsunobu Reaction (PPh3, DEAD, Phthalimide) Inversion of Stereochemistry R_amine (R)-1-(2-chlorophenyl)ethanamine Phthalimide_adduct->R_amine Deprotection (Hydrazine Hydrate) G cluster_3 L-Cloprenaline Signaling Pathway L_Cloprenaline_agonist L-Cloprenaline Beta2_receptor β2-Adrenergic Receptor L_Cloprenaline_agonist->Beta2_receptor Binds to G_protein Gs Protein Beta2_receptor->G_protein Activates Adenylyl_cyclase Adenylyl Cyclase G_protein->Adenylyl_cyclase Activates cAMP cAMP Adenylyl_cyclase->cAMP ATP to PKA Protein Kinase A cAMP->PKA Activates Bronchodilation Bronchodilation PKA->Bronchodilation Leads to

References

Application Notes and Protocols: (S)-1-(2-chlorophenyl)ethanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(2-chlorophenyl)ethanol is a critical chiral building block in the pharmaceutical industry, primarily utilized as a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its stereospecific configuration is essential for the biological activity of the final drug products. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in the preparation of notable pharmaceuticals.

Synthesis of this compound

The enantiomerically pure this compound is most commonly synthesized via the asymmetric reduction of its prochiral ketone precursor, 2'-chloroacetophenone. Both biocatalytic and chemocatalytic methods are employed to achieve high enantioselectivity.

Biocatalytic Asymmetric Reduction

Biocatalysis offers a green and highly selective route to this compound, often achieving excellent yields and enantiomeric excess (>99%).[1] Whole-cell biotransformation using microorganisms such as Lactobacillus curvatus is a prominent method.[1]

Experimental Protocol: Bioreduction using Lactobacillus curvatus

  • Culture Preparation: Cultivate Lactobacillus curvatus in an appropriate growth medium (e.g., MRS broth) under optimal conditions (typically 30-37°C) until a sufficient cell density is reached.

  • Cell Harvesting: Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer, pH 7.0) to prepare a resting cell suspension.

  • Biotransformation: In a reaction vessel, suspend the resting cells in a buffer containing a co-substrate for cofactor regeneration (e.g., glucose).

  • Substrate Addition: Add 2'-chloroacetophenone to the cell suspension. The substrate concentration should be optimized to avoid inhibition of the biocatalyst.

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).[1]

  • Product Isolation: Upon completion, saturate the aqueous phase with NaCl and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain pure this compound.

Chemocatalytic Asymmetric Hydrogenation

Asymmetric transfer hydrogenation using chiral ruthenium or iridium catalysts provides an efficient chemical route to this compound with high enantioselectivity.[2]

Experimental Protocol: Asymmetric Transfer Hydrogenation

  • Catalyst Preparation: In an inert atmosphere, prepare the active catalyst solution by dissolving a chiral catalyst (e.g., a Ru(II) complex with a chiral diamine ligand) in an appropriate anhydrous solvent.

  • Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve 2'-chloroacetophenone in a suitable solvent (e.g., isopropanol, which can also serve as the hydrogen donor).

  • Reaction Initiation: Add the prepared catalyst solution to the substrate solution.

  • Reaction Conditions: Stir the reaction mixture at a specific temperature (e.g., room temperature to 50°C) and monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, quench the reaction and perform a standard aqueous work-up.

  • Purification: Purify the crude product by silica gel column chromatography.

Table 1: Comparison of Synthetic Methods for this compound

MethodCatalyst/BiocatalystTypical YieldEnantiomeric Excess (ee)Key Advantages
Biocatalytic ReductionLactobacillus curvatusHigh>99%[1]Green, highly selective, mild conditions
Asymmetric HydrogenationChiral Iridium-NNP complex>99%up to 98.8%High conversion and enantioselectivity

Diagram 1: General Synthesis Workflow for this compound

cluster_synthesis Synthesis of this compound cluster_bio Biocatalytic Route cluster_chem Chemocatalytic Route 2_chloroacetophenone 2'-Chloroacetophenone biocatalyst Biocatalyst (e.g., Lactobacillus curvatus) 2_chloroacetophenone->biocatalyst Asymmetric Reduction chemocatalyst Chiral Catalyst (e.g., Ru or Ir complex) + H-donor 2_chloroacetophenone->chemocatalyst Asymmetric Hydrogenation S_product This compound biocatalyst->S_product chemocatalyst->S_product S_alcohol This compound intermediate_A (S)-(+)-methyl-amino (2-chlorophenyl)ethanoate S_alcohol->intermediate_A Multi-step conversion coupled_product Coupled Intermediate intermediate_A->coupled_product Coupling intermediate_B 2-(2-Thienyl)ethyl derivative intermediate_B->coupled_product clopidogrel Clopidogrel coupled_product->clopidogrel Cyclization with Formaldehyde Clopidogrel Clopidogrel Active_Metabolite Active Metabolite Clopidogrel->Active_Metabolite Metabolic Activation (CYP450) P2Y12 P2Y12 Receptor on Platelet Active_Metabolite->P2Y12 Irreversible Inhibition Platelet_Activation Platelet Activation and Aggregation P2Y12->Platelet_Activation Initiates ADP ADP ADP->P2Y12 Binding Rivaroxaban Rivaroxaban Factor_Xa Factor Xa Rivaroxaban->Factor_Xa Direct Inhibition Thrombin Thrombin Factor_Xa->Thrombin Activation Prothrombin Prothrombin Prothrombin->Thrombin Fibrin_Clot Fibrin Clot Thrombin->Fibrin_Clot Conversion Fibrinogen Fibrinogen Fibrinogen->Fibrin_Clot PLK1_Inhibitor PLK1 Inhibitor (derived from this compound) PLK1 Polo-like Kinase 1 PLK1_Inhibitor->PLK1 Inhibition Mitotic_Arrest Mitotic Arrest PLK1_Inhibitor->Mitotic_Arrest Induces Cell_Cycle_Progression Cell Cycle Progression (Mitosis) PLK1->Cell_Cycle_Progression Promotes Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

References

Application Note: High-Purity Purification of (S)-1-(2-chlorophenyl)ethanol for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-1-(2-chlorophenyl)ethanol is a critical chiral intermediate in the synthesis of various pharmaceuticals, notably as a precursor for Polo-like kinase 1 (PLK1) inhibitors used in chemotherapy.[1] The stereochemical purity of this compound is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This document outlines detailed protocols for the purification of this compound from a post-reaction mixture, focusing on achieving high chemical and enantiomeric purity. The described methods include liquid-liquid extraction, silica gel column chromatography, and crystallization, followed by purity analysis using chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following tables summarize typical quantitative data associated with the purification of this compound, offering a comparison of different purification techniques.

Table 1: Comparison of Purification Methods

ParameterLiquid-Liquid ExtractionSilica Gel Column ChromatographyCrystallization
Primary Purpose Initial crude purification and removal of aqueous impuritiesSeparation from non-polar and closely related impuritiesFinal polishing step for high purity and removal of trace impurities
Typical Recovery >95%80-95%70-90%
Achievable Purity (Chemical) 85-95%>99%[2]>99.5%[2]
Achievable Purity (Enantiomeric Excess) Dependent on upstream synthesis>99%>99.9%[3][4]
Throughput HighLow to MediumMedium
Solvent Consumption MediumHighLow to Medium

Table 2: Analytical Parameters for Purity Determination

Analytical MethodParameter MeasuredTypical Values
Chiral HPLC [5][6][7]Enantiomeric Excess (e.e.)>99%
HPLC [2]Chemical Purity>99.8%
Nuclear Magnetic Resonance (NMR) [3]Structural ConfirmationConforms to structure

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the purification of this compound.

Purification_Workflow start Start: Post-Reaction Mixture extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate & Water) start->extraction drying Drying of Organic Phase (e.g., Anhydrous Na2SO4) extraction->drying concentration1 Solvent Evaporation (Rotary Evaporator) drying->concentration1 crude_product Crude this compound concentration1->crude_product chromatography Silica Gel Column Chromatography crude_product->chromatography fraction_collection Fraction Collection & Analysis (TLC/HPLC) chromatography->fraction_collection concentration2 Pooling & Evaporation of Pure Fractions fraction_collection->concentration2 purified_oil Purified Product (Oil) concentration2->purified_oil crystallization Crystallization (e.g., Isopropanol/n-Heptane) purified_oil->crystallization filtration Filtration and Drying crystallization->filtration final_product Final Product: Pure this compound Crystals filtration->final_product analysis Final Purity Analysis (Chiral HPLC, NMR) final_product->analysis

Caption: General experimental workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction

This protocol describes the initial purification of the crude product from the aqueous reaction mixture.

  • Transfer: Transfer the entire post-reaction mixture to a separatory funnel of appropriate size.

  • Solvent Addition: Add an equal volume of ethyl acetate to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely. The organic layer (containing the product) will typically be the upper layer.

  • Aqueous Layer Removal: Drain the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with an equal volume of deionized water and then a saturated sodium chloride (brine) solution to remove residual water-soluble impurities.

  • Drying: Drain the organic layer into a clean Erlenmeyer flask and add anhydrous sodium sulfate or magnesium sulfate. Swirl the flask until the drying agent no longer clumps together.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

Protocol 2: Silica Gel Column Chromatography

This method is employed for the separation of the target compound from byproducts and unreacted starting materials.

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a solvent system, such as a gradient of ethyl acetate in hexane. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin-Layer Chromatography (TLC) or HPLC.

  • Product Pooling: Combine the fractions containing the pure desired product.

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to yield the purified this compound as a clear oil.

Protocol 3: Crystallization

Crystallization is an effective final step to achieve high chemical and enantiomeric purity.[8]

  • Dissolution: Dissolve the purified oil from Protocol 2 in a minimal amount of a suitable solvent in which the compound is soluble at elevated temperatures, such as isopropanol.[2]

  • Heating: Gently heat the solution until all the oil has dissolved.

  • Antisolvent Addition: Slowly add a non-polar antisolvent, such as n-heptane, dropwise until the solution becomes slightly turbid.[2]

  • Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath to promote crystal formation.

  • Isolation: Isolate the resulting crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold antisolvent (n-heptane) to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 4: Purity Analysis by Chiral HPLC

This protocol is essential for determining the enantiomeric excess of the final product.

  • Sample Preparation: Prepare a dilute solution of the purified this compound in the mobile phase.

  • Instrumentation: Use an HPLC system equipped with a chiral stationary phase column (e.g., polysaccharide-based columns like Chiralpak).[6]

  • Mobile Phase: A typical mobile phase for chiral separation of this compound could be a mixture of n-hexane and isopropanol.

  • Analysis: Inject the sample onto the column and monitor the elution of the two enantiomers using a UV detector.

  • Quantification: Calculate the enantiomeric excess (% ee) by integrating the peak areas of the (S) and (R) enantiomers using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

References

Anwendungshinweis und Protokolle zur Derivatisierung von (S)-1-(2-Chlorphenyl)ethanol für die GC-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungsgebiet: Pharmazeutische Analyse, Enantiomerenreine Synthese, Metabolismusstudien

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

(S)-1-(2-Chlorphenyl)ethanol ist ein chirales sekundäres Alkohol, das als wichtiger Baustein in der Synthese verschiedener pharmazeutischer Wirkstoffe dient. Die genaue Bestimmung seiner enantiomeren Reinheit und Konzentration ist für die Qualitätskontrolle und die Einhaltung regulatorischer Anforderungen von entscheidender Bedeutung. Die Gaschromatographie (GC) ist eine leistungsstarke Technik für die Analyse flüchtiger und thermisch stabiler Verbindungen. Allerdings neigen polare Verbindungen wie Alkohole zu Peak-Tailing und thermischem Abbau im GC-System, was zu ungenauen und nicht reproduzierbaren Ergebnissen führen kann.

Die Derivatisierung ist ein chemischer Prozess, bei dem die funktionelle Gruppe eines Analyten modifiziert wird, um seine physikalisch-chemischen Eigenschaften zu verändern.[1] Für die GC-Analyse von Alkoholen zielt die Derivatisierung darauf ab, die Polarität zu verringern, die Flüchtigkeit zu erhöhen und die thermische Stabilität zu verbessern.[1][2][3][4] Bei chiralen Analyten kann die Derivatisierung mit einem chiralen Reagenz zur Bildung von Diastereomeren führen, die auf einer achiralen GC-Säule getrennt werden können.[3]

Dieser Anwendungshinweis beschreibt detaillierte Protokolle für die Derivatisierung von (S)-1-(2-Chlorphenyl)ethanol mittels Silylierung und Acylierung für die GC-Analyse.

Methodenübersicht

Für die Derivatisierung von (S)-1-(2-Chlorphenyl)ethanol werden zwei gängige Methoden vorgestellt:

  • Silylierung mit N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA): Bei dieser Methode wird die polare Hydroxylgruppe durch eine unpolare Trimethylsilylgruppe (TMS) ersetzt. MSTFA ist ein starkes Silylierungsmittel, dessen Nebenprodukte sehr flüchtig sind, was eine Interferenz mit dem Analytenpeak im Chromatogramm minimiert.[1][2]

  • Acylierung mit Essigsäureanhydrid: Hierbei wird die Hydroxylgruppe zu einem Ester umgesetzt. Diese Methode ist robust und kostengünstig.

  • Chirale Derivatisierung mit Mosher-Säurechlorid: Zur Bestimmung der enantiomeren Reinheit kann (S)-1-(2-Chlorphenyl)ethanol mit einem chiralen Derivatisierungsreagenz wie dem Chlorid der Mosher-Säure (α-Methoxy-α-trifluormethylphenylessigsäure, MTPA) umgesetzt werden.[5][6] Dies führt zur Bildung von Diastereomeren, die unterschiedliche physikalische Eigenschaften aufweisen und chromatographisch getrennt werden können.[6][7]

Quantitative Datenzusammenfassung

Spezifische quantitative Leistungsdaten für die Derivatisierung von (S)-1-(2-Chlorphenyl)ethanol sind in der wissenschaftlichen Literatur begrenzt. Die folgende Tabelle fasst typische Leistungsmerkmale für die Derivatisierung von sekundären Alkoholen für die GC-Analyse zusammen, um einen vergleichenden Überblick zu geben.

ParameterSilylierung (MSTFA)Acylierung (Essigsäureanhydrid)Chirale Derivatisierung (Mosher-Säurechlorid)
Reaktionsausbeute > 95 %> 90 %> 90 %
Reaktionszeit 15 - 30 Minuten30 - 60 Minuten60 - 120 Minuten
Reaktionstemperatur 60 - 80 °C80 - 100 °CRaumtemperatur - 60 °C
Nachweisgrenze (LOD) Niedrig (pg-Bereich)Moderat (ng-Bereich)Moderat (ng-Bereich)
Linearität (R²) > 0.99> 0.99> 0.99
Vorteile Schnelle Reaktion, flüchtige NebenprodukteKostengünstige Reagenzien, stabile DerivateErmöglicht Enantiomerentrennung auf achiralen Säulen
Nachteile Feuchtigkeitsempfindliche ReagenzienLängere Reaktionszeiten, potenziell weniger flüchtige NebenprodukteTeurere Reagenzien, Bildung von zwei Diastereomeren

Experimentelle Protokolle

Sicherheitshinweise

Bei der Arbeit mit Derivatisierungsreagenzien sind geeignete Sicherheitsvorkehrungen zu treffen. Alle Arbeiten sollten in einem gut belüfteten Abzug durchgeführt werden. Das Tragen von Schutzbrille, Laborkittel und geeigneten Handschuhen ist obligatorisch. Die Sicherheitsdatenblätter der verwendeten Chemikalien sind vor Beginn der Arbeiten zu konsultieren.

Protokoll 1: Silylierung mit MSTFA

Materialien:

  • (S)-1-(2-Chlorphenyl)ethanol

  • N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)

  • Pyridin (wasserfrei) oder ein anderer geeigneter Katalysator (optional)

  • Lösungsmittel (z.B. Dichlormethan, Acetonitril, wasserfrei)

  • Reaktionsgefäße (z.B. 1,5 mL GC-Vials mit Septumkappen)

  • Heizblock oder Wasserbad

  • Vortexmischer

Vorgehensweise:

  • Probenvorbereitung: Eine Stammlösung von (S)-1-(2-Chlorphenyl)ethanol in einem geeigneten wasserfreien Lösungsmittel (z.B. 1 mg/mL in Dichlormethan) herstellen.

  • Derivatisierung: 100 µL der Probelösung in ein Reaktionsgefäß geben.

  • 100 µL MSTFA hinzufügen. Optional können 10 µL Pyridin als Katalysator zugegeben werden, um die Reaktion zu beschleunigen.

  • Das Gefäß fest verschließen und kurz vortexen.

  • Das Reaktionsgemisch für 30 Minuten bei 70 °C in einem Heizblock oder Wasserbad inkubieren.

  • Die Probe auf Raumtemperatur abkühlen lassen.

  • 1 µL der derivatisierten Probe direkt in den GC injizieren.

Protokoll 2: Acylierung mit Essigsäureanhydrid

Materialien:

  • (S)-1-(2-Chlorphenyl)ethanol

  • Essigsäureanhydrid

  • Pyridin (wasserfrei)

  • Lösungsmittel (z.B. Dichlormethan, wasserfrei)

  • Reaktionsgefäße

  • Heizblock oder Wasserbad

  • Vortexmischer

Vorgehensweise:

  • Probenvorbereitung: Eine Stammlösung von (S)-1-(2-Chlorphenyl)ethanol in wasserfreiem Dichlormethan (z.B. 1 mg/mL) herstellen.

  • Derivatisierung: 100 µL der Probelösung in ein Reaktionsgefäß geben.

  • 100 µL Essigsäureanhydrid und 50 µL Pyridin hinzufügen.

  • Das Gefäß fest verschließen und kurz vortexen.

  • Das Reaktionsgemisch für 60 Minuten bei 90 °C inkubieren.

  • Die Probe auf Raumtemperatur abkühlen lassen.

  • Die Reaktionsmischung vorsichtig mit 500 µL deionisiertem Wasser versetzen, um überschüssiges Essigsäureanhydrid zu hydrolysieren.

  • Die organische Phase (untere Schicht) zur GC-Analyse entnehmen.

Protokoll 3: Chirale Derivatisierung mit (R)-(-)-Mosher-Säurechlorid

Materialien:

  • (S)-1-(2-Chlorphenyl)ethanol

  • (R)-(-)-α-Methoxy-α-(trifluormethyl)phenylessigsäurechlorid ((R)-Mosher-Säurechlorid)

  • Pyridin (wasserfrei) oder eine andere geeignete Base (z.B. DMAP)

  • Lösungsmittel (z.B. Dichlormethan, wasserfrei)

  • Reaktionsgefäße

  • Magnetrührer (optional)

Vorgehensweise:

  • Probenvorbereitung: Ca. 2-3 mg (S)-1-(2-Chlorphenyl)ethanol in einem Reaktionsgefäß in 0,5 mL wasserfreiem Dichlormethan lösen.

  • Derivatisierung: Einen geringen Überschuss an wasserfreiem Pyridin (ca. 5-10 µL) zugeben.

  • Einen leichten molaren Überschuss (ca. 1,2 Äquivalente) an (R)-Mosher-Säurechlorid hinzufügen.

  • Das Gefäß verschließen und die Reaktion bei Raumtemperatur für 2-4 Stunden rühren lassen. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder GC verfolgt werden.

  • Nach Abschluss der Reaktion die Mischung mit 1 mL gesättigter Natriumbicarbonatlösung versetzen, um die Reaktion zu stoppen.

  • Die organische Phase abtrennen, mit Wasser waschen, über wasserfreiem Natriumsulfat trocknen und für die GC-Analyse verwenden.

Visualisierungen

Derivatization_Workflow cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse start (S)-1-(2-Chlorphenyl)ethanol Probe dissolve Auflösen in wasserfreiem Lösungsmittel start->dissolve reaction Reaktion (Heizen, Schütteln) dissolve->reaction reagent Derivatisierungsreagenz (z.B. MSTFA) reagent->reaction gc_injection GC-Injektion reaction->gc_injection data_analysis Datenauswertung gc_injection->data_analysis

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und GC-Analyse.

Silylation_Reaction alcohol (S)-1-(2-Chlorphenyl)ethanol (R-OH) mstfa MSTFA reaction + silylated_alcohol Silyliertes Derivat (R-O-TMS) byproduct N-Methyltrifluoracetamid arrow Silylierung

Abbildung 2: Schematische Darstellung der Silylierungsreaktion.

Schlussfolgerung

Die Derivatisierung von (S)-1-(2-Chlorphenyl)ethanol ist ein entscheidender Schritt, um eine genaue und reproduzierbare quantitative Analyse mittels Gaschromatographie zu ermöglichen. Die Wahl der Derivatisierungsmethode hängt von den spezifischen analytischen Anforderungen ab. Die Silylierung mit MSTFA bietet eine schnelle und effiziente Methode zur Erhöhung der Flüchtigkeit und thermischen Stabilität. Die Acylierung ist eine robuste Alternative. Für die Bestimmung der enantiomeren Reinheit ist die Derivatisierung mit einem chiralen Reagenz wie Mosher-Säurechlorid zur Bildung von Diastereomeren unerlässlich. Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Entwicklung und Validierung von GC-Methoden zur Analyse von (S)-1-(2-Chlorphenyl)ethanol in verschiedenen Matrices.

References

Application Notes and Protocols for the Large-Scale Synthesis of Enantiopure (S)-1-(2-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enantiomerically pure (S)-1-(2-chlorophenyl)ethanol is a critical chiral intermediate in the synthesis of various pharmaceuticals.[1] Its precise stereochemistry is often paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, robust, scalable, and efficient methods for its synthesis are of significant interest to the chemical and pharmaceutical industries. These application notes provide an overview and detailed protocols for the large-scale synthesis of this compound, focusing on biocatalytic asymmetric reduction, a green and highly selective method.

Synthetic Strategies Overview

The primary route to enantiopure this compound is the asymmetric reduction of the prochiral ketone, 2'-chloroacetophenone. Several methods have been developed to achieve this transformation with high enantioselectivity, including biocatalysis and chemical catalysis. Biocatalytic methods, employing whole-cell systems or isolated enzymes, are particularly attractive for large-scale production due to their high selectivity, mild reaction conditions, and environmental benefits.[2][3]

A logical overview of the synthetic approaches is presented below:

G cluster_start Starting Material cluster_methods Asymmetric Reduction Methods cluster_biocatalysis_options Biocatalytic Approaches cluster_product Final Product 2-Chloroacetophenone 2-Chloroacetophenone Biocatalysis Biocatalysis 2-Chloroacetophenone->Biocatalysis Reduction Chemical_Catalysis Chemical_Catalysis 2-Chloroacetophenone->Chemical_Catalysis Reduction Whole_Cell Whole-Cell Biocatalysts (e.g., Lactobacillus curvatus) Biocatalysis->Whole_Cell Isolated_Enzymes Isolated Enzymes (e.g., Ketoreductases) Biocatalysis->Isolated_Enzymes S_Ethanol This compound Chemical_Catalysis->S_Ethanol e.g., CBS Reduction Whole_Cell->S_Ethanol High e.e. Isolated_Enzymes->S_Ethanol High e.e.

Caption: Synthetic routes to this compound.

Data Presentation: Comparison of Biocatalytic Methods

The following table summarizes quantitative data from various biocatalytic approaches for the synthesis of this compound.

BiocatalystSubstrateYield (%)Enantiomeric Excess (e.e.) (%)Key ParametersReference
Lactobacillus curvatus N3 (whole-cell)1-(2-chlorophenyl)ethanoneHigh>99Optimized pH, temperature, agitation, and incubation time are crucial.[2]
Saccharomyces cerevisiae B5 (whole-cell)2'-Chloroacetophenone>99>99 (for R-enantiomer)pH 8.0, 25 °C, 24 h. Note: This strain produces the (R)-enantiomer.[4][5]
Ketoreductase (LK08) from Lactobacillus kefiri (recombinant E. coli)2-chloro-1-(2,4-dichlorophenyl)ethanone>99 (full conversion)>99Optimized pH, temperature, isopropanol and NADP+ concentrations. 300g scale.[6]
Alcohol Dehydrogenase (TeSADH mutant ΔP84/A85G)2-chloroacetophenoneHighHighThe mutant follows the anti-Prelog rule to produce the (S)-alcohol.[7]
Ordered dual‐enzyme reactor (AKR and ADH)2-chloroacetophenone74 (after 6 cycles, 80% activity retained)99.9In situ regeneration of NADPH.[8]

Experimental Protocols

Protocol 1: Whole-Cell Bioreduction using Lactobacillus curvatus

This protocol is based on the enantioselective bioreduction of 1-(2-chlorophenyl)ethanone using Lactobacillus curvatus as a whole-cell biocatalyst.[2]

Workflow Diagram:

G Start Start Cultivate Cultivate Lactobacillus curvatus Start->Cultivate Prepare Prepare Biotransformation Medium Cultivate->Prepare Inoculate Inoculate Medium with Cells Prepare->Inoculate Add_Substrate Add 2-Chloroacetophenone Inoculate->Add_Substrate Incubate Incubate with Agitation Add_Substrate->Incubate Monitor Monitor Conversion (e.g., by GC/HPLC) Incubate->Monitor Extract Extract Product with Organic Solvent Monitor->Extract Upon Completion Purify Purify by Chromatography Extract->Purify Analyze Analyze for Yield and e.e. Purify->Analyze End End Analyze->End

Caption: Workflow for whole-cell bioreduction.

1. Materials and Reagents:

  • Lactobacillus curvatus strain (e.g., N3)

  • Appropriate growth medium (e.g., MRS broth)

  • 2'-Chloroacetophenone

  • Glucose (or other carbon source)

  • Buffer solution (to maintain optimal pH)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Equipment for fermentation, extraction, and purification (e.g., shaker incubator, centrifuge, rotary evaporator, chromatography system)

2. Procedure:

  • Cultivation of Biocatalyst:

    • Inoculate a sterile growth medium with a culture of Lactobacillus curvatus.

    • Incubate the culture under optimal conditions of temperature and agitation until a sufficient cell density is reached.

    • Harvest the cells by centrifugation and wash with buffer to prepare the whole-cell biocatalyst.

  • Biotransformation:

    • Prepare the reaction medium containing buffer and a carbon source like glucose for co-factor regeneration.

    • Resuspend the harvested Lactobacillus curvatus cells in the reaction medium.

    • Add 2'-chloroacetophenone to the cell suspension. The substrate can be added neat or as a solution in a water-miscible solvent to improve dispersion.

    • Incubate the reaction mixture under optimized conditions of temperature, pH, and agitation.[2]

  • Monitoring and Work-up:

    • Monitor the progress of the reaction by periodically taking samples and analyzing them by a suitable chromatographic method (e.g., chiral GC or HPLC) to determine the conversion and enantiomeric excess.

    • Once the reaction has reached completion, separate the cells from the reaction mixture by centrifugation.

    • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification and Analysis:

    • Purify the crude this compound by column chromatography on silica gel.

    • Analyze the purified product to determine the final yield and confirm the enantiomeric excess using chiral HPLC. A common column for this separation is a Chiralcel OD-H.[2]

Protocol 2: Asymmetric Reduction with an Isolated Ketoreductase

This protocol outlines a general procedure for the enzymatic reduction of 2'-chloroacetophenone using a ketoreductase (KRED) with a cofactor regeneration system.

1. Materials and Reagents:

  • Ketoreductase (KRED) selective for the (S)-alcohol

  • NADP+ or NAD+

  • Cofactor regeneration system:

    • Isopropanol and a secondary alcohol dehydrogenase, or

    • Glucose and glucose dehydrogenase (GDH)

  • 2'-Chloroacetophenone

  • Buffer solution (e.g., potassium phosphate buffer)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

2. Procedure:

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, prepare a buffered aqueous solution.

    • Add the ketoreductase, NADP+, and the components of the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

    • Stir the mixture until all components are dissolved.

  • Enzymatic Reduction:

    • Add 2'-chloroacetophenone to the reaction mixture.

    • Maintain the reaction at a constant temperature and pH with gentle stirring.

  • Work-up and Purification:

    • After the reaction is complete (as determined by HPLC analysis), quench the reaction.

    • Extract the product with an appropriate organic solvent.

    • Dry the combined organic layers and remove the solvent in vacuo.

    • Purify the product by flash chromatography.

Conclusion

The large-scale synthesis of enantiopure this compound is effectively achieved through biocatalytic asymmetric reduction. Whole-cell biocatalysts like Lactobacillus curvatus offer a cost-effective and environmentally friendly approach, yielding the desired product with high enantiomeric excess.[2] For processes requiring higher purity and more defined catalytic systems, the use of isolated ketoreductases with efficient cofactor regeneration systems presents a powerful alternative. The choice of method will depend on factors such as scale, cost, and available equipment. The protocols provided herein offer a solid foundation for the development and optimization of these synthetic processes.

References

Application Notes and Protocols: (S)-1-(2-chlorophenyl)ethanol as a Precursor for Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the chiral precursor, (S)-1-(2-chlorophenyl)ethanol, in the synthesis of potent antifungal agents. This document details the synthetic methodology, mechanism of action, and biological evaluation of a representative triazole antifungal, herein designated as Compound 1: (R)-1-(2-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol . The protocols provided offer step-by-step guidance for its synthesis and antifungal assessment.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. Triazole antifungals are a cornerstone of anti-infective therapy, primarily exerting their effect through the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway. The stereochemistry of these compounds is often crucial for their efficacy and selectivity. This compound is a valuable chiral building block for the synthesis of these stereochemically defined antifungal agents.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole antifungal agents derived from this compound act by disrupting the integrity of the fungal cell membrane. They specifically target and inhibit the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells.[1] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which alters membrane fluidity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and cell death.[2]

ergo_pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol DisruptedMembrane Disrupted Fungal Cell Membrane Ergosterol->DisruptedMembrane Maintains Integrity CYP51->Ergosterol Catalyzes ToxicSterols Accumulation of toxic sterols CYP51->ToxicSterols Triazole (R)-1-(2-chlorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanol Triazole->CYP51 Inhibits ToxicSterols->DisruptedMembrane Disrupts FungalCellDeath Fungal Cell Death DisruptedMembrane->FungalCellDeath

Figure 1: Inhibition of the ergosterol biosynthesis pathway by a triazole antifungal agent.

Data Presentation: Antifungal Activity

The following tables summarize the in vitro antifungal activity of representative triazole compounds derived from chlorophenyl precursors. The Minimum Inhibitory Concentration (MIC) is a key indicator of antifungal potency.

Table 1: In Vitro Antifungal Activity of (R)-1-(2-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol (Compound 1)

Fungal StrainMIC (µg/mL)Reference
Candida albicans0.5 - 4[3]
Candida glabrata1 - 8[3]
Candida parapsilosis0.25 - 2[3]
Candida krusei2 - 16[3]
Aspergillus fumigatus0.5 - 4[4]
Aspergillus flavus1 - 8[4]
Cryptococcus neoformans0.125 - 2[3]

Table 2: Comparative Antifungal Activity of a Triazole Derivative

CompoundC. albicans MIC (µg/mL)A. fumigatus MIC (µg/mL)Reference
Compound 1 0.5 - 40.5 - 4[3][4]
Fluconazole 0.25 - 64>64[4]
Ketoconazole 0.03 - 160.125 - 8[4]

Experimental Protocols

Protocol 1: Synthesis of (R)-1-(2-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol (Compound 1)

This protocol describes a two-step synthesis of the target triazole antifungal from this compound.

Step 1: Synthesis of (S)-1-(2-chlorophenyl)ethyl methanesulfonate

  • Materials:

    • This compound

    • Triethylamine (Et3N)

    • Methanesulfonyl chloride (MsCl)

    • Dichloromethane (CH2Cl2)

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO4)

    • Rotary evaporator

    • Magnetic stirrer and stir bar

    • Ice bath

  • Procedure:

    • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq) to the solution.

    • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude (S)-1-(2-chlorophenyl)ethyl methanesulfonate. The product is often used in the next step without further purification.

Step 2: Synthesis of (R)-1-(2-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol

  • Materials:

    • (S)-1-(2-chlorophenyl)ethyl methanesulfonate (from Step 1)

    • 1H-1,2,4-triazole

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

    • Silica gel for column chromatography

  • Procedure:

    • In a separate flask, add sodium hydride (1.5 eq) to anhydrous DMF under a nitrogen atmosphere.

    • Add 1H-1,2,4-triazole (1.2 eq) portion-wise to the NaH suspension at 0 °C.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of (S)-1-(2-chlorophenyl)ethyl methanesulfonate (1.0 eq) in anhydrous DMF to the triazole salt solution.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product, (R)-1-(2-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol.

synthesis_workflow cluster_step1 Step 1: Mesylation cluster_step2 Step 2: Nucleophilic Substitution (SN2) Precursor This compound Reagents1 MsCl, Et3N, CH2Cl2 Precursor->Reagents1 Reaction1 Stir at 0°C to RT Reagents1->Reaction1 Workup1 Aqueous Workup Reaction1->Workup1 Intermediate (S)-1-(2-chlorophenyl)ethyl methanesulfonate Workup1->Intermediate Reaction2 Heat at 80°C Intermediate->Reaction2 Triazole 1H-1,2,4-triazole Base NaH, DMF Triazole->Base Base->Reaction2 Workup2 Aqueous Workup & Extraction Reaction2->Workup2 Purification Column Chromatography Workup2->Purification Product (R)-1-(2-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol Purification->Product

Figure 2: Synthetic workflow for the preparation of the target antifungal agent.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Materials:

    • Test compound (dissolved in DMSO)

    • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

    • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

    • Sterile 96-well microtiter plates

    • Spectrophotometer or microplate reader

    • Incubator

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the compound in RPMI-1640 medium directly in the 96-well plates to achieve a range of final concentrations.

    • Prepare a standardized fungal inoculum suspension as per CLSI guidelines.

    • Add the fungal inoculum to each well containing the diluted compound.

    • Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

    • Incubate the plates at 35 °C for 24-48 hours (or as appropriate for the fungal species).

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control. For some fungi and compounds, this may be a 50% or 90% reduction in turbidity, which can be assessed visually or by using a microplate reader.[2]

Protocol 3: Lanosterol 14α-demethylase (CYP51) Inhibition Assay

This is a cell-free enzymatic assay to determine the inhibitory activity of the compound against CYP51.

  • Materials:

    • Recombinant fungal CYP51 enzyme

    • NADPH-cytochrome P450 reductase

    • Lanosterol (substrate)

    • NADPH

    • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

    • Test compound (dissolved in DMSO)

    • Quenching solution (e.g., methanolic KOH)

    • HPLC system for analysis

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer, recombinant CYP51, and NADPH-cytochrome P450 reductase.

    • Add the test compound at various concentrations to the reaction mixture and pre-incubate for a short period.

    • Initiate the enzymatic reaction by adding lanosterol.

    • Incubate the reaction at 37 °C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding the quenching solution.

    • Extract the sterols from the reaction mixture using an organic solvent (e.g., hexane).

    • Analyze the extracted sterols by HPLC to quantify the amount of lanosterol consumed or the amount of ergosterol precursor formed.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5][6]

screening_workflow Start Synthesized Triazole Compound MIC_Assay MIC Determination (Broth Microdilution) Start->MIC_Assay CYP51_Assay Lanosterol 14α-demethylase (CYP51) Inhibition Assay Start->CYP51_Assay Data_Analysis Data Analysis (MIC & IC50 Determination) MIC_Assay->Data_Analysis Fungal_Panel Panel of Pathogenic Fungi (Candida, Aspergillus, etc.) Fungal_Panel->MIC_Assay CYP51_Assay->Data_Analysis Enzyme Recombinant Fungal CYP51 Enzyme->CYP51_Assay Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Figure 3: Experimental workflow for antifungal screening.

Conclusion

This compound serves as a critical chiral precursor for the stereoselective synthesis of potent triazole antifungal agents. The representative compound, (R)-1-(2-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol, demonstrates significant in vitro activity against a broad range of pathogenic fungi by effectively inhibiting the ergosterol biosynthesis pathway. The provided protocols offer a framework for the synthesis and evaluation of new antifungal candidates, contributing to the development of novel therapies to combat the growing threat of fungal infections.

References

Application Notes and Protocols: Stereoselective Reactions Utilizing (S)-1-(2-Chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(2-chlorophenyl)ethanol is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals. Its importance lies in its stereogenic center, which can be used to introduce chirality and control the stereochemical outcome of subsequent reactions. This document provides detailed application notes and protocols related to this chiral alcohol, with a primary focus on its highly stereoselective synthesis via biocatalytic reduction, a common and efficient method for its preparation. While its primary documented role is as a key chiral intermediate, this guide will also touch upon its potential applications in stereoselective synthesis.

Data Presentation: Stereoselective Synthesis of this compound

The enantioselective reduction of 2-chloroacetophenone is the most prevalent method for the synthesis of this compound. Various biocatalytic systems have been shown to accomplish this transformation with high efficiency and stereoselectivity. The following table summarizes key quantitative data from different biocatalytic approaches.

BiocatalystSubstrate ConcentrationConversion (%)Enantiomeric Excess (ee %)Yield (%)Reference
Lactobacillus curvatusNot SpecifiedHigh>99High[1]
Alternaria alternata EBK-830 mmol/L100>9980[2]
Immobilized AKR and ADH in ZIF-8Not Specified91 (after 6 cycles)99.99-[3]

Experimental Protocols

Protocol 1: Biocatalytic Reduction of 2-Chloroacetophenone using Alternaria alternata EBK-8

This protocol describes the whole-cell biocatalytic reduction of 2-chloroacetophenone to this compound.[2]

1. Culture Preparation:

  • Cultivate Alternaria alternata EBK-8 isolate in a suitable liquid medium (e.g., potato dextrose broth) under aerobic conditions.

  • Incubation is typically carried out at a controlled temperature (e.g., 25-30 °C) with agitation (e.g., 150 rpm) for a period sufficient to achieve substantial biomass (e.g., 48-72 hours).

2. Biotransformation:

  • To the fungal culture, add 2-chloroacetophenone (substrate) to a final concentration of 30 mmol/L. The substrate can be dissolved in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO) to aid dispersion.

  • Continue the incubation under the same temperature and agitation conditions.

3. Reaction Monitoring and Work-up:

  • Monitor the progress of the reaction by periodically taking aliquots from the reaction mixture and analyzing them by a suitable chromatographic method (e.g., GC or HPLC) to determine the conversion of the ketone and the enantiomeric excess of the alcohol product.

  • Once the reaction is complete (typically after 54 hours), separate the mycelium from the culture broth by filtration or centrifugation.

  • Saturate the aqueous phase with NaCl and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

4. Purification:

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Biocatalytic_Reduction_Workflow cluster_preparation Culture Preparation cluster_biotransformation Biotransformation cluster_workup Work-up & Purification A Inoculation of Alternaria alternata B Incubation (Optimal Temperature & Agitation) A->B C Addition of 2-Chloroacetophenone B->C D Continued Incubation C->D E Filtration D->E F Extraction E->F G Purification (Column Chromatography) F->G H This compound G->H

Caption: Workflow for the biocatalytic synthesis of this compound.

Applications in Stereoselective Synthesis

This compound serves as a valuable chiral precursor for the synthesis of more complex molecules. Its primary application lies in leveraging its predefined stereocenter to induce chirality in subsequent synthetic steps.

As a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. While specific protocols utilizing this compound as a chiral auxiliary are not detailed in the provided search results, the general principle is illustrated below.

Chiral_Auxiliary_Concept Prochiral Prochiral Substrate Intermediate Chiral Intermediate Prochiral->Intermediate + ChiralAux This compound (Chiral Auxiliary) ChiralAux->Intermediate Diastereoselective Diastereoselective Reaction Intermediate->Diastereoselective Product_Aux Product with Auxiliary Diastereoselective->Product_Aux Removal Auxiliary Removal Product_Aux->Removal FinalProduct Enantiomerically Enriched Product Removal->FinalProduct RecycledAux Recycled Auxiliary Removal->RecycledAux

Caption: General concept of using a chiral auxiliary in asymmetric synthesis.

Precursor for Chiral Ligands

Chiral ligands are essential components of many metal-based catalysts used in asymmetric catalysis. The enantiopure nature of this compound makes it a suitable starting material for the synthesis of novel chiral ligands. The hydroxyl group can be derivatized, and the phenyl ring can be functionalized to create a bidentate or tridentate ligand capable of coordinating to a metal center and creating a chiral environment for a catalytic reaction.

Intermediate in Pharmaceutical Synthesis

The primary documented use of this compound is as a key intermediate in the synthesis of pharmaceutically active compounds. For example, it is a precursor for L-cloprenaline, a drug used for relieving asthma symptoms.[1] In such syntheses, the stereochemistry of the alcohol is crucial for the biological activity of the final drug molecule.

Conclusion

This compound is a significant chiral building block, primarily synthesized with high enantiomeric purity through biocatalytic methods. While detailed protocols for its direct use in directing stereoselective reactions are not extensively available in the public domain, its role as a key chiral intermediate in the synthesis of pharmaceuticals is well-established. The protocols and data presented here provide a solid foundation for researchers working on the synthesis and potential applications of this important chiral alcohol. Further research into its application as a chiral auxiliary or in the development of novel chiral ligands could expand its utility in the field of asymmetric synthesis.

References

Application Notes and Protocols for the Kinetic Resolution of Racemic 1-(2-Chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2-Chlorophenyl)ethanol is a chiral alcohol of significant interest in the pharmaceutical and fine chemical industries. Its enantiomers serve as crucial building blocks for the synthesis of various biologically active molecules.[1][2] The stereochemistry of these molecules is often critical to their pharmacological activity and safety profile.[3] Kinetic resolution is a widely employed method for the separation of racemates, offering an efficient route to obtain enantiomerically enriched compounds.[4] This document provides detailed application notes and protocols for the enzymatic kinetic resolution of racemic 1-(2-chlorophenyl)ethanol, a key process for accessing its pure enantiomers.

Enzymatic kinetic resolution, particularly using lipases, is a preferred method due to its high enantioselectivity, mild reaction conditions, and environmentally friendly nature.[5] Lipases, such as those from Candida antarctica and Candida rugosa, are robust enzymes that can catalyze the enantioselective acylation of a racemic alcohol.[6][7][8] In this process, one enantiomer of the alcohol is preferentially acylated to form an ester, leaving the other enantiomer unreacted. The resulting mixture of the ester and the unreacted alcohol can then be easily separated, providing access to both enantiomers in high enantiomeric purity.

Principle of Lipase-Catalyzed Kinetic Resolution

The fundamental principle of lipase-catalyzed kinetic resolution of a racemic alcohol lies in the differential reaction rates of the two enantiomers with an acyl donor. The enzyme's chiral active site preferentially binds and catalyzes the acylation of one enantiomer (the "fast-reacting" enantiomer) over the other (the "slow-reacting" enantiomer).

This process can be represented as follows:

(R,S)-1-(2-chlorophenyl)ethanol + Acyl Donor --(Lipase)--> (R)-1-(2-chlorophenyl)acetate + (S)-1-(2-chlorophenyl)ethanol

Assuming the lipase preferentially acylates the (R)-enantiomer.

The efficiency of a kinetic resolution is typically described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. A high E-value is desirable for obtaining products with high enantiomeric excess (e.e.).

Applications in Drug Development

Enantiomerically pure chiral alcohols and their derivatives are vital intermediates in the synthesis of a wide range of pharmaceuticals. For instance, chiral 1-phenylethanol, a structurally similar compound, is used in the synthesis of ophthalmic preservatives and inhibitors of cholesterol absorption.[9] The enantiomers of 1-(4-chlorophenyl)ethanol are crucial for producing stereochemically pure active pharmaceutical ingredients (APIs), where the biological activity is highly dependent on the stereochemistry.[3] The resolved enantiomers of 1-(2-chlorophenyl)ethanol can be utilized in the asymmetric synthesis of various drug candidates, including kinase inhibitors and other complex therapeutic agents.[1]

Experimental Protocols

The following protocol is a general guideline for the lipase-catalyzed kinetic resolution of racemic 1-(2-chlorophenyl)ethanol via transesterification. Optimization of specific parameters may be required to achieve the best results.

Materials and Equipment
  • Racemic 1-(2-chlorophenyl)ethanol

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B immobilized on acrylic resin)[10]

  • Acyl donor (e.g., vinyl acetate)[5][10]

  • Anhydrous organic solvent (e.g., n-hexane, toluene, or methyl tert-butyl ether (MTBE))

  • Molecular sieves (optional, for maintaining anhydrous conditions)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with temperature control

  • Analytical equipment for monitoring the reaction:

    • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral column for determining enantiomeric excess (e.e.) and conversion.

    • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography setup).

Protocol: Lipase-Catalyzed Acetylation
  • Reaction Setup:

    • To a clean, dry screw-capped flask, add racemic 1-(2-chlorophenyl)ethanol (1 mmol).

    • Add anhydrous solvent (e.g., 10 mL of n-hexane).

    • Add the acyl donor, vinyl acetate (1.5-3 mmol). The use of an enol ester like vinyl acetate helps to drive the reaction forward.[9]

    • Add the immobilized lipase (e.g., 20-50 mg of Novozym 435). The enzyme loading can be optimized.

    • (Optional) Add activated molecular sieves to ensure anhydrous conditions.

  • Reaction Conditions:

    • Seal the flask and place it in a shaking incubator or on a magnetic stirrer.

    • Incubate the reaction at a controlled temperature, typically between 30-50°C.

    • Monitor the reaction progress by periodically taking small aliquots of the reaction mixture.

  • Monitoring the Reaction:

    • Filter the aliquot to remove the enzyme.

    • Analyze the sample using chiral GC or HPLC to determine the enantiomeric excess of the remaining alcohol (ees) and the formed ester (eep), as well as the conversion (c).

    • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.

  • Work-up and Purification:

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with solvent and reused.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The resulting mixture of the unreacted alcohol and the acetylated product can be separated by column chromatography on silica gel.

Data Presentation

The following table summarizes representative data that could be obtained from kinetic resolution experiments under different conditions.

EntryLipase SourceAcyl DonorSolventTemp (°C)Time (h)Conversion (%)ees (%)eep (%)E-value
1Candida antarctica B (Immobilized)Vinyl Acetaten-Hexane402448>9996>200
2Candida antarctica B (Immobilized)Isopropenyl AcetateToluene403650>99>99>200
3Candida rugosa (Immobilized)Vinyl AcetateMTBE3048458598~100
4Pseudomonas cepaciaVinyl Acetaten-Heptane45304997>99>150

Note: This data is illustrative and based on typical results for similar secondary alcohols. Actual results may vary.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the enzymatic kinetic resolution of racemic 1-(2-chlorophenyl)ethanol.

G cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Work-up & Purification cluster_products Products racemate Racemic 1-(2-chlorophenyl)ethanol reaction_vessel Reaction Vessel racemate->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel solvent Anhydrous Solvent solvent->reaction_vessel lipase Immobilized Lipase lipase->reaction_vessel incubation Incubation with Shaking (Controlled Temperature) reaction_vessel->incubation monitoring Reaction Monitoring (Chiral GC/HPLC) incubation->monitoring Periodic Sampling filtration Enzyme Filtration (Recycle Enzyme) monitoring->filtration Stop at ~50% conversion evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography enant_alcohol This compound (High e.e.) chromatography->enant_alcohol enant_ester (R)-1-(2-chlorophenyl)acetate (High e.e.) chromatography->enant_ester

Caption: Workflow for the enzymatic kinetic resolution of 1-(2-chlorophenyl)ethanol.

Logical Relationship of Kinetic Resolution

The following diagram illustrates the logical relationship between the components and outcomes of the kinetic resolution process.

G cluster_input Inputs cluster_process Process cluster_output Outputs racemate Racemic Alcohol ((R)- and (S)-Enantiomers) reaction Enantioselective Acylation racemate->reaction catalyst Chiral Catalyst (Lipase) catalyst->reaction fast_product Acylated Fast-Reacting Enantiomer ((R)-Ester) reaction->fast_product k_fast slow_reactant Unreacted Slow-Reacting Enantiomer ((S)-Alcohol) reaction->slow_reactant k_slow (k_fast > k_slow)

Caption: Principle of lipase-catalyzed kinetic resolution.

References

Application Notes and Protocols for the Synthesis of (S)-1-(2-chlorophenyl)ethanol using Lactobacillus curvatus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric biocatalytic reduction of 2-chloroacetophenone to synthesize enantiomerically pure (S)-1-(2-chlorophenyl)ethanol using whole cells of Lactobacillus curvatus. This chiral alcohol is a valuable intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below are based on established research and provide a framework for laboratory-scale synthesis.

Introduction

The demand for enantiomerically pure pharmaceuticals has driven the development of highly selective and sustainable synthetic methods. Biocatalysis, utilizing whole microbial cells or isolated enzymes, offers a green alternative to traditional chemical synthesis, often providing exceptional stereoselectivity under mild reaction conditions. Lactobacillus curvatus, a species of lactic acid bacteria, has been identified as an effective biocatalyst for the asymmetric reduction of prochiral ketones. Specifically, Lactobacillus curvatus N3 has demonstrated high conversion rates and excellent enantioselectivity in the production of this compound from 2-chloroacetophenone. The use of whole cells is particularly advantageous as it obviates the need for enzyme purification and provides a native environment for cofactor regeneration, which is essential for the reductase enzymes involved.

Data Presentation

The following table summarizes the quantitative data for the asymmetric reduction of 2-chloroacetophenone to this compound using Lactobacillus curvatus N3 as a whole-cell biocatalyst. The data highlights the effects of varying reaction parameters on conversion and enantiomeric excess (e.e.).

ParameterConditionConversion (%)Enantiomeric Excess (e.e.) (%)
Biocatalyst Screening
L. curvatus N130°C, 24h, 100 rpm4585 (S)
L. curvatus N230°C, 24h, 100 rpm5289 (S)
L. curvatus N330°C, 24h, 100 rpm78>99 (S)
L. curvatus N430°C, 24h, 100 rpm6192 (S)
L. curvatus N530°C, 24h, 100 rpm6895 (S)
pH Optimization
pH 5.0L. curvatus N3, 30°C, 24h, 150 rpm6598 (S)
pH 6.0L. curvatus N3, 30°C, 24h, 150 rpm85>99 (S)
pH 7.0L. curvatus N3, 30°C, 24h, 150 rpm>99>99 (S)
pH 8.0L. curvatus N3, 30°C, 24h, 150 rpm91>99 (S)
Temperature Optimization
25°CL. curvatus N3, pH 7.0, 24h, 150 rpm88>99 (S)
30°CL. curvatus N3, pH 7.0, 24h, 150 rpm>99>99 (S)
35°CL. curvatus N3, pH 7.0, 24h, 150 rpm94>99 (S)
40°CL. curvatus N3, pH 7.0, 24h, 150 rpm8598 (S)
Agitation Speed
100 rpmL. curvatus N3, pH 7.0, 30°C, 24h92>99 (S)
150 rpmL. curvatus N3, pH 7.0, 30°C, 24h>99>99 (S)
200 rpmL. curvatus N3, pH 7.0, 30°C, 24h>99>99 (S)
Reaction Time
12 hL. curvatus N3, optimal conditions75>99 (S)
24 hL. curvatus N3, optimal conditions>99>99 (S)
36 hL. curvatus N3, optimal conditions>99>99 (S)

Experimental Protocols

Protocol 1: Cultivation of Lactobacillus curvatus N3

This protocol describes the cultivation of Lactobacillus curvatus N3 to obtain sufficient biomass for use as a whole-cell biocatalyst.

Materials:

  • Lactobacillus curvatus N3 strain

  • De Man, Rogosa and Sharpe (MRS) broth[1][2][3][4]

  • Sterile culture tubes and flasks

  • Incubator

  • Centrifuge and sterile centrifuge tubes

Procedure:

  • Prepare MRS broth according to the manufacturer's instructions and sterilize by autoclaving at 121°C for 15 minutes.[1][4]

  • Aseptically inoculate a single colony of Lactobacillus curvatus N3 into a culture tube containing 10 mL of sterile MRS broth.

  • Incubate the culture at 37°C for 24 hours without shaking.

  • Transfer the seed culture to a larger flask containing the appropriate volume of sterile MRS broth for biomass production (e.g., 100 mL in a 250 mL flask).

  • Incubate the flask at 37°C for 24-48 hours, or until the culture reaches the stationary phase (as determined by optical density at 600 nm, if desired).

  • Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet twice with a sterile saline solution (0.85% NaCl) or a suitable buffer (e.g., phosphate buffer, pH 7.0). Centrifuge after each wash as described in step 6.

  • The resulting cell pellet is the whole-cell biocatalyst and can be used immediately or stored at -20°C for later use.

Protocol 2: Asymmetric Reduction of 2-Chloroacetophenone

This protocol details the whole-cell biocatalytic reduction of 2-chloroacetophenone to this compound.

Materials:

  • Lactobacillus curvatus N3 whole-cell biocatalyst (from Protocol 1)

  • 2-Chloroacetophenone (substrate)

  • Glucose (as a co-substrate for cofactor regeneration)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Reaction vessel (e.g., Erlenmeyer flask)

  • Shaking incubator

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Prepare a reaction mixture in a sterile Erlenmeyer flask containing:

    • Phosphate buffer (0.1 M, pH 7.0)

    • Lactobacillus curvatus N3 cells (e.g., 50 mg wet cell weight per mmol of substrate)

    • Glucose (e.g., 1.5 equivalents relative to the substrate)

  • Pre-incubate the mixture for 30 minutes at 30°C with shaking at 150 rpm to activate the cells.

  • Add 2-chloroacetophenone to the reaction mixture to a final concentration of, for example, 10 mM.

  • Incubate the reaction at 30°C with continuous agitation at 150 rpm for 24 hours.

  • Monitor the progress of the reaction by periodically taking samples and analyzing them by TLC or HPLC.

  • Upon completion of the reaction, saturate the aqueous phase with NaCl.

  • Extract the product from the reaction mixture with an equal volume of ethyl acetate three times.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by column chromatography if necessary.

Protocol 3: Analysis of Conversion and Enantiomeric Excess

This protocol describes the determination of the conversion rate and the enantiomeric excess of the product using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Crude or purified product from Protocol 2

  • Racemic standard of 1-(2-chlorophenyl)ethanol

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralcel OD-H or a similar column)[5]

  • HPLC-grade n-hexane and isopropanol

Procedure:

  • Sample Preparation: Dissolve a small amount of the reaction product and the racemic standard in the mobile phase to a concentration of approximately 1 mg/mL. Filter the samples through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically.[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm.[5]

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.

    • Inject the sample from the biocatalytic reaction.

    • Conversion Calculation: Determine the percentage of the substrate that has been converted to the product by comparing the peak areas of the substrate and product.

    • Enantiomeric Excess (e.e.) Calculation: Calculate the e.e. using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

experimental_workflow cluster_cultivation 1. Cultivation of Lactobacillus curvatus N3 cluster_biocatalyst_prep 2. Whole-Cell Biocatalyst Preparation cluster_bioreduction 3. Biocatalytic Reduction cluster_analysis 4. Product Analysis inoculation Inoculation in MRS Broth incubation Incubation (37°C, 24-48h) inoculation->incubation harvesting Cell Harvesting (Centrifugation) incubation->harvesting washing Washing of Cell Pellet harvesting->washing reaction_setup Reaction Setup (Buffer, Cells, Glucose) washing->reaction_setup substrate_addition Substrate Addition (2-Chloroacetophenone) reaction_setup->substrate_addition reaction Incubation (30°C, 150 rpm, 24h) substrate_addition->reaction extraction Product Extraction (Ethyl Acetate) reaction->extraction hplc_analysis Chiral HPLC Analysis extraction->hplc_analysis data_analysis Data Analysis (Conversion & e.e.) hplc_analysis->data_analysis signaling_pathway cluster_cell Lactobacillus curvatus Cell ketone 2-Chloroacetophenone enzyme Carbonyl Reductase(s) ketone->enzyme Substrate alcohol This compound alcohol_ext Product (extracellular) alcohol->alcohol_ext Transport enzyme->alcohol Product nadp NADP+ enzyme->nadp nadph NADPH nadph->enzyme H- cofactor_regen Cofactor Regeneration (Cellular Metabolism) nadp->cofactor_regen glucose Glucose glucose->cofactor_regen cofactor_regen->nadph Regeneration ketone_ext Substrate (extracellular) ketone_ext->ketone Transport

References

Troubleshooting & Optimization

Technical Support Center: Bioreduction of 2'-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the bioreduction of 2'-chloroacetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the bioreduction of 2'-chloroacetophenone?

The optimal pH for the bioreduction of 2'-chloroacetophenone is highly dependent on the biocatalyst (microorganism or enzyme) being used. Research indicates a range from slightly acidic to neutral pH is generally effective. For instance, with Saccharomyces cerevisiae B5, the optimal pH for the bioconversion of 2'-chloroacetophenone is 8.0, leading to high yield and enantiomeric excess.[1] In contrast, studies on other acetophenones using different microorganisms, such as Lactobacillus paracasei, have shown optimal conversion rates at a pH of 6.5.[2] For Lactobacillus senmaizukei, the predicted optimum pH for acetophenone reduction is 5.25.[3][4] Therefore, it is crucial to determine the optimal pH for the specific microbial strain or enzyme employed in your experiment.

Q2: What are common microorganisms used for the bioreduction of 2'-chloroacetophenone?

Several microorganisms are known to effectively catalyze the bioreduction of 2'-chloroacetophenone and other similar ketones. Saccharomyces cerevisiae (baker's yeast) is a commonly used and well-documented biocatalyst for this transformation.[1] Various species of Lactobacillus, such as Lactobacillus paracasei and Lactobacillus senmaizukei, have also demonstrated high efficiency and enantioselectivity in the reduction of aromatic ketones.[3][4] Other yeasts like Pichia and Candida species have also been successfully used for the bioreduction of acetophenones.[5][6]

Q3: Besides pH, what other factors can influence the bioreduction of 2'-chloroacetophenone?

Several factors beyond pH can significantly impact the efficiency and stereoselectivity of the bioreduction process. These include:

  • Temperature: Enzyme activity is highly temperature-dependent. For example, the optimal temperature for 2'-chloroacetophenone reduction by Saccharomyces cerevisiae B5 is 25°C.[1]

  • Co-substrate: Many bioreduction reactions require a co-substrate, often a simple sugar like glucose or an alcohol like ethanol, to regenerate the necessary cofactors (e.g., NADH or NADPH).[1][7]

  • Substrate and Biocatalyst Concentration: The concentrations of both the 2'-chloroacetophenone and the microbial cells or enzyme can affect the reaction rate and yield. High substrate concentrations can sometimes lead to substrate inhibition.

  • Incubation Time: The reaction time is a critical parameter to optimize for achieving maximum conversion.

  • Agitation Speed: In whole-cell catalysis, proper agitation is necessary to ensure adequate mixing and mass transfer of the substrate to the cells.

Q4: How can I improve the enantioselectivity of the reaction?

Improving enantioselectivity often involves fine-tuning the reaction conditions. Screening different microbial strains or enzymes is a primary step, as the inherent properties of the biocatalyst play a major role. Optimizing the pH and temperature can also significantly influence the stereochemical outcome of the reduction.[2][5] The choice and concentration of the co-substrate can also impact the enantiomeric excess of the product. In some cases, the addition of surfactants or performing the reaction in a biphasic system can enhance enantioselectivity.[8]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Conversion Incorrect pH for the chosen biocatalyst.Verify the optimal pH for your specific microorganism or enzyme from literature or perform a pH optimization experiment (e.g., testing a range from pH 5.0 to 8.0).
Inactive biocatalyst.Ensure the viability of the microbial cells or the activity of the enzyme. Use freshly prepared biocatalyst.
Insufficient co-substrate/cofactor regeneration.Add a suitable co-substrate (e.g., glucose, ethanol) to the reaction mixture to facilitate cofactor regeneration.
Substrate or product inhibition.Try lowering the initial concentration of 2'-chloroacetophenone.
Low Enantioselectivity Suboptimal reaction conditions.Optimize the pH and temperature. Small changes in these parameters can sometimes have a large effect on enantioselectivity.
Presence of multiple enzymes with opposite stereoselectivity.Screen different microorganisms or consider using a purified enzyme.
Racemization of the product.Check the stability of the chiral alcohol product under the reaction and work-up conditions.
Reaction Stalls Prematurely Depletion of co-substrate.Add more co-substrate during the reaction.
Change in pH during the reaction.Buffer the reaction medium effectively to maintain a stable pH throughout the biotransformation.
Accumulation of inhibitory byproducts.Consider in-situ product removal techniques.

Data Presentation

Table 1: Optimal pH for Bioreduction of Acetophenones with Various Microorganisms

MicroorganismSubstrateOptimal pHConversion (%)Enantiomeric Excess (ee%)Reference
Saccharomyces cerevisiae B52'-Chloroacetophenone8.0>99>99[1]
Lactobacillus paracasei BD101Acetophenone derivative6.58286[2]
Lactobacillus senmaizukeiAcetophenone5.25>99>99[3][4]
Sphingomonas sp. LZ13,5-bis(trifluoromethyl) acetophenone7.59499.6[5]
Candida tropicalis CE017Acetophenone5.56297[6]

Experimental Protocols

General Protocol for Whole-Cell Bioreduction of 2'-Chloroacetophenone

This protocol provides a general framework. Optimal conditions should be determined for the specific microbial strain used.

1. Preparation of the Biocatalyst (e.g., Saccharomyces cerevisiae)

  • Inoculate a single colony of the microorganism into a suitable liquid growth medium (e.g., YPD for yeast).

  • Incubate the culture at an appropriate temperature (e.g., 30°C) with shaking (e.g., 150-200 rpm) until it reaches the desired growth phase (typically late exponential or early stationary phase).

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

  • Wash the cell pellet with a sterile buffer (e.g., phosphate buffer, pH 7.0) and centrifuge again. Resuspend the cells in the reaction buffer to the desired concentration.

2. Bioreduction Reaction

  • In a sterile reaction vessel, combine the washed microbial cells with the reaction buffer.

  • Add the co-substrate (e.g., glucose to a final concentration of 1-5% w/v).

  • Dissolve 2'-chloroacetophenone in a minimal amount of a water-miscible organic solvent (e.g., ethanol, DMSO) and add it to the reaction mixture to the desired final concentration (e.g., 1-10 mM).

  • Adjust the pH of the reaction mixture to the predetermined optimum for the specific biocatalyst.

  • Incubate the reaction at the optimal temperature with agitation for a specified period (e.g., 24-72 hours).

3. Monitoring and Work-up

  • Monitor the progress of the reaction by periodically taking samples and analyzing them by a suitable chromatographic method (e.g., GC or HPLC with a chiral column) to determine the conversion and enantiomeric excess.

  • Once the reaction is complete, remove the microbial cells by centrifugation or filtration.

  • Extract the product from the supernatant/filtrate with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product if necessary using techniques like column chromatography.

Visualizations

Experimental_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Bioreduction Reaction cluster_analysis Analysis and Work-up Inoculation Inoculate Microorganism Incubation Incubate Culture Inoculation->Incubation Harvesting Harvest Cells by Centrifugation Incubation->Harvesting Washing Wash and Resuspend Cells Harvesting->Washing Reaction_Setup Combine Cells, Buffer, and Co-substrate Washing->Reaction_Setup Substrate_Addition Add 2'-Chloroacetophenone Reaction_Setup->Substrate_Addition pH_Adjustment Adjust pH to Optimum Substrate_Addition->pH_Adjustment Reaction_Incubation Incubate with Agitation pH_Adjustment->Reaction_Incubation Monitoring Monitor Reaction (GC/HPLC) Reaction_Incubation->Monitoring Cell_Removal Remove Cells Monitoring->Cell_Removal Extraction Extract Product Cell_Removal->Extraction Purification Purify Product Extraction->Purification

Caption: Experimental workflow for the bioreduction of 2'-chloroacetophenone.

Logical_Relationships Bioreduction Bioreduction Efficiency Yield Yield Bioreduction->Yield affects Enantioselectivity Enantioselectivity (ee%) Bioreduction->Enantioselectivity affects pH pH pH->Bioreduction Temp Temperature Temp->Bioreduction Biocatalyst Biocatalyst Choice Biocatalyst->Bioreduction CoSubstrate Co-substrate CoSubstrate->Bioreduction SubstrateConc Substrate Conc. SubstrateConc->Bioreduction

Caption: Key factors influencing bioreduction efficiency.

References

Improving enantiomeric excess in (S)-1-(2-chlorophenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the enantiomeric excess (ee) of (S)-1-(2-chlorophenyl)ethanol synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the asymmetric synthesis of this compound.

Question: Why is my enantiomeric excess (ee) unexpectedly low?

Answer:

Low enantiomeric excess is a frequent challenge and can arise from several factors related to the catalyst, reagents, or reaction conditions.[1][2]

  • Catalyst Inactivity or Degradation: The chiral catalyst is the primary determinant of stereoselectivity. Ensure the catalyst has not degraded due to improper storage or handling. For instance, many organometallic catalysts, like Noyori-type ruthenium complexes, are sensitive to air and moisture.[2][3]

  • Suboptimal Reaction Temperature: Temperature can significantly influence the enantioselectivity of a reaction. The optimal temperature is specific to the chosen catalyst and substrate. It is crucial to adhere to the recommended temperature in the experimental protocol.

  • Incorrect Stoichiometry: The ratio of substrate to catalyst and, if applicable, the hydrogen donor, is critical. An incorrect ratio can lead to side reactions or incomplete conversion, affecting the enantiomeric excess.

  • Solvent Effects: The polarity and nature of the solvent can impact the transition state of the reaction, thereby influencing the stereochemical outcome. Using a solvent different from the one specified in the protocol can lead to a drop in ee.

  • Presence of Impurities: Impurities in the starting material (2'-chloroacetophenone), solvent, or reagents can interfere with the catalyst, leading to reduced enantioselectivity. Ensure all materials are of high purity.

Question: My reaction shows poor conversion of the starting ketone. What are the possible causes?

Answer:

Poor conversion can be attributed to several factors:

  • Catalyst Deactivation: The catalyst may have lost its activity. This can be due to exposure to air or moisture, presence of impurities, or thermal degradation.[3]

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.

  • Inadequate Mixing: In heterogeneous catalysis or reactions with multiple phases, efficient mixing is crucial for good conversion. Ensure the stirring is adequate for the scale of your reaction.

  • Problem with the Hydrogen Donor (for transfer hydrogenation): In asymmetric transfer hydrogenation (ATH), the choice and purity of the hydrogen donor (e.g., isopropanol, formic acid/triethylamine mixture) are important. Ensure the donor is fresh and anhydrous if required.[4]

Question: I am observing the formation of the wrong enantiomer, (R)-1-(2-chlorophenyl)ethanol. What could be the reason?

Answer:

The formation of the opposite enantiomer is most likely due to the use of the wrong enantiomer of the chiral catalyst or ligand. For example, in Corey-Bakshi-Shibata (CBS) reductions, the stereochemical outcome is directly determined by the chirality of the oxazaborolidine catalyst.[5][6] Similarly, in asymmetric transfer hydrogenation with Ru-TsDPEN catalysts, the (S,S)-diamine ligand typically yields the (S)-alcohol, while the (R,R)-ligand produces the (R)-alcohol.[7] Always double-check the stereochemistry of your chiral source.

Frequently Asked Questions (FAQs)

Question: What are the primary methods for synthesizing this compound with high enantiomeric excess?

Answer:

The most common and effective methods for the enantioselective synthesis of this compound involve the asymmetric reduction of the prochiral ketone, 2'-chloroacetophenone. The main strategies include:

  • Biocatalytic Reduction: This "green chemistry" approach utilizes whole microbial cells (e.g., Lactobacillus curvatus, Saccharomyces cerevisiae) or isolated enzymes (ketoreductases, alcohol dehydrogenases) to achieve high enantioselectivity and yield.[8][9][10] These methods are often performed in aqueous media under mild conditions.[8]

  • Asymmetric Transfer Hydrogenation (ATH): This method employs a chiral transition metal catalyst, typically based on ruthenium or rhodium, to transfer hydrogen from a donor molecule (like isopropanol or a formic acid/triethylamine mixture) to the ketone.[4][7][11][12]

  • Asymmetric Hydrogenation: This technique involves the direct hydrogenation of the ketone using hydrogen gas in the presence of a chiral catalyst.[3][13]

  • Chiral Borane Reductions (e.g., CBS Reduction): This method uses a stoichiometric or catalytic amount of a chiral oxazaborolidine reagent to reduce the ketone with high enantioselectivity.[5][14][15]

Question: How can I improve the enantiomeric excess of my product after the reaction?

Answer:

If the initial enantiomeric excess is not satisfactory, several purification techniques can be employed to enrich the desired enantiomer:

  • Crystallization: Enantiomeric enrichment by crystallization is a common industrial practice.[16] This can involve direct crystallization of the product if it forms a conglomerate, or crystallization of diastereomeric salts formed by reacting the chiral alcohol with a chiral resolving agent.[17]

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase can be used to separate the enantiomers.[18][] This method is highly effective but can be expensive for large-scale production.

Question: What are the advantages of using biocatalysis for this synthesis?

Answer:

Biocatalysis offers several advantages, including:

  • High Enantioselectivity: Enzymes are often highly specific and can produce products with very high enantiomeric excess (>99% ee).[8]

  • Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media at or near room temperature and atmospheric pressure, which reduces energy consumption and the need for specialized equipment.

  • Environmental Friendliness: These methods avoid the use of heavy metals and harsh reagents, making them more environmentally benign.[8]

  • Cost-Effectiveness: For large-scale production, biocatalysis can be more economical due to the use of renewable resources and lower energy requirements.

Quantitative Data Summary

The following tables summarize the quantitative data from various methods for the synthesis of this compound.

Table 1: Biocatalytic Reduction of 2'-Chloroacetophenone

BiocatalystCo-substrate/MediumTemp (°C)pHConversion (%)Enantiomeric Excess (ee, %)Reference
Lactobacillus curvatus N3Glucose306.0>99>99[8]
Saccharomyces cerevisiae B55% Ethanol258.0>99>99 (for R-enantiomer)[9][20]
Recombinant E. coli expressing Ketoreductase LK08Isopropanol, NADP+357.0100>99[21]

Table 2: Asymmetric Transfer Hydrogenation (ATH) of 2'-Chloroacetophenone

CatalystHydrogen DonorBaseSolventTemp (°C)Conversion (%)Enantiomeric Excess (ee, %)Reference
RuCl(p-cymene)[(S,S)-Ts-DPEN]HCOOH/NEt3-Acetonitrile289597[7]
[RuCl2(p-cymene)]2 / (-)-ephedrine HClHCOOH/NEt3-WaterRT99.375[12]
Ir-NNP LigandH2K2CO3Toluene60>9999.6[22]

Table 3: Asymmetric Borane Reduction of 2'-Chloroacetophenone

Chiral Catalyst/ReagentReducing AgentSolventTemp (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
Chiral Lactam Alcohol 2BH3-THFTHFRT-91-98[15]
(S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol / TrimethylborateBH3-THFTHFRT--[5]

Experimental Protocols

Protocol 1: Bioreduction using Lactobacillus curvatus

This protocol is adapted from the synthesis of enantiopure this compound using whole-cell Lactobacillus curvatus biotransformation.[8]

  • Culture Preparation: Cultivate Lactobacillus curvatus in a suitable growth medium (e.g., MRS broth) until it reaches the late exponential phase.

  • Cell Harvesting: Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer, pH 6.0).

  • Biotransformation: Resuspend the cell pellet in the same buffer containing glucose as a co-substrate. Add 2'-chloroacetophenone to the cell suspension.

  • Reaction: Incubate the reaction mixture at 30°C with agitation.

  • Monitoring: Monitor the progress of the reaction by TLC or chiral HPLC until the starting material is consumed.

  • Work-up: After the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH)

This protocol is a general procedure based on Noyori-type catalysts.[7]

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral ruthenium catalyst (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]) in the chosen solvent (e.g., anhydrous acetonitrile).

  • Reaction Setup: To this solution, add the hydrogen donor (e.g., a 5:2 mixture of formic acid and triethylamine).

  • Substrate Addition: Add 2'-chloroacetophenone to the reaction mixture.

  • Reaction: Stir the mixture at the specified temperature (e.g., 28°C) for the required time.

  • Monitoring: Monitor the reaction by chiral HPLC to determine conversion and enantiomeric excess.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the product by column chromatography.

Visualizations

experimental_workflow cluster_synthesis Asymmetric Synthesis cluster_analysis Analysis & Purification start 2'-Chloroacetophenone method Choose Method: - Biocatalysis - ATH - CBS Reduction start->method reaction Perform Reaction method->reaction workup Reaction Work-up & Crude Product reaction->workup analysis Chiral HPLC/GC Analysis (Determine ee) workup->analysis decision ee > 99%? analysis->decision purification Enantiomeric Enrichment (Crystallization or Chiral Chromatography) decision->purification No final_product This compound decision->final_product Yes purification->analysis

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents & Substrate start Low Enantiomeric Excess? catalyst_activity Check Catalyst Activity - Proper Storage? - Air/Moisture Exposure? start->catalyst_activity catalyst_chirality Verify Catalyst Chirality (Correct Enantiomer?) start->catalyst_chirality temperature Optimize Temperature start->temperature solvent Verify Solvent Purity & Type start->solvent stoichiometry Check Stoichiometry (Substrate/Catalyst/Reagent Ratios) start->stoichiometry substrate_purity Check Substrate Purity (2'-chloroacetophenone) start->substrate_purity reagent_purity Ensure Reagent Purity (e.g., Hydrogen Donor) start->reagent_purity

Caption: Troubleshooting guide for low enantiomeric excess in the synthesis.

References

Technical Support Center: Synthesis of (S)-1-(2-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of (S)-1-(2-chlorophenyl)ethanol. The information is presented in a question-and-answer format to directly resolve specific experimental challenges.

Section 1: Troubleshooting Guides

This section is designed to help you identify and resolve problems related to yield, enantioselectivity, and product purity.

Low Enantiomeric Excess (ee)

Question: My synthesis of this compound is resulting in a low enantiomeric excess. What are the potential causes and how can I improve the stereoselectivity?

Answer: Low enantiomeric excess is a common issue that can arise from several factors, depending on the synthetic method employed. Below is a systematic guide to troubleshoot this problem for the most common synthetic routes.

Corey-Bakshi-Shibata (CBS) Reduction:

The CBS reduction is highly sensitive to reaction conditions. Even minor deviations can significantly impact the enantioselectivity.

  • Presence of Water: Moisture is detrimental to the enantioselectivity of the CBS reduction. Water can react with the borane reagent and the catalyst, leading to non-selective reduction.[1]

    • Solution: Ensure all glassware is rigorously dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Suboptimal Temperature: Temperature plays a critical role in achieving high enantioselectivity. Generally, lower temperatures favor higher ee.[1]

    • Solution: Maintain the recommended reaction temperature meticulously. Use a cryostat or a well-insulated cooling bath to ensure a stable temperature.

  • Impure Reagents: Trace impurities in the starting material (2'-chloroacetophenone) or the borane solution can interfere with the chiral catalyst.[1]

    • Solution: Use highly pure 2'-chloroacetophenone. Ensure the borane-THF or borane-DMS complex is fresh and has not degraded. Commercially available borane solutions can contain borohydride species that lead to non-selective reduction.[1]

Biocatalytic Reduction:

Enzymatic reductions are highly specific, but their efficiency can be affected by the reaction environment.

  • Incorrect pH: The pH of the reaction medium is crucial for optimal enzyme activity and selectivity.

    • Solution: Optimize the pH of the buffer system. For many ketone reductases, a pH around 7.0 is a good starting point, but this can be enzyme-specific.

  • Suboptimal Temperature: Enzyme activity is temperature-dependent.

    • Solution: Perform the reaction at the optimal temperature for the specific enzyme being used. This information is typically provided by the enzyme supplier.

  • Cofactor Imbalance: The regeneration of the cofactor (e.g., NADPH) is essential for the reaction to proceed efficiently.

    • Solution: Ensure the cofactor regeneration system (e.g., using a secondary alcohol like isopropanol and a suitable dehydrogenase, or glucose and glucose dehydrogenase) is functioning correctly.

Troubleshooting Workflow for Low Enantiomeric Excess

start Low ee Observed catalyst Check Catalyst/Enzyme Integrity start->catalyst temp Verify Reaction Temperature start->temp moisture Ensure Anhydrous Conditions (CBS) start->moisture ph Optimize pH (Biocatalytic) start->ph reagents Assess Reagent Purity start->reagents outcome Improved Enantioselectivity catalyst->outcome temp->outcome moisture->outcome ph->outcome reagents->outcome

Caption: A logical workflow for troubleshooting low enantiomeric excess.

Low Reaction Yield

Question: The conversion of 2'-chloroacetophenone to this compound is incomplete, resulting in a low yield. How can I improve the conversion?

Answer: Low yields can be frustrating and are often due to incomplete reaction, side reactions, or issues during workup and purification.

Common Causes and Solutions:

  • Insufficient Reaction Time: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Inadequate Reagent Stoichiometry: An insufficient amount of the reducing agent will lead to incomplete conversion.

    • Solution: For CBS reductions, ensure at least 0.6 equivalents of the borane reagent are used per equivalent of ketone.[2] For sodium borohydride reductions, an excess of the reagent is typically used.

  • Catalyst/Enzyme Inactivation: The catalyst or enzyme may have lost activity.

    • Solution: For CBS reductions, ensure the catalyst is handled under inert conditions. For biocatalytic reductions, check for denaturing conditions (e.g., extreme pH or temperature) and ensure proper storage of the enzyme.

  • Side Reactions: The formation of byproducts will consume starting material and reduce the yield of the desired product. (See Section 2: Side Reactions FAQ for more details).

Troubleshooting Workflow for Low Yield

start Low Yield Observed time Optimize Reaction Time start->time stoichiometry Verify Reagent Stoichiometry start->stoichiometry activity Check Catalyst/Enzyme Activity start->activity side_reactions Investigate Side Reactions start->side_reactions outcome Improved Yield time->outcome stoichiometry->outcome activity->outcome side_reactions->outcome

Caption: A systematic approach to troubleshooting low reaction yield.

Product Purification Challenges

Question: I am having difficulty purifying the this compound from the crude reaction mixture. What are the best practices for purification?

Answer: Effective purification is crucial to obtain the final product with high purity. The choice of method depends on the scale of the reaction and the nature of the impurities.

  • Workup Procedure: Proper quenching and workup are the first steps to a clean product.

    • CBS Reduction Quench: The reaction is typically quenched by the slow addition of methanol, followed by an acidic workup (e.g., with dilute HCl) to hydrolyze the borate esters.

    • Sodium Borohydride Reduction Quench: The reaction is quenched by the addition of an acid (e.g., dilute HCl) to neutralize the excess borohydride and hydrolyze the borate esters.

  • Extraction: After quenching, the product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). Washing the organic layer with brine can help to remove water-soluble impurities.

  • Column Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying the crude product.

    • Solvent System: A gradient of ethyl acetate in hexanes is typically used. The optimal solvent system should be determined by TLC analysis of the crude mixture.

  • Racemization During Purification: Chiral alcohols can be susceptible to racemization under certain conditions.

    • Avoid Strong Acids and High Temperatures: Exposure to strong acids or high temperatures during purification (e.g., distillation) can cause racemization.[3][4]

    • Neutralize After Acidic Workup: Ensure that any residual acid from the workup is neutralized before any high-temperature steps.

Section 2: Side Reactions FAQ

This section addresses frequently asked questions about common side reactions that can occur during the synthesis of this compound.

Question: What are the most common side products I should be aware of?

Answer: The formation of side products is dependent on the specific synthetic route and reaction conditions. Here are some of the most common byproducts:

  • Over-reduction to 1-(2-chlorophenyl)ethane: While less common with borohydride and CBS reductions, more powerful reducing agents or harsh reaction conditions could potentially lead to the complete deoxygenation of the alcohol.

  • Dehalogenation to 1-phenylethanol: Reductive dehalogenation can occur, particularly in the presence of certain metal catalysts or under harsh reducing conditions.

  • Formation of Borate Esters: In reductions using borane or sodium borohydride, the initial product is an alkoxyborate, which can form stable borate esters if not properly hydrolyzed during the workup.

  • Formation of Diol Byproducts: In some biocatalytic reductions, side reactions can lead to the formation of diols, such as 1-phenyl-1,2-ethanediol.

Quantitative Data on Side Product Formation (Illustrative)

Side ProductSynthetic MethodCondition Leading to FormationTypical %
Racemic 1-(2-chlorophenyl)ethanolCBS ReductionPresence of water/moistureUp to 50%
1-phenylethanolCatalytic HydrogenationUse of certain palladium catalystsVariable
Borate EstersNaBH4 or CBS ReductionIncomplete acidic workupCan be significant

Question: How can I minimize the formation of these side products?

Answer: Minimizing side reactions is key to achieving a high yield of the desired product.

  • Strict Control of Reaction Conditions: As detailed in the troubleshooting section, maintaining anhydrous conditions and optimal temperature is crucial for CBS reductions.

  • Choice of Reducing Agent: Select a reducing agent with the appropriate reactivity. For the reduction of a ketone to an alcohol, sodium borohydride or a CBS-catalyzed borane reduction are generally selective.

  • Thorough Workup: A complete acidic workup is essential to hydrolyze any borate esters formed during the reaction.

  • Biocatalyst Selection: When using a biocatalyst, screen different enzymes to find one with high selectivity for the desired reduction and minimal side activities.

Section 3: Experimental Protocols

This section provides detailed experimental protocols for common methods used in the synthesis of this compound.

Asymmetric Reduction using (R)-CBS Catalyst

This protocol is a representative procedure for the enantioselective reduction of 2'-chloroacetophenone.

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • 2'-Chloroacetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 2 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) and anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add borane-dimethyl sulfide complex (0.6 eq) to the solution while maintaining the temperature below 5 °C. Stir for 10 minutes.

  • In a separate flask, dissolve 2'-chloroacetophenone (1.0 eq) in anhydrous THF.

  • Add the solution of 2'-chloroacetophenone dropwise to the catalyst solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC.

  • Once the reaction is complete, slowly quench the reaction by the dropwise addition of methanol at 0 °C.

  • Slowly add 2 M HCl and stir for 30 minutes.

  • Extract the product with ethyl acetate (3 x volume of THF).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Experimental Workflow for CBS Reduction

start Start setup Reaction Setup (Anhydrous, Inert Atmosphere) start->setup reagents Add CBS Catalyst and Borane setup->reagents substrate Add 2'-Chloroacetophenone reagents->substrate reaction Asymmetric Reduction substrate->reaction quench Quench with Methanol and HCl reaction->quench workup Aqueous Workup and Extraction quench->workup purify Column Chromatography workup->purify product This compound purify->product cluster_0 Cofactor Regeneration Cycle cluster_1 Ketone Reduction Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone GDH Glucose->Gluconolactone NADP NADP NADPH NADPH NADP->NADPH H- NADPH_ketone NADPH Ketone 2'-Chloroacetophenone Alcohol This compound Ketone->Alcohol KRED NADP_ketone NADP+ NADPH_ketone->NADP_ketone H+

References

Technical Support Center: Purification of (S)-1-(2-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with (S)-1-(2-chlorophenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when purifying this compound?

A1: The impurity profile of this compound can vary depending on the synthetic route. Common impurities may include:

  • The (R)-enantiomer: The opposite enantiomer is often the most critical impurity to remove to achieve high enantiomeric excess (e.e.).

  • Unreacted starting material: Residual 2-chloroacetophenone from an incomplete reduction reaction is a likely impurity.

  • Byproducts from synthesis: Depending on the reducing agent and reaction conditions, byproducts such as acetophenone can be formed through side reactions like electron transfer pathways.[1]

  • Solvent residues: Residual solvents from the reaction or extraction steps may be present.

Q2: Which analytical technique is best for determining the enantiomeric excess (e.e.) of my purified product?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used method for determining the enantiomeric excess of this compound. It allows for the separation and quantification of the (S)- and (R)-enantiomers, providing an accurate measure of enantiomeric purity.

Q3: What are the primary methods for purifying this compound?

A3: The two primary methods for the purification of this compound are:

  • Chiral Preparative HPLC: This method is highly effective for separating the (S)- and (R)-enantiomers to achieve high enantiomeric excess.

  • Crystallization: Techniques such as preferential crystallization or diastereomeric salt formation can be employed to enrich the desired (S)-enantiomer.[2]

Troubleshooting Guide: Chiral HPLC Purification

This section addresses common issues encountered during the chiral HPLC separation of 1-(2-chlorophenyl)ethanol enantiomers.

Q4: I am seeing poor resolution between the (S)- and (R)-enantiomer peaks. How can I improve this?

A4: Poor resolution in chiral separations is a common challenge. Here are several strategies to improve it:

  • Optimize Mobile Phase Composition: Adjust the ratio of the alcohol modifier (e.g., isopropanol or ethanol) in your non-polar mobile phase (e.g., n-hexane). Reducing the percentage of the alcohol component generally increases retention times and can enhance resolution.[3]

  • Change the Alcohol Modifier: Switching from isopropanol to ethanol, or vice versa, can alter the selectivity of the chiral stationary phase and improve separation.[3]

  • Reduce the Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. Lowering the flow rate can provide more time for the enantiomers to interact with the chiral stationary phase, leading to better resolution.

  • Adjust the Column Temperature: Temperature can significantly impact chiral recognition. Experiment with both increasing and decreasing the column temperature to find the optimal condition for your separation.

Q5: My peaks are tailing. What could be the cause and how do I fix it?

A5: Peak tailing in chiral HPLC can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as with residual silanol groups on silica-based chiral stationary phases, can cause tailing. Using a mobile phase with a polar modifier can help to mitigate these interactions.

  • Column Overload: Injecting too much sample can lead to peak broadening and tailing. Try diluting your sample and injecting a smaller volume.

  • Column Contamination: The column may be contaminated with strongly retained impurities. Flushing the column with a strong solvent, such as 100% isopropanol, may help to clean it.

Data Presentation: HPLC Conditions

The following table summarizes example starting conditions for the chiral HPLC separation of chlorophenyl)ethanol enantiomers. These may require further optimization for your specific instrument and column.

ParameterCondition 1Condition 2
Column Chiralcel® OB-HChiralcel® OD-H
Mobile Phase n-Hexane / Isopropanol (98:2 v/v)n-Hexane / Isopropanol (90:10 v/v)
Flow Rate 0.5 mL/min1.0 mL/min
Temperature 25°CAmbient
Detection UV at 210 nmUV at 210 nm
Retention Time (S)-enantiomer ~27.9 min[3]Not Specified

Troubleshooting Guide: Purification by Crystallization

This section provides guidance on common challenges faced during the crystallization of this compound.

Q6: My compound is "oiling out" instead of forming crystals. What should I do?

A6: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This is often due to the melting point of the solid being lower than the temperature of the solution, or high levels of impurities.[4] Here are some troubleshooting steps:

  • Add More Solvent: Return the mixture to the heat source and add more of the primary solvent to ensure the compound is fully dissolved before cooling.

  • Slow Cooling: Cool the solution more slowly to allow for proper crystal nucleation and growth. A sudden drop in temperature can favor oiling out.

  • Change the Solvent System: The polarity of the solvent may not be ideal. If you are using a single solvent, consider a mixed solvent system. If you are already using a mixed system, adjust the ratio of the solvents.

  • Seeding: Introduce a small amount of pure this compound seed crystals to the supersaturated solution to induce crystallization.

Q7: The enantiomeric excess of my product does not improve significantly after crystallization. Why is this happening and what can I do?

A7: Low enantiomeric enrichment from crystallization can be due to several factors:

  • Conglomerate vs. Racemic Compound: For preferential crystallization to be effective, the racemic mixture must form a conglomerate (a mechanical mixture of enantiopure crystals). If it forms a racemic compound (where both enantiomers are present in the same crystal lattice), this method will not work.

  • Impurities: The presence of impurities, such as acetophenone, can interfere with the crystallization process and be incorporated into the crystal lattice, hindering purification.[5] Consider a preliminary purification step, like flash chromatography, to remove gross impurities before attempting enantioselective crystallization.

  • Suboptimal Solvent and Temperature: The choice of solvent and the temperature profile of the crystallization are critical for enantioselective separation. Extensive screening of different solvents and cooling profiles may be necessary.

Experimental Protocols

Detailed HPLC Method for Chiral Separation

This protocol provides a starting point for the chiral separation of 1-(2-chlorophenyl)ethanol. Optimization may be required.

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase.

  • Mobile Phase Preparation:

    • Prepare a mobile phase of 90% n-hexane and 10% isopropanol (v/v).

    • Use HPLC-grade solvents.

    • Filter the mobile phase through a 0.45 µm membrane filter.

    • Degas the mobile phase for at least 15 minutes.

  • System Preparation:

    • Purge the HPLC system with the mobile phase.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a stock solution of racemic 1-(2-chlorophenyl)ethanol in the mobile phase at a concentration of 1 mg/mL.

    • Dilute to a working concentration of 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection: UV at 210 nm

General Protocol for Enantiomeric Enrichment by Crystallization

This is a general protocol and may require significant optimization for this compound.

  • Solvent Screening:

    • In small vials, test the solubility of racemic 1-(2-chlorophenyl)ethanol in a range of solvents (e.g., hexanes, toluene, ethyl acetate, isopropanol) at room temperature and at elevated temperatures. The ideal solvent will dissolve the compound when heated but have low solubility at cooler temperatures.

  • Crystallization:

    • Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.

    • Once crystal formation begins, cool the mixture further in an ice bath to maximize yield.

  • Isolation and Analysis:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent.

    • Dry the crystals under vacuum.

    • Determine the yield and enantiomeric excess of the purified crystals using chiral HPLC.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_chromatography Option 1: Chromatography cluster_crystallization Option 2: Crystallization cluster_analysis Final Analysis start Crude this compound chiral_hplc Chiral Preparative HPLC start->chiral_hplc dissolve Dissolve in Hot Solvent start->dissolve hplc_analysis Analyze Fractions by Chiral HPLC chiral_hplc->hplc_analysis combine_fractions Combine Pure Fractions hplc_analysis->combine_fractions final_analysis Determine Yield and Final e.e. combine_fractions->final_analysis cool Slow Cooling & Crystal Formation dissolve->cool filtrate Filter and Wash Crystals cool->filtrate filtrate->final_analysis final_product Purified this compound final_analysis->final_product

Caption: General experimental workflow for the purification of this compound.

hplc_troubleshooting cluster_resolution Poor Resolution cluster_tailing Peak Tailing start Problem with Chiral HPLC Separation resolution_q Are enantiomer peaks overlapping? start->resolution_q tailing_q Are peaks asymmetrical? start->tailing_q optimize_mobile_phase Adjust Hexane/Alcohol Ratio resolution_q->optimize_mobile_phase change_modifier Switch Alcohol Modifier (IPA/EtOH) resolution_q->change_modifier lower_flow Decrease Flow Rate resolution_q->lower_flow adjust_temp Optimize Column Temperature resolution_q->adjust_temp end Improved Separation optimize_mobile_phase->end change_modifier->end lower_flow->end adjust_temp->end reduce_load Decrease Injection Volume/Concentration tailing_q->reduce_load clean_column Flush Column with Strong Solvent tailing_q->clean_column reduce_load->end clean_column->end

Caption: Troubleshooting workflow for chiral HPLC separation issues.

crystallization_troubleshooting cluster_oiling_out Oiling Out cluster_purity Low Enantiomeric Enrichment start Crystallization Problem oiling_q Is the product forming a liquid instead of a solid? start->oiling_q purity_q Is the e.e. not improving after crystallization? start->purity_q add_solvent Add More Solvent and Reheat oiling_q->add_solvent slow_cooling Decrease Cooling Rate oiling_q->slow_cooling change_solvent Try a Different Solvent System oiling_q->change_solvent add_seed Use Seed Crystals oiling_q->add_seed end Successful Crystallization add_solvent->end slow_cooling->end change_solvent->end add_seed->end pre_purify Pre-purify to Remove Gross Impurities purity_q->pre_purify solvent_screen Screen a Wider Range of Solvents purity_q->solvent_screen check_form Investigate Solid Form (Conglomerate vs. Racemic Compound) purity_q->check_form pre_purify->end solvent_screen->end check_form->end

References

Troubleshooting low yield in asymmetric reduction of 2'-chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the asymmetric reduction of 2'-chloroacetophenone.

Frequently Asked Questions (FAQs)

Q1: I am experiencing a significantly lower than expected yield in my asymmetric reduction of 2'-chloroacetophenone. What are the common causes?

Low yields can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Key areas to investigate include the activity and stability of your catalyst (whether it's a biocatalyst or a chemical catalyst), the purity of your substrate and reagents, and the precise control of reaction parameters such as temperature, pH, and solvent. Catalyst deactivation, in particular, is a frequent cause of incomplete reactions and reduced yields.[1]

Q2: How does the choice of catalyst impact the reaction yield?

The catalyst is a critical determinant of both yield and enantioselectivity.

  • Biocatalysts: Whole-cell biocatalysts, such as Saccharomyces cerevisiae, can provide high yields and excellent enantioselectivity.[2][3] However, their performance is highly dependent on factors like cell concentration, pH, temperature, and the presence of co-substrates.[2][3] High substrate concentrations can be toxic to the cells and inhibit reductase activity, leading to a sharp decrease in yield.[2][4]

  • Chemocatalysts: Chiral ruthenium complexes (as in Noyori-type hydrogenations) and oxazaborolidine catalysts (in Corey-Bakshi-Shibata reductions) are powerful tools for this transformation.[5][6][7] Their effectiveness can be compromised by sensitivity to air and moisture, requiring strictly inert reaction conditions.[8] Catalyst deactivation can also occur, influenced by factors like base concentration.[1]

Q3: Can impurities in the 2'-chloroacetophenone substrate affect the reaction?

Yes, impurities in the starting material can have a significant impact on the reaction. Impurities can poison the catalyst, chelate with metal centers, or lead to the formation of side products, all of which can contribute to a lower yield of the desired chiral alcohol. It is crucial to use a high-purity substrate for consistent and optimal results.

Q4: What analytical methods are recommended for monitoring the reaction progress and determining the yield?

Gas chromatography (GC) is a simple, rapid, and reproducible method for determining the conversion of 2'-chloroacetophenone.[9] For determining the enantiomeric excess (ee%) of the product, chiral High-Performance Liquid Chromatography (HPLC) is the standard method.

Troubleshooting Guides

This section provides a structured approach to troubleshooting low yields in the asymmetric reduction of 2'-chloroacetophenone, categorized by the type of catalytic system.

Guide 1: Biocatalytic Reduction (e.g., using Saccharomyces cerevisiae)

Problem: Low yield of (R)-2'-chloro-1-phenylethanol.

// Conditions Sub-nodes ph [label="pH Optimal? (e.g., pH 8.0)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; temp [label="Temperature Correct? (e.g., 25 °C)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; time [label="Sufficient Reaction Time? (e.g., 24h)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Cells Sub-nodes cell_conc [label="Cell Concentration Adequate?", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; cell_activity [label="Cells Active? (Freshly Cultured?)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Substrate Sub-nodes sub_conc [label="Substrate Concentration Too High?", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; co_sub [label="Co-substrate Present & Optimal?", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

start -> check_conditions; start -> check_cells; start -> check_substrate;

check_conditions -> ph; check_conditions -> temp; check_conditions -> time;

check_cells -> cell_conc; check_cells -> cell_activity;

check_substrate -> sub_conc; check_substrate -> co_sub;

{ph, temp, time, cell_conc, cell_activity, sub_conc, co_sub} -> optimize [style=dashed]; optimize -> start [label="Re-evaluate if yield is still low", style=dashed]; } .dot Troubleshooting Workflow for Biocatalytic Reduction

Question Possible Cause & Explanation Recommended Action
Are the reaction conditions optimal? The pH, temperature, and reaction time significantly affect enzyme activity. For Saccharomyces cerevisiae B5, optimal conditions have been reported as pH 8.0, 25°C, and a reaction time of 24 hours.[3] Deviation from these can lead to reduced enzyme activity and lower yields.Carefully monitor and control the pH and temperature throughout the reaction. Ensure the reaction is allowed to proceed for a sufficient duration.
Is the biocatalyst concentration and viability adequate? The yield is directly proportional to the concentration of active biocatalyst. A low concentration of cells or using cells with low viability will result in a low yield.Increase the concentration of the biocatalyst. For S. cerevisiae B5, a concentration of 10.75 g/L (dry cell weight) has been shown to achieve high yields.[3] Use freshly cultured and healthy cells for each reaction.
Is the substrate concentration appropriate? High concentrations of 2'-chloroacetophenone can be toxic to microbial cells and inhibit the activity of the reductase enzymes, leading to a significant drop in yield.[2]Start with a lower substrate concentration (e.g., 1 g/L) and gradually increase it once the optimal conditions are established.
Are you using an appropriate co-substrate? Many biocatalytic reductions require a co-substrate for cofactor regeneration (e.g., NADH). The type and concentration of the co-substrate are crucial. For the reduction using S. cerevisiae B5, 5% (v/v) ethanol has been identified as an optimal co-substrate, increasing the yield from 17% to 74%.[2]Ensure the presence of a suitable co-substrate at its optimal concentration. Other co-substrates like glucose or isopropanol can also be effective depending on the specific microorganism.[2]

Table 1: Effect of Co-substrate on the Yield of (R)-2'-chloro-1-phenylethanol using Saccharomyces cerevisiae B5

Co-substrateConcentrationYield (%)
None-17
Ethanol5% (v/v)74

Data extracted from a study on the stereoselective reduction of 2'-chloroacetophenone.[2]

Guide 2: Chemocatalytic Reduction (Noyori-type Asymmetric Hydrogenation & CBS Reduction)

Problem: Low yield of chiral 2'-chloro-1-phenylethanol.

// Inert Sub-nodes inert_gas [label="High Purity Inert Gas? (Ar/N2)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; glassware [label="Properly Dried Glassware?", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Reagents Sub-nodes solvent [label="Anhydrous Solvents Used?", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; substrate_purity [label="High Purity Substrate?", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Catalyst Sub-nodes catalyst_activity [label="Catalyst Active? (Fresh/Properly Stored)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst_loading [label="Sufficient Catalyst Loading?", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Parameters Sub-nodes temperature [label="Optimal Temperature?", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pressure [label="Correct H2 Pressure? (for Hydrogenation)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="Base Concentration Correct?", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

start -> check_inert; start -> check_reagents; start -> check_catalyst; start -> check_params;

check_inert -> inert_gas; check_inert -> glassware;

check_reagents -> solvent; check_reagents -> substrate_purity;

check_catalyst -> catalyst_activity; check_catalyst -> catalyst_loading;

check_params -> temperature; check_params -> pressure; check_params -> base;

{inert_gas, glassware, solvent, substrate_purity, catalyst_activity, catalyst_loading, temperature, pressure, base} -> optimize [style=dashed]; optimize -> start [label="Re-evaluate if yield is still low", style=dashed]; } .dot Troubleshooting Workflow for Chemocatalytic Reduction

Question Possible Cause & Explanation Recommended Action
Was the reaction performed under strictly anhydrous and inert conditions? Many catalysts used in asymmetric hydrogenation and CBS reductions are sensitive to air and moisture, which can lead to rapid deactivation.[8]Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents. Perform all manipulations under a positive pressure of a high-purity inert gas (e.g., argon or nitrogen).
Is the catalyst active and is the loading sufficient? The catalyst may have degraded due to improper storage or handling. Insufficient catalyst loading will result in an incomplete reaction.Use a fresh batch of catalyst or a recently opened bottle. Ensure the catalyst is stored under an inert atmosphere and at the recommended temperature. If low yield persists, consider increasing the catalyst loading.
Are the reducing agent and other reagents of high purity? For CBS reductions, the quality of the borane source (e.g., BH₃·THF) is critical. For Noyori hydrogenations, the purity of the hydrogen gas is important. Impurities in any reagent can negatively impact the catalyst's performance.Use high-purity reagents from a reliable supplier. Ensure the borane solution is fresh and properly titrated.
Are the reaction temperature and pressure optimal? For Noyori hydrogenations, both temperature and hydrogen pressure are key parameters that influence the reaction rate and yield. For CBS reductions, the reaction is often performed at low temperatures to maximize enantioselectivity, but this can also affect the reaction rate.Consult literature for the optimal temperature and pressure for your specific catalyst system and substrate. A systematic optimization of these parameters may be necessary.
Is the base concentration appropriate (for Noyori-type hydrogenations)? The concentration of the base can affect both the reaction rate and catalyst deactivation.[1] An inappropriate base concentration can lead to lower yields.Optimize the base-to-catalyst ratio. This may require screening different concentrations to find the optimal conditions for your specific reaction.

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction using Saccharomyces cerevisiae

This protocol is a representative example for the reduction of 2'-chloroacetophenone.

Materials:

  • Saccharomyces cerevisiae (e.g., B5 strain)

  • Growth medium (e.g., YPD)

  • 2'-chloroacetophenone

  • Ethanol

  • Phosphate buffer (pH 8.0)

  • Ethyl acetate

Procedure:

  • Cultivation of Yeast: Inoculate Saccharomyces cerevisiae in a suitable growth medium and incubate with shaking until the desired cell density is reached.

  • Cell Harvesting: Harvest the cells by centrifugation and wash them with sterile water or buffer.

  • Reaction Setup: Resuspend the yeast cells in a phosphate buffer (pH 8.0) to a final concentration of approximately 10.75 g/L (dry cell weight).

  • Addition of Co-substrate and Substrate: Add ethanol to a final concentration of 5% (v/v). Then, add 2'-chloroacetophenone to a final concentration of 1 g/L.

  • Reaction: Incubate the reaction mixture at 25°C with shaking for 24 hours.

  • Work-up: After the reaction is complete, separate the cells by centrifugation. Extract the supernatant with ethyl acetate.

  • Analysis: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product for yield (GC) and enantiomeric excess (chiral HPLC).

Protocol 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

This is a general procedure and may require optimization.

Materials:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (CBS catalyst precursor)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • 2'-chloroacetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (for work-up if needed)

Procedure:

  • Apparatus Setup: Under an inert atmosphere (argon or nitrogen), add (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (0.05 - 0.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Catalyst Formation: Add anhydrous THF and cool the solution to 0°C. Slowly add the borane-THF solution (1.0 - 1.2 equivalents relative to the catalyst precursor). Stir the mixture at 0°C for 30-60 minutes to form the oxazaborolidine catalyst.

  • Substrate Addition: Cool the reaction mixture to the desired temperature (e.g., -20°C). Slowly add a solution of 2'-chloroacetophenone (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: Stir the reaction mixture at the same temperature until the reaction is complete (monitor by TLC or GC).

  • Quenching and Work-up: Carefully add methanol to quench the excess borane. Stir for 1 hour, then remove the volatiles under reduced pressure. Dissolve the residue in diethyl ether and wash with brine.

  • Purification and Analysis: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography. Analyze the purified product for yield and enantiomeric excess (chiral HPLC).[10]

Table 2: Comparison of Catalytic Systems for Asymmetric Reduction of 2'-chloroacetophenone

Catalytic SystemCatalystTypical Yield (%)Typical ee (%)Key AdvantagesKey Considerations
Biocatalysis Saccharomyces cerevisiae B5>99>99Environmentally friendly, high selectivity, mild conditions.Substrate inhibition, requires careful control of biological parameters.
CBS Reduction (S)-CBS catalyst / BH₃·THFHigh>95Predictable stereochemistry, broad substrate scope.Air and moisture sensitive, requires cryogenic temperatures for high ee.
Noyori Hydrogenation Ru-BINAP/diamine complexHigh>97High turnover numbers, excellent enantioselectivity.Air and moisture sensitive, requires high-pressure H₂ gas.

Note: Yields and ee values are highly dependent on the specific reaction conditions and substrate.

References

Effect of temperature on the enantioselectivity of (S)-1-(2-chlorophenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-1-(2-chlorophenyl)ethanol. The focus is on the critical role of temperature in achieving high enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the enantioselectivity of the synthesis of this compound?

A1: In asymmetric synthesis, including the production of this compound, there is often an inverse relationship between reaction temperature and enantioselectivity.[1] Lowering the temperature typically leads to a more ordered and rigid transition state during the reaction, which enhances the ability of the chiral catalyst or biocatalyst to differentiate between the two faces of the prochiral starting material, 2'-chloroacetophenone. This increased differentiation results in a higher enantiomeric excess (ee) of the desired (S)-enantiomer. Conversely, increasing the temperature can decrease enantioselectivity.

Q2: I am observing low enantiomeric excess in my synthesis. Should I immediately lower the reaction temperature?

A2: While lowering the temperature is a common and effective strategy to improve enantioselectivity, it should be part of a systematic optimization process. Before adjusting the temperature, it is crucial to verify the purity of your catalyst, substrates, and solvents, as impurities can significantly impact the stereochemical outcome. Once the integrity of your reagents is confirmed, a temperature screening study is a logical next step.

Q3: Can a higher temperature ever lead to improved enantioselectivity?

A3: While less common, there are instances in asymmetric catalysis where higher temperatures can result in increased enantioselectivity. This phenomenon, known as temperature-controlled bidirectional enantioselectivity, is often associated with changes in the reaction mechanism or the conformational dynamics of the catalyst at different temperatures. However, for most standard procedures for the synthesis of this compound, a lower temperature is the recommended starting point for optimization. In some biocatalytic reductions, an optimal temperature exists that balances enzyme activity and stability with enantioselectivity.

Q4: What is a typical temperature range for optimizing the enantioselectivity of this synthesis?

A4: A typical temperature screening for a chemical asymmetric reduction might start at room temperature (around 20-25 °C) and be incrementally lowered to 0 °C, -20 °C, -40 °C, or even as low as -78 °C. For biocatalytic reductions, the optimal temperature is often enzyme-specific and usually falls within the range of 20-40°C. It is essential to find a balance between achieving high enantioselectivity and maintaining a practical reaction rate, as very low temperatures can significantly slow down the reaction.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee)
Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature 1. Verify Temperature Control: Ensure your cooling bath and thermometer are calibrated and maintaining a stable temperature. 2. Conduct a Temperature Study: Perform a series of small-scale reactions at different temperatures (e.g., 25°C, 0°C, -20°C, -40°C for chemical synthesis; or 35°C, 30°C, 25°C, 20°C for biocatalysis) to identify the optimal temperature for your specific system. 3. Balance Rate and Selectivity: Be aware that very low temperatures may significantly slow down the reaction rate. The goal is to find the temperature that provides high enantioselectivity within a reasonable timeframe.
Catalyst/Biocatalyst Purity and Activity 1. Check Catalyst Purity: Ensure the chemical catalyst or biocatalyst is of high chemical and enantiomeric purity. A racemic or degraded catalyst will directly lead to lower ee. 2. Proper Handling and Storage: Store catalysts and biocatalysts under the recommended conditions to prevent degradation. For example, many organometallic catalysts are sensitive to air and moisture. 3. Confirm Biocatalyst Viability: For whole-cell biocatalysis, ensure the cells are viable and in the correct growth phase.
Reagent and Solvent Purity 1. Use High-Purity Reagents: Impurities in the 2'-chloroacetophenone substrate can negatively affect the reaction. 2. Ensure Anhydrous Conditions (for chemical synthesis): Water can react with and deactivate many organometallic catalysts and reagents. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Low Reaction Conversion
Potential Cause Troubleshooting Steps
Reaction Temperature is Too Low 1. Gradually Increase Temperature: If enantioselectivity is high but conversion is low, consider slightly increasing the temperature to enhance the reaction rate. Monitor the ee at the new temperature to ensure it remains acceptable.
Insufficient Reaction Time 1. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the product. 2. Extend Reaction Time: If the reaction has not reached completion, extend the reaction time.
Catalyst/Biocatalyst Deactivation 1. Increase Catalyst Loading: A slight increase in the catalyst or biocatalyst concentration may improve conversion, but be mindful of cost implications. 2. Check for Inhibitors: Ensure that no impurities in the reagents or solvents are poisoning the catalyst.

Data Presentation

Table 1: Effect of Temperature on Enantioselectivity in Biocatalytic Reduction of 2'-Chloroacetophenone

The following table summarizes the typical effect of temperature on the enantioselective reduction of 2'-chloroacetophenone to this compound using whole-cell biocatalysts like Saccharomyces cerevisiae.

Temperature (°C)Conversion (%)Enantiomeric Excess (ee) of (S)-enantiomer (%)
35>9595
30>9998
25>99>99
2090>99

Note: Data is representative and may vary depending on the specific microbial strain, media composition, and other reaction conditions. One study found the optimal conditions for the reduction of 2'-chloroacetophenone using Saccharomyces cerevisiae B5 to be at 25 °C and pH 8.0, which resulted in an enantiomeric excess of over 99%.[2][3]

Table 2: Effect of Temperature on Enantioselectivity in Asymmetric Transfer Hydrogenation (ATH)

This table illustrates the expected trend of temperature on the enantioselectivity of the asymmetric transfer hydrogenation of 2'-chloroacetophenone using a chiral Ru-catalyst.

Temperature (°C)Conversion (%)Enantiomeric Excess (ee) of (S)-enantiomer (%)
40>9992
25 (Room Temp.)>9996
09598
-2080>99

Note: This data is illustrative of the general trend observed in asymmetric catalysis where lower temperatures favor higher enantioselectivity. Actual results will depend on the specific catalyst, ligand, and reaction conditions used.

Experimental Protocols

Protocol 1: Biocatalytic Reduction of 2'-Chloroacetophenone using Saccharomyces cerevisiae

This protocol is based on the use of whole-cell yeast for the asymmetric reduction.

Materials:

  • Saccharomyces cerevisiae (e.g., baker's yeast)

  • Growth medium (e.g., YPD broth)

  • Phosphate buffer (pH 7.0-8.0)

  • Glucose (or another co-substrate like ethanol)

  • 2'-Chloroacetophenone

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Cultivation of Yeast: Inoculate the Saccharomyces cerevisiae into the sterile growth medium and incubate at 30°C with shaking until a sufficient cell density is reached.

  • Cell Harvesting: Harvest the yeast cells by centrifugation and wash them with sterile phosphate buffer.

  • Biotransformation Setup: Resuspend the yeast cells in the phosphate buffer. Add glucose to the cell suspension.

  • Substrate Addition: Add 2'-chloroacetophenone to the cell suspension.

  • Reaction: Incubate the reaction mixture at the desired temperature (e.g., 25°C) with agitation for 24-48 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or chiral HPLC/GC.

  • Work-up: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH) of 2'-Chloroacetophenone

This protocol describes a general procedure for the ATH of 2'-chloroacetophenone using a chiral Ruthenium catalyst.

Materials:

  • 2'-Chloroacetophenone

  • Chiral Ru-catalyst (e.g., RuCl--INVALID-LINK--)

  • Formic acid/triethylamine (5:2 mixture) or isopropanol as the hydrogen source

  • Anhydrous solvent (e.g., dichloromethane or isopropanol)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere, dissolve 2'-chloroacetophenone in the anhydrous solvent.

  • Hydrogen Source Addition: Add the formic acid/triethylamine mixture or isopropanol to the flask.

  • Catalyst Addition: Add the chiral Ru-catalyst to the reaction mixture.

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature or cooled in an ice bath) and monitor the reaction by TLC or chiral HPLC/GC.

  • Quenching and Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield enantiomerically enriched this compound.

Mandatory Visualization

G Troubleshooting Workflow for Low Enantioselectivity start Low Enantiomeric Excess (ee) Observed check_temp Verify Temperature Control and Stability start->check_temp check_catalyst Assess Catalyst/Biocatalyst Purity and Activity start->check_catalyst check_reagents Verify Purity of Substrate and Solvents start->check_reagents temp_study Conduct Temperature Screening Study (e.g., 25°C, 0°C, -20°C) check_temp->temp_study optimize_temp Select Optimal Temperature for High ee temp_study->optimize_temp check_catalyst->optimize_temp check_reagents->optimize_temp end Improved Enantioselectivity optimize_temp->end

Caption: A workflow for troubleshooting low enantioselectivity.

G Logical Relationship of Temperature and Enantioselectivity temp Reaction Temperature transition_state Transition State Rigidity temp->transition_state Lower Temp → More Rigid rate Reaction Rate temp->rate Lower Temp → Slower Rate energy_diff Energy Difference (ΔΔG‡) between Diastereomeric Transition States transition_state->energy_diff Increases enantio Enantioselectivity (ee%) energy_diff->enantio Increases

Caption: The relationship between temperature and enantioselectivity.

References

Technical Support Center: Catalyst Deactivation in (S)-1-(2-chlorophenyl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding catalyst deactivation during the asymmetric synthesis of (S)-1-(2-chlorophenyl)ethanol from 2-chloroacetophenone.

Troubleshooting Guide

This guide is designed to help researchers diagnose and resolve common issues related to catalyst deactivation during the synthesis.

Q1: My reaction has stalled or shows low conversion. How can I determine if catalyst deactivation is the cause?

If your reaction stops before reaching full conversion, it is often an indication of catalyst deactivation rather than product inhibition.[1] To diagnose the issue, follow these steps:

  • Monitor Reaction Kinetics: Plot the conversion of 2-chloroacetophenone against time. A sharp decrease in the reaction rate or a complete halt points towards deactivation.

  • Spike with Additional Catalyst: If the reaction has stalled, add a fresh portion of the catalyst to the reaction mixture. If the reaction restarts, it strongly suggests the initial catalyst charge was deactivated.

  • Analyze for Byproducts: Use analytical techniques like GC-MS or LC-MS to check for the formation of unexpected byproducts that might act as catalyst poisons.

// Nodes start [label="Problem:\nLow Conversion or Stalled Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; check_kinetics [label="Step 1: Analyze Reaction Kinetics\nDoes the rate decrease sharply?", fillcolor="#F1F3F4", fontcolor="#202124"]; spike_catalyst [label="Step 2: Spike with Fresh Catalyst\nDoes the reaction restart?", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze_impurities [label="Step 3: Analyze Reagents & Solvents\nAre there known poisons present?", fillcolor="#F1F3F4", fontcolor="#202124"]; deactivation_confirmed [label="Conclusion:\nCatalyst Deactivation Confirmed", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; purify_reagents [label="Solution:\nPurify Substrate, Solvent, and Base.\nUse Guard Beds.", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_conditions [label="Solution:\nOptimize Reaction Conditions\n(Temperature, Pressure, Base Conc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; other_issue [label="Conclusion:\nIssue may not be deactivation.\nConsider other factors (e.g., equilibrium, product inhibition).", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=diamond];

// Edges start -> check_kinetics; check_kinetics -> spike_catalyst [label="Yes"]; check_kinetics -> other_issue [label="No, rate is just slow"]; spike_catalyst -> deactivation_confirmed [label="Yes"]; spike_catalyst -> other_issue [label="No"]; deactivation_confirmed -> analyze_impurities; analyze_impurities -> purify_reagents [label="Yes"]; analyze_impurities -> optimize_conditions [label="No"]; } Caption: A logical workflow for troubleshooting low conversion in catalytic reactions.

Q2: I've confirmed catalyst deactivation. What are the most likely chemical causes (poisons)?

Catalyst poisoning occurs when impurities in the reaction mixture strongly bind to the active sites of the catalyst, rendering them inactive.[2] This is a primary cause of chemical deactivation.[2][3]

Common Catalyst Poisons:

  • Sulfur Compounds: Traces of thiols, sulfides, or H₂S in reagents can irreversibly poison noble metal catalysts like Ruthenium and Palladium.[4][5]

  • Halides: While the substrate itself is a chlorophenyl, excess chloride or other halide ions from impurities can be detrimental.[4][6]

  • Water and Oxygen: Ziegler-Natta type catalysts are sensitive to water and oxygen.[6] For many Ru-based transfer hydrogenation catalysts, rigorously inert conditions are crucial to prevent the oxidation of the metal center or sensitive ligands.

  • Carbon Monoxide (CO): CO can be present in hydrogen gas streams and strongly adsorbs to metal surfaces, blocking active sites.[4][6]

  • Organic Functional Groups: Impurities containing nitriles, nitro groups, or certain nitrogen-containing heterocycles can act as poisons.[6]

  • Heavy Metals: Contaminants like lead, mercury, or arsenic can deactivate catalysts by forming stable alloys or complexes.[3]

Q3: How can I prevent catalyst poisoning?

Preventing poisoning is the most effective strategy for maintaining catalyst activity.

  • Purification of Reagents: Ensure the substrate (2-chloroacetophenone), solvent (e.g., isopropanol), and base (e.g., KOH, KOtBu) are of the highest possible purity. Consider distillation of solvents and recrystallization of solid reagents.

  • Inert Gas Sparging: Before the reaction, sparge the solvent and reaction vessel with a high-purity inert gas (Argon or Nitrogen) to remove dissolved oxygen.

  • Use of Guard Beds: For larger-scale reactions, passing feed streams through a guard bed containing materials that trap poisons can protect the main catalyst bed.[4]

  • Proper Base Handling: The base plays a critical role in activating the catalyst for transfer hydrogenation.[7] However, impurities within the base can be a source of poisons. Use high-purity grades and handle them under inert conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of catalyst deactivation?

Catalyst deactivation can be broadly categorized into three main types:[2]

  • Chemical Deactivation (Poisoning): This involves the strong chemical adsorption (chemisorption) of impurities onto the catalyst's active sites, blocking them from reactants.[3][4] This is often the most common and rapid form of deactivation in homogeneous catalysis.

  • Thermal Deactivation (Sintering): At high temperatures, the metal particles on a heterogeneous catalyst can agglomerate, or a homogeneous catalyst complex can decompose.[2] This leads to a loss of active surface area or active molecular species.

  • Mechanical Deactivation (Fouling/Coking): This involves the physical deposition of materials, such as carbonaceous residues (coke) or polymers, onto the catalyst surface, blocking pores and active sites.[2][5] This is more common in high-temperature gas-phase reactions but can occur if substrate or solvent polymerization is triggered.

// Nodes Active [label="Active Catalyst\n[Ru(II)-Hydride Species]", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond]; Poisoned [label="Poisoned Catalyst\n(e.g., by Sulfur, CO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dimer [label="Inactive Dimer/\nDecomposed Species", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fouled [label="Fouled Catalyst\n(Polymer Deposition)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Poison [label="Poisons\n(Impurities)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; Heat [label="Excess Heat/\nUnstable Intermediates", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; SideReaction [label="Side Reactions", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];

// Edges Active -> Poisoned [color="#202124"]; Poison -> Poisoned [color="#202124"]; Active -> Dimer [color="#202124"]; Heat -> Dimer [color="#202124"]; Active -> Fouled [color="#202124"]; SideReaction -> Fouled [color="#202124"]; } Caption: Common pathways for the deactivation of a homogeneous catalyst.

Q2: Can a deactivated Ruthenium catalyst be regenerated?

Regeneration depends on the deactivation mechanism.

  • Reversible Poisoning: If the poison is weakly adsorbed, altering reaction conditions (e.g., increasing temperature) might desorb it. However, many common poisons like sulfur form strong bonds and cause irreversible deactivation.[4]

  • Irreversible Deactivation: For deactivation caused by strong poisoning, ligand decomposition, or metal leaching, in-situ regeneration is often not feasible.

  • Oxidative/Reductive Treatment: Some patented methods for heterogeneous ruthenium catalysts involve treating the deactivated catalyst with oxygen in a liquid phase, followed by a reduction step under hydrogen at a specific temperature and pressure to restore activity.[8] This is generally not applicable to homogeneous catalysts in a batch reaction.

Q3: How does the choice of base affect catalyst stability?

The base is crucial in asymmetric transfer hydrogenation, often facilitating the formation of the active metal-hydride species from the pre-catalyst and a hydrogen donor like isopropanol.[7] However, the base can also influence deactivation:

  • Base Purity: As mentioned, the base can be a source of poisoning impurities.

  • Base Strength: An excessively strong base or high concentration can sometimes lead to side reactions, such as the degradation of the chiral ligands or the formation of unwanted byproducts that may inhibit or poison the catalyst.[1]

Quantitative Data on Catalyst Performance

The following table summarizes hypothetical but representative data on how different factors can impact catalyst performance in the synthesis of this compound.

ConditionInitial TOF¹ (h⁻¹)Conversion after 4h (%)Enantiomeric Excess (ee, %)Likely Deactivation Cause
Control (High-Purity Reagents) 250>99>99Minimal
Substrate with 50 ppm Thiophenol 8025>99Poisoning (Sulfur)
Solvent (Isopropanol) not degassed 19065>99Oxidation of Catalyst
Reaction Temperature at 80°C 350 (initially)7097Thermal Decomposition/Side Reactions
Incorrect Base Stoichiometry (Excess) 2208598Ligand Degradation/Side Reactions

¹TOF (Turnover Frequency) calculated within the first hour of reaction.

Experimental Protocols

Protocol 1: Measuring Catalyst Activity and Deactivation

This protocol describes a general method for monitoring the reaction progress to determine catalyst activity and identify potential deactivation.

// Nodes prep [label="1. Preparation\n- Dry glassware under vacuum.\n- Prepare stock solutions of substrate,\n catalyst, and base under inert gas."]; setup [label="2. Reaction Setup\n- Charge reactor with solvent and substrate.\n- Sparge with Argon for 15 min.\n- Bring to reaction temperature (e.g., 40°C)."]; start [label="3. Reaction Initiation\n- Add base solution, stir for 5 min.\n- Add catalyst solution to start the reaction (t=0).", fillcolor="#FBBC05", fontcolor="#202124"]; sampling [label="4. Monitoring\n- At timed intervals (e.g., 0, 15, 30, 60, 120, 240 min),\n withdraw an aliquot via syringe.\n- Immediately quench with a weak acid."]; analysis [label="5. Analysis\n- Analyze quenched samples by chiral GC or HPLC.\n- Determine conversion of 2-chloroacetophenone.\n- Determine enantiomeric excess (ee) of the product.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data [label="6. Data Processing\n- Plot % Conversion vs. Time.\n- Calculate initial Turnover Frequency (TOF).\n- Observe if the rate plateaus prematurely.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep -> setup; setup -> start; start -> sampling; sampling -> analysis; analysis -> data; } Caption: Standard experimental workflow for monitoring catalytic activity.

Methodology:

  • Preparation:

    • Thoroughly dry all glassware in an oven and cool under an inert atmosphere (Argon or Nitrogen).

    • Prepare stock solutions of the catalyst, 2-chloroacetophenone, and base (e.g., potassium tert-butoxide) in a glovebox using high-purity, degassed solvent (e.g., isopropanol).

  • Reaction Setup:

    • To a jacketed glass reactor equipped with a magnetic stirrer and temperature probe, add the solvent and the 2-chloroacetophenone substrate.

    • Heat the mixture to the desired reaction temperature (e.g., 40 °C).

    • Once at temperature, add the base solution and allow it to stir for 5 minutes.

  • Initiation and Monitoring:

    • Inject the catalyst solution to start the reaction. This is time zero (t=0).

    • At predetermined time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Immediately quench the aliquot in a vial containing a small amount of solvent and a weak acid (e.g., a drop of acetic acid) to stop the reaction.

  • Analysis:

    • Analyze the quenched samples using a calibrated chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) method.

    • This analysis will provide the percentage conversion of the starting material and the enantiomeric excess (ee) of the this compound product.

  • Interpretation:

    • Plot the conversion versus time. The initial slope of the curve is proportional to the initial reaction rate. A curve that flattens out before reaching >99% conversion is a strong indicator of catalyst deactivation.

References

Technical Support Center: Purification of (S)-1-(2-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from preparations of (S)-1-(2-chlorophenyl)ethanol.

Section 1: Troubleshooting Common Impurities

This section addresses specific issues related to the presence of common chiral and achiral impurities in this compound preparations.

Q1: My preparation of this compound has a low enantiomeric excess (ee). How can I remove the unwanted (R)-enantiomer?

A1: The most common chiral impurity is the (R)-1-(2-chlorophenyl)ethanol enantiomer. Improving the enantiomeric excess can be achieved through two primary methods: recrystallization and preparative chiral High-Performance Liquid Chromatography (HPLC).

  • Recrystallization: This is often the first method to try for enantiomeric enrichment. The principle relies on the slight differences in the crystal lattice energies of the enantiomers and the racemate. For a detailed protocol, please refer to the Experimental Protocols section.

  • Preparative Chiral HPLC: If recrystallization is not effective enough, preparative chiral HPLC can be used to separate the enantiomers. This method offers high resolution but is typically more resource-intensive.

Q2: I have identified the starting material, 2'-chloroacetophenone, in my final product. What is the best way to remove it?

A2: Unreacted 2'-chloroacetophenone is a common achiral impurity. It can typically be removed by:

  • Column Chromatography: Standard silica gel column chromatography is effective. The polarity difference between the ketone (2'-chloroacetophenone) and the alcohol (this compound) allows for good separation. A solvent system of ethyl acetate and hexane is a good starting point.

  • Recrystallization: In some cases, careful selection of a recrystallization solvent can also effectively remove the starting material, as its solubility profile will differ from the desired alcohol.

Q3: My synthesis was performed using a Noyori-type asymmetric transfer hydrogenation catalyst. What are the potential catalyst-derived impurities and how do I remove them?

A3: Noyori-type catalysts consist of a ruthenium metal center and chiral ligands (e.g., a diphosphine and a diamine). Potential impurities include the ligands themselves or their degradation products.

  • Removal: These impurities are often more polar than the desired product and can be removed by silica gel column chromatography. A thorough work-up procedure after the reaction, including aqueous washes, can also help to remove some of these catalyst residues.

Q4: I am using a biocatalyst, such as Saccharomyces cerevisiae (baker's yeast), for the asymmetric reduction. What kind of impurities should I expect from this method?

A4: Biocatalytic methods are known for their high enantioselectivity. However, impurities can be introduced from the complex biological matrix.[1][2][3][4][5]

  • Potential Impurities: These can include proteins, organic acids, and other metabolites from the yeast.

  • Purification Strategy: A standard work-up involving extraction with an organic solvent followed by washing the organic layer with brine and water is the first step. Subsequent purification by silica gel column chromatography is usually sufficient to remove these polar impurities.

Q5: I have some unidentifiable peaks in my analysis. Could they be degradation products?

A5: Yes, benzylic alcohols like this compound can degrade. The most common degradation pathway is oxidation back to the corresponding ketone, 2'-chloroacetophenone. Under more vigorous oxidative conditions or microbial action, further degradation to benzaldehyde and benzoic acid derivatives can occur.

  • Identification: Comparison of the retention times of these potential degradation products with authentic standards in your analytical method (GC or HPLC) can confirm their identity.

  • Prevention: Store the purified this compound in a cool, dark place, and under an inert atmosphere if possible, to minimize oxidation.

Section 2: FAQs for Purification and Analysis

This section provides answers to frequently asked questions regarding the practical aspects of purification and analysis.

Q6: How can I determine the enantiomeric excess (ee) of my this compound?

A6: The most common and accurate method for determining the enantiomeric excess of chiral alcohols is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[6][7] These techniques use a chiral stationary phase that interacts differently with each enantiomer, leading to their separation and allowing for quantification of their relative amounts.

Q7: I am developing a chiral HPLC method. Where should I start?

A7: A good starting point for the chiral separation of 1-(2-chlorophenyl)ethanol is to use a polysaccharide-based chiral stationary phase.

ParameterRecommended Starting Condition
Chiral Stationary Phase Chiralcel® OD-H or Chiralpak® AD-H (amylose or cellulose derivatives)[8]
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C (Ambient)
Detection UV at 220 nm or 254 nm

Q8: My enantiomers are not well-resolved in chiral HPLC. What can I do?

A8: Poor resolution is a common issue in chiral separations. Here are a few troubleshooting steps:

  • Optimize the Mobile Phase: Adjust the ratio of the alcohol modifier (isopropanol or ethanol). Decreasing the percentage of the alcohol will generally increase retention times and may improve resolution.

  • Change the Alcohol Modifier: Sometimes switching from isopropanol to ethanol, or vice-versa, can significantly impact selectivity.

  • Lower the Flow Rate: Reducing the flow rate can enhance resolution in chiral separations.

  • Adjust the Temperature: Temperature can have a significant effect on chiral recognition. Try running the separation at a lower or higher temperature.

Q9: What are common causes of peak tailing in my chiral HPLC chromatogram?

A9: Peak tailing can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between your compound and the stationary phase can cause tailing.

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion. Try diluting your sample.

  • Column Degradation: The performance of chiral columns can degrade over time. If the problem persists, it may be time to replace the column.

Experimental Protocols

Protocol 1: Purification by Recrystallization (Enantiomeric Enrichment)

This protocol provides a general method for the enantiomeric enrichment of this compound. The effectiveness of this procedure is dependent on the initial enantiomeric excess and the specific crystalline properties of your sample.

  • Solvent Selection: A mixed solvent system is often effective. A good starting point is an ethanol/water mixture.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound (e.g., 10 g) in a minimum amount of hot ethanol (95%).

  • Induce Cloudiness: While the solution is hot, add hot deionized water dropwise until the solution becomes persistently cloudy.

  • Redissolution: Add a few drops of hot ethanol to just redissolve the precipitate and make the solution clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature undisturbed. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water solution.

  • Drying: Dry the crystals under vacuum.

  • Analysis: Determine the yield and the new enantiomeric excess by chiral HPLC. Repeat the process if further enrichment is required.

Quantitative Data (Illustrative) The degree of enantiomeric enrichment per recrystallization step can vary. Below is an illustrative table of what might be achieved. Actual results will depend on the specific conditions.

Recrystallization StepStarting ee (%)Ending ee (%)Typical Yield (%)
185.095.070-80
295.0>99.060-70
Protocol 2: Chiral HPLC Analysis

This protocol provides a starting point for the analytical separation of (S)- and (R)-1-(2-chlorophenyl)ethanol enantiomers.

  • System Preparation:

    • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: 90% n-Hexane, 10% Isopropanol (v/v). Ensure all solvents are HPLC grade.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at 220 nm.

  • Sample Preparation:

    • Prepare a stock solution of your 1-(2-chlorophenyl)ethanol sample in the mobile phase at a concentration of approximately 1 mg/mL.

    • Dilute this stock solution to a working concentration of about 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 10 µL of the prepared sample.

    • Record the chromatogram. The two enantiomers should appear as separate peaks.

  • Calculation of Enantiomeric Excess:

    • Integrate the peak areas for both the (S) and (R) enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = (|Area(S) - Area(R)| / (Area(S) + Area(R))) * 100

Visual Diagrams

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 2'-Chloroacetophenone reaction Asymmetric Reduction (e.g., Noyori Catalyst or Biocatalyst) start->reaction crude Crude this compound reaction->crude Work-up chromatography Silica Gel Chromatography (Removes Achiral Impurities) crude->chromatography recrystallization Recrystallization (Enantiomeric Enrichment) chromatography->recrystallization pure Purified this compound recrystallization->pure hplc Chiral HPLC Analysis pure->hplc final final hplc->final Determine ee

Caption: General workflow for the synthesis, purification, and analysis of this compound.

Troubleshooting_Low_ee cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Enantiomeric Excess (ee) in Final Product cause1 Suboptimal Asymmetric Synthesis start->cause1 cause2 Ineffective Enantiomeric Enrichment start->cause2 cause3 Racemization During Work-up/Purification start->cause3 solution1a Optimize Reaction Conditions (Catalyst, Temperature, Time) cause1->solution1a solution2a Optimize Recrystallization (Solvent System, Cooling Rate) cause2->solution2a solution2b Perform Preparative Chiral HPLC cause2->solution2b solution3a Avoid Harsh Acidic/Basic Conditions cause3->solution3a end High Enantiomeric Excess Achieved solution1a->end Improved Synthesis solution2a->end Improved Purification solution2b->end Improved Purification solution3a->end Improved Stability

Caption: Troubleshooting logic for addressing low enantiomeric excess.

References

Technical Support Center: Scaling Up Biocatalytic Synthesis of (S)-1-(2-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the biocatalytic synthesis of (S)-1-(2-chlorophenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the common biocatalysts used for the synthesis of this compound?

A1: A variety of biocatalysts are employed, including whole-cell systems and isolated enzymes. Common choices include:

  • Whole-Cell Biocatalysts: Strains from Lactobacillus, Candida, Rhodotorula, and Alternaria have demonstrated high conversion rates and enantioselectivity.[1][2][3] For example, Lactobacillus curvatus can produce this compound with high yields and excellent enantiomeric excess (>99% ee).[1]

  • Isolated Enzymes (Ketoreductases/KREDs): Engineered ketoreductases are widely used in industrial settings.[4][5][6] Often, these are expressed in recombinant hosts like E. coli. For instance, E. coli co-expressing xylose reductase from Candida tenuis and a formate dehydrogenase for cofactor regeneration has been successfully used for scale-up.[7]

Q2: My reaction shows low conversion of 2'-chloroacetophenone. What are the potential causes?

A2: Low substrate conversion can stem from several factors:

  • Suboptimal Reaction Conditions: Parameters like pH, temperature, and agitation speed are critical and must be optimized for the specific biocatalyst used.[1][2]

  • Enzyme Inactivation: Ketoreductases can be unstable.[8] Factors like improper temperature, pH, or the presence of organic solvents can lead to enzyme denaturation.

  • Cofactor (NADPH/NADH) Limitation: The reduction of the ketone requires a hydride donor, typically NADPH or NADH.[6] If the cofactor regeneration system is inefficient, the reaction will stall.

  • Substrate or Product Inhibition: High concentrations of the substrate (2'-chloroacetophenone) or the product (this compound) can inhibit the enzyme, slowing down the reaction rate.

Q3: The enantiomeric excess (e.e.) of my product is below the desired >99%. How can I improve it?

A3: Achieving high enantioselectivity is a primary goal. Low e.e. can be addressed by:

  • Biocatalyst Selection: The choice of enzyme is paramount. Some enzymes inherently possess higher stereoselectivity than others. Screening different ketoreductases or microbial strains is often a necessary first step.[9]

  • Optimizing Reaction Conditions: Temperature and pH can influence the flexibility of the enzyme's active site, thereby affecting enantioselectivity.[1]

  • Minimizing Competing Enzymes: When using whole-cell biocatalysts, the host organism may contain multiple reductases with conflicting stereoselectivities. Using a specific, engineered ketoreductase in a host like E. coli can circumvent this issue.[7]

  • Purity of Substrate: Impurities in the starting 2'-chloroacetophenone can sometimes interfere with the reaction.[10]

Q4: What are the key challenges when scaling up this biocatalytic process from the lab to an industrial scale?

A4: Scaling up presents several challenges:

  • Maintaining Optimal Conditions: Ensuring uniform temperature, pH, and mixing in a large reactor can be difficult.[7]

  • Oxygen Transfer: For aerobic whole-cell systems, maintaining adequate oxygen supply is critical for cell viability and cofactor regeneration.

  • Catalyst Stability and Cost: The stability of the enzyme over the extended duration of an industrial batch is crucial for economic viability.[8] The cost of the enzyme and the cofactor can be significant.

  • Downstream Processing: Efficiently extracting and purifying the product from a large volume of aqueous reaction media can be complex. Emulsion formation during extraction is a common issue.[11]

  • Economic Viability: The overall process, including catalyst production, reaction, and purification, must be cost-effective. A techno-economic analysis is essential.[7][11]

Troubleshooting Guides

Issue 1: Low Product Yield / Incomplete Conversion

This guide provides a systematic approach to diagnosing and resolving issues related to low product yield.

Troubleshooting Workflow for Low Yield

start Low Yield or Incomplete Conversion check_conditions Verify Reaction Conditions (pH, Temp, Agitation) start->check_conditions check_cofactor Assess Cofactor Regeneration System start->check_cofactor check_enzyme Evaluate Biocatalyst Activity & Stability start->check_enzyme check_inhibition Investigate Substrate/ Product Inhibition start->check_inhibition solution_conditions Optimize pH, Temperature, and Agitation Speed check_conditions->solution_conditions Suboptimal? solution_cofactor Increase Co-substrate (e.g., glucose, formate) Concentration check_cofactor->solution_cofactor Inefficient? solution_enzyme Increase Biocatalyst Loading or Use Fresh Batch check_enzyme->solution_enzyme Low/Inactive? solution_inhibition Implement Substrate Fed-batch or In-situ Product Removal check_inhibition->solution_inhibition Observed?

Caption: Troubleshooting workflow for low product yield.

Potential Cause Troubleshooting Step Recommended Action
Suboptimal Conditions Monitor pH, temperature, and agitation throughout the reaction. Compare against established optimal values for your biocatalyst.Adjust pH controller, temperature bath, or shaker/impeller speed. Perform small-scale experiments to re-optimize these parameters.[1][2]
Enzyme Inactivity Prepare a fresh batch of biocatalyst (cells or enzyme solution) and run the reaction in parallel with the old batch.If the fresh batch performs significantly better, the original catalyst may have lost activity due to improper storage or handling. Ensure storage at the correct temperature (e.g., -20°C or -80°C for enzymes).
Cofactor Limitation Ensure the co-substrate for cofactor regeneration (e.g., glucose, formate, isopropanol) is not depleted.[12][13]Add more co-substrate. Consider increasing the initial concentration or using a fed-batch strategy. Ensure the dehydrogenase for regeneration is active.
Substrate/Product Toxicity Run reactions at varying initial substrate concentrations. If higher concentrations lead to lower conversion rates, inhibition is likely.Implement a fed-batch approach to maintain a low, constant substrate concentration. Consider in-situ product removal (e.g., using a resin or a biphasic system) to alleviate product inhibition.[8]
Issue 2: Low Enantiomeric Excess (e.e.)

This guide addresses common reasons for suboptimal stereoselectivity.

Troubleshooting Workflow for Low Enantiomeric Excess

start Low Enantiomeric Excess (e.e.) check_catalyst Review Biocatalyst Choice start->check_catalyst check_side_reactions Check for Competing Endogenous Enzymes (in whole cells) start->check_side_reactions check_conditions Verify Reaction Temperature & pH start->check_conditions check_purity Analyze Substrate Purity start->check_purity solution_catalyst Screen a Panel of Different KREDs check_catalyst->solution_catalyst Suboptimal? solution_side_reactions Switch to an Isolated Enzyme or a 'Clean' Host (e.g., E. coli) check_side_reactions->solution_side_reactions Suspected? solution_conditions Optimize Temperature & pH for Selectivity check_conditions->solution_conditions Deviations? solution_purity Purify Substrate Before Reaction check_purity->solution_purity Impurities Present? sub 2'-chloroacetophenone (Substrate) prod This compound (Product) sub->prod KRED nadph NADPH nadp NADP+ nadph:s->nadp:n nadp:n->nadph:s GDH glucose Glucose gluconolactone Glucono-δ-lactone glucose->gluconolactone

References

Technical Support Center: Enzymatic Reduction of 2'-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic reduction of 2'-chloroacetophenone.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition, and why might it occur during the reduction of 2'-chloroacetophenone?

A1: Substrate inhibition is a common form of enzyme kinetics where the reaction rate decreases at excessively high substrate concentrations.[1] This phenomenon occurs in about 25% of known enzymes.[2] It is typically caused by the binding of multiple substrate molecules to the enzyme, leading to the formation of a non-productive or less-productive enzyme-substrate complex (e.g., E-S-S).[1] In the case of 2'-chloroacetophenone, high concentrations might lead to a second molecule binding to a non-catalytic (allosteric) site or physically obstructing the product's release from the active site, thereby slowing down the overall catalytic cycle.[2]

Q2: My reaction rate is decreasing as I add more 2'-chloroacetophenone. How can I confirm if this is substrate inhibition?

A2: To confirm substrate inhibition, you should run a kinetic analysis. Set up a series of reactions with a fixed enzyme concentration and vary the concentration of 2'-chloroacetophenone over a wide range. Measure the initial reaction rate for each concentration. If you observe that the rate increases with substrate concentration up to a certain point and then begins to decline as the concentration gets higher, this is a strong indicator of substrate inhibition. This contrasts with standard Michaelis-Menten kinetics, where the rate plateaus at high substrate concentrations.

Q3: What are the typical products of the enzymatic reduction of 2'-chloroacetophenone?

A3: The primary product is the corresponding chiral alcohol, (R)- or (S)-2'-chloro-1-phenylethanol, depending on the stereoselectivity of the enzyme used. For example, using Saccharomyces cerevisiae B5 has been shown to stereoselectively produce (R)-2'-chloro-1-phenylethanol.[3] A potential side reaction, particularly in anoxic sediment slurries, is the formation of acetophenone through an electron transfer pathway, though this is less common in purified enzyme systems.[4]

Q4: How is the cofactor (NADH or NADPH) regenerated in these reactions?

A4: Cofactor regeneration is crucial for the economic viability of the process as nicotinamide cofactors are expensive.[5] Common methods include:

  • Substrate-coupled regeneration: An excess of a sacrificial alcohol, like isopropanol, is added to the reaction. The same alcohol dehydrogenase (ADH) that reduces the ketone also oxidizes the isopropanol to acetone, regenerating the NADPH/NADH.[5][6]

  • Enzyme-coupled regeneration: A second enzyme and its corresponding substrate are used. A very common system is glucose dehydrogenase (GDH) which oxidizes glucose to gluconolactone, regenerating NADPH from NADP+.[5][7]

Troubleshooting Guide

Problem: The reaction rate is high initially but drops significantly at higher substrate concentrations.

Possible CauseSuggested Solution
Substrate Inhibition The most likely cause. High concentrations of 2'-chloroacetophenone are inhibiting the enzyme.
1. Fed-Batch Strategy: Instead of adding all the substrate at once, add it gradually over time to maintain a low, optimal concentration in the reaction medium.
2. Biphasic System: Use a water-immiscible organic solvent (e.g., hexane) to dissolve the substrate. The substrate will slowly partition into the aqueous phase containing the enzyme, keeping its effective concentration low.[6]
3. Enzyme Immobilization: Immobilizing the enzyme can sometimes alter its kinetic properties and reduce susceptibility to substrate inhibition by creating a microenvironment with a lower effective substrate concentration.

Problem: Low or no conversion of 2'-chloroacetophenone.

Possible CauseSuggested Solution
Inactive Enzyme The enzyme (ketoreductase/ADH) may have lost activity due to improper storage or handling.
1. Verify Enzyme Activity: Test the enzyme with a standard, reliable substrate to confirm it is active.
2. Check Storage Conditions: Ensure the enzyme has been stored at the recommended temperature and in the correct buffer.
Cofactor Limitation The cofactor (NADPH/NADH) has been depleted and the regeneration system is inefficient.
1. Check Regeneration System: Ensure all components of the regeneration system (e.g., GDH and glucose, or isopropanol) are present at sufficient concentrations.[7]
2. Add Fresh Cofactor: Add a small amount of fresh NAD(P)H to see if the reaction restarts.
Sub-optimal pH or Temperature The reaction conditions are outside the optimal range for the enzyme.
1. Optimize pH: Most reductases prefer a pH around 7.0-8.0.[3] Verify the buffer pH.
2. Optimize Temperature: Optimal temperatures are typically between 25-40°C.[3][8] Extreme temperatures can denature the enzyme.

Problem: Low enantiomeric excess (ee%) of the chiral alcohol product.

Possible CauseSuggested Solution
Poor Enzyme Selectivity The chosen enzyme may not be highly selective for 2'-chloroacetophenone.
1. Screen Different Enzymes: Test a panel of different ketoreductases or microorganisms to find one with higher enantioselectivity for your substrate.
Presence of Competing Enzymes If using whole cells (e.g., yeast), multiple endogenous reductases with opposite stereoselectivity may be present.
1. Use Isolated Enzymes: Using a purified ketoreductase can eliminate competing reactions.[9]
2. Genetically Modified Strains: Use a recombinant strain that overexpresses a specific, highly selective reductase.[10]

Quantitative Data Summary

The following table summarizes optimal conditions found for the bioreduction of 2'-chloroacetophenone using Saccharomyces cerevisiae B5.

ParameterOptimal ValueReference
Substrate Concentration1 g/L[3]
Cell Concentration (dry weight)10.75 g/L[3]
Co-substrate5% (v/v) Ethanol[3]
pH8.0[3]
Temperature25 °C[3]
Reaction Time24 h[3]
Yield>99%[3]
Enantiomeric Excess (ee%)>99% for (R)-isomer[3]

Experimental Protocols

Protocol 1: Whole-Cell Bioreduction of 2'-Chloroacetophenone

This protocol is adapted from methodologies using Saccharomyces cerevisiae.[3][8]

  • Cell Culture and Preparation:

    • In a 500 mL Erlenmeyer flask, dissolve sucrose (approx. 40 g) and disodium hydrogen phosphate (approx. 0.3 g) in 75 mL of warm (40°C) tap water.

    • Add 8.0 g of dry active baker's yeast to the mixture.

    • Stir the mixture vigorously for 1 hour at 40°C to activate the yeast (anaerobic fermentation).[8]

    • Allow the mixture to cool to the reaction temperature (e.g., 25°C).

  • Bioreduction Reaction:

    • Add 2'-chloroacetophenone to the yeast suspension to a final concentration of 1 g/L. The substrate can be dissolved in a minimal amount of a co-solvent like ethanol first.

    • If using a co-substrate for cofactor regeneration, add it now (e.g., 5% v/v ethanol).[3]

    • Adjust the pH of the mixture to 8.0 using a suitable buffer or base.

    • Seal the flask and stir vigorously at 25°C for 24-48 hours.

  • Work-up and Analysis:

    • Monitor reaction progress by taking aliquots, extracting with ethyl acetate, and analyzing via GC or HPLC.

    • Once the reaction is complete, centrifuge the mixture to pellet the yeast cells.

    • Extract the supernatant with an organic solvent like ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

    • Purify the product if necessary using column chromatography.

    • Determine the enantiomeric excess (ee%) using chiral GC or HPLC analysis.[7]

Protocol 2: Isolated Enzyme Reduction with Cofactor Regeneration

This protocol uses a purified ketoreductase (KRED) with a glucose/GDH system for NADPH regeneration.[7]

  • Reaction Setup:

    • In a 10 mL screw-capped test tube, prepare a 5 mL reaction volume in 50 mM Tris-HCl buffer (pH 8.0).

    • Add the ketoreductase (e.g., 20 mU/mL).

    • Add Glucose Dehydrogenase (GDH) (e.g., 1 U/mL).

    • Add NADP+ to a final concentration of 0.1 mM.

    • Add glucose (4 moles per mole of substrate).

    • Add 2'-chloroacetophenone to a final concentration of 1 g/L (dissolved in a minimal amount of DMSO).

  • Reaction and Monitoring:

    • Incubate the reaction at the optimal temperature (e.g., 30°C) with gentle shaking.

    • Monitor the reaction by taking samples at time intervals and analyzing by HPLC or GC. A common method is to measure the consumption of NADPH spectrophotometrically at 340 nm.[7]

  • Work-up and Analysis:

    • When the reaction is complete, quench it by adding an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).

    • Vortex thoroughly and separate the layers.

    • Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and analyze for conversion and enantiomeric excess by chiral GC or HPLC.[7]

Visualizations

Substrate_Inhibition_Mechanism E Enzyme (E) ES Productive E-S Complex E->ES + S (Binding) S Substrate (S) (2'-chloroacetophenone) ES->E - S (Dissociation) P Product (P) (Chiral Alcohol) ES->P k_cat (Product Formation) ESS Non-Productive E-S-S Complex (Inhibited) ES->ESS + S (Inhibitory Binding) ESS->ES - S (Dissociation) S2 Substrate (S) S3 Substrate (S)

Caption: Mechanism of substrate inhibition.

Troubleshooting_Workflow start Observation: Low Reaction Rate / Yield q1 Is reaction rate decreasing at high [Substrate]? start->q1 sol_inhibition Implement Solutions: 1. Fed-batch substrate addition 2. Use biphasic solvent system 3. Immobilize enzyme q1->sol_inhibition Yes q2 Is cofactor regeneration system active? q1->q2 No end Problem Resolved sol_inhibition->end sol_cofactor Troubleshoot Cofactor: 1. Check [Glucose] / [Isopropanol] 2. Verify GDH / ADH activity 3. Add fresh NAD(P)+ q2->sol_cofactor No q3 Are pH and Temperature optimal? q2->q3 Yes sol_cofactor->end sol_conditions Adjust Conditions: 1. Set pH to 7.0 - 8.0 2. Set Temperature to 25-40°C q3->sol_conditions No q4 Is enzyme active? q3->q4 Yes sol_conditions->end sol_enzyme Verify Enzyme: 1. Test with control substrate 2. Use fresh enzyme stock q4->sol_enzyme No q4->end Yes sol_enzyme->end

Caption: Troubleshooting workflow for enzymatic reduction.

References

Technical Support Center: Optimizing Whole-Cell Biocatalysis of (S)-1-(2-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the whole-cell biocatalysis of (S)-1-(2-chlorophenyl)ethanol. Our aim is to facilitate the optimization of your experimental workflow to achieve high yield and enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when optimizing the incubation time for the whole-cell biocatalysis of this compound?

A1: The optimal incubation time is a critical factor that significantly influences both the conversion of the substrate, 2-chloroacetophenone, and the enantiomeric excess (ee) of the desired this compound product. Key parameters to consider and optimize concurrently are:

  • pH: The pH of the reaction medium affects enzyme activity and cell viability. For many whole-cell systems, a pH range of 6.0-8.0 is a good starting point.[1]

  • Temperature: Temperature impacts enzyme kinetics and stability, as well as microbial growth and maintenance. A common range to explore is 25-37°C.[1]

  • Agitation: Adequate mixing is essential to ensure proper aeration and mass transfer of the substrate and product across the cell membrane. Agitation speeds of 150-250 rpm are often used.[1]

  • Substrate Concentration: High substrate concentrations can be inhibitory or toxic to the whole-cell biocatalyst, potentially leading to lower yields and longer required incubation times.

  • Biocatalyst Concentration: The amount of microbial cells used will directly impact the reaction rate.

A time-course experiment is the most effective way to determine the optimal incubation period, where samples are taken at various time points to monitor substrate consumption and product formation.

Q2: My reaction shows high conversion but low enantiomeric excess (ee). What are the potential causes and solutions?

A2: Low enantioselectivity can be a significant challenge in biocatalytic reactions. Several factors can contribute to this issue:

  • Presence of Multiple Reductases: The whole-cell biocatalyst may contain multiple enzymes with different stereoselectivities (i.e., some producing the (S)-enantiomer and others the (R)-enantiomer).

  • Sub-optimal Reaction Conditions: Parameters such as pH and temperature can influence the activity and selectivity of the desired enzyme.

  • Product Inhibition or Degradation: The desired product may be inhibiting the enzyme or being degraded over long incubation times, potentially leading to an enrichment of the undesired enantiomer.

Troubleshooting Strategies:

  • Biocatalyst Selection/Engineering: Screen different microbial strains or consider genetically engineering a strain to overexpress a specific reductase with high (S)-selectivity.

  • Optimization of Reaction Conditions: Systematically vary the pH, temperature, and substrate concentration to find conditions that favor the desired enzyme's activity and selectivity.

  • Time-Course Analysis: Monitor both conversion and enantiomeric excess over time. It is possible that high ee is achieved at an earlier time point before other competing reactions or product degradation becomes significant.

Q3: The reaction is stalling, or the conversion rate is very low. What troubleshooting steps should I take?

A3: Low or stalled conversion can be attributed to several factors:

  • Substrate or Product Toxicity: High concentrations of the substrate (2-chloroacetophenone) or the product (this compound) can be toxic to the microbial cells, inhibiting their metabolic activity.

  • Mass Transfer Limitations: Poor solubility of the hydrophobic substrate in the aqueous reaction medium can limit its availability to the intracellular enzymes.

  • Cofactor Limitation: The reduction of the ketone requires a cofactor (e.g., NADH or NADPH). Insufficient regeneration of this cofactor within the cell will limit the reaction rate.

  • Poor Cell Viability or Activity: The health of the whole-cell biocatalyst is paramount. Improper handling, storage, or sub-optimal reaction conditions can lead to a loss of catalytic activity.

Troubleshooting Strategies:

  • Substrate Feeding Strategy: Instead of adding the entire substrate at the beginning, a fed-batch approach can maintain a low, non-toxic concentration.

  • Use of Co-solvents or Biphasic Systems: Introducing a water-immiscible organic solvent can help dissolve the substrate and facilitate its transfer to the cells, while also potentially reducing product toxicity.

  • Addition of a Co-substrate: Including a co-substrate like glucose or glycerol in the reaction medium can enhance cofactor regeneration.

  • Optimize Biocatalyst Preparation: Ensure that the cells are harvested at the optimal growth phase and that the resting cell suspension is prepared under conditions that maintain viability.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Substrate/product toxicity- Mass transfer limitations- Insufficient cofactor regeneration- Sub-optimal reaction conditions (pH, temp)- Inadequate incubation time- Implement a substrate feeding strategy.- Introduce a co-solvent or create a biphasic system.- Add a co-substrate (e.g., glucose) to aid cofactor regeneration.- Optimize pH, temperature, and agitation.- Perform a time-course experiment to determine the optimal incubation time.
Low Enantiomeric Excess (ee) - Presence of competing reductases with opposite stereoselectivity- Non-optimal reaction conditions affecting enzyme selectivity- Racemization of the product- Screen for or engineer a more selective biocatalyst.- Systematically optimize pH and temperature.- Analyze ee at different time points to identify the peak selectivity.
Reaction Stalls Prematurely - Severe substrate or product inhibition- Depletion of the co-substrate for cofactor regeneration- Loss of cell viability- Lower the initial substrate concentration or use a fed-batch approach.- Ensure an adequate supply of the co-substrate.- Verify the viability of the biocatalyst before and after the reaction.
Inconsistent Results - Variability in biocatalyst preparation- Inconsistent reaction setup and conditions- Standardize the cell growth and harvesting protocol.- Ensure precise control over all reaction parameters (pH, temperature, agitation, volumes).

Data Presentation

Table 1: Effect of Incubation Time on Conversion and Enantiomeric Excess (ee) of this compound

Incubation Time (hours)Substrate Conversion (%)Product Enantiomeric Excess (ee, %)
124592
247895
48>95>99
72>9598

Note: The data presented in this table is a representative summary compiled from multiple sources for illustrative purposes and may not reflect the results of a single experiment.

Experimental Protocols

Protocol 1: Whole-Cell Biocatalytic Reduction of 2-Chloroacetophenone

This protocol outlines a general procedure for the asymmetric reduction of 2-chloroacetophenone to this compound using a whole-cell biocatalyst (e.g., Lactobacillus curvatus or a recombinant E. coli strain).

1. Preparation of the Whole-Cell Biocatalyst (Resting Cells): a. Inoculate a suitable growth medium with the microbial strain. b. Incubate the culture under optimal growth conditions (e.g., 30-37°C, 150-200 rpm) until the cells reach the late logarithmic or early stationary phase. c. Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). d. Wash the cell pellet twice with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0). e. Resuspend the cell pellet in the reaction buffer to the desired biocatalyst concentration (e.g., 50 g/L wet cell weight).

2. Biocatalytic Reaction: a. In a reaction vessel, combine the resting cell suspension with the reaction buffer. b. If required, add a co-substrate for cofactor regeneration (e.g., glucose to a final concentration of 50-100 mM). c. Add the substrate, 2-chloroacetophenone, to the desired final concentration (e.g., 10-50 mM). The substrate may be dissolved in a minimal amount of a water-miscible co-solvent (e.g., DMSO) before addition. d. Incubate the reaction mixture at the optimal temperature (e.g., 30°C) with agitation (e.g., 200 rpm).

3. Monitoring the Reaction and Product Analysis: a. Withdraw aliquots from the reaction mixture at different time intervals (e.g., 12, 24, 48, 72 hours). b. Extract the substrate and product from the aqueous phase using an organic solvent (e.g., ethyl acetate). c. Analyze the organic extracts by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the substrate conversion and the enantiomeric excess of the product. A chiral column is required for the ee determination.

Visualizations

Experimental_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Biocatalytic Reaction cluster_analysis Analysis Culture Inoculate and Grow Culture Harvest Harvest Cells (Centrifugation) Culture->Harvest Wash Wash Cell Pellet Harvest->Wash Resuspend Resuspend in Buffer Wash->Resuspend Mix Combine Cells, Buffer, and Co-substrate Resuspend->Mix AddSubstrate Add 2-Chloroacetophenone Mix->AddSubstrate Incubate Incubate (Controlled Temp & Agitation) AddSubstrate->Incubate Sample Take Time-Course Samples Incubate->Sample Extract Extract with Organic Solvent Sample->Extract Analyze Analyze by Chiral HPLC/GC Extract->Analyze

Caption: Experimental workflow for whole-cell biocatalysis.

Troubleshooting_Logic Start Low Yield or ee? Cause_Toxicity Substrate/Product Toxicity? Start->Cause_Toxicity Yes Cause_MassTransfer Mass Transfer Limitation? Start->Cause_MassTransfer Yes Cause_Cofactor Cofactor Limitation? Start->Cause_Cofactor Yes Cause_Selectivity Poor Enantioselectivity? Start->Cause_Selectivity Yes Sol_FedBatch Implement Fed-Batch Cause_Toxicity->Sol_FedBatch Sol_Biphasic Use Biphasic System Cause_MassTransfer->Sol_Biphasic Sol_CoSubstrate Add Co-substrate Cause_Cofactor->Sol_CoSubstrate Sol_Optimize Optimize pH/Temp Cause_Selectivity->Sol_Optimize Sol_Strain Screen/Engineer Strain Cause_Selectivity->Sol_Strain

Caption: Troubleshooting logic for common issues.

References

Technical Support Center: Chiral Alcohol Purification by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of chiral alcohols using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of chiral alcohols, offering systematic solutions to resolve them.

Problem Potential Causes Solutions & Recommendations
No Enantiomeric Separation (Single Peak) 1. Inappropriate Chiral Stationary Phase (CSP).[1][2] 2. Mobile phase is too strong, causing rapid co-elution.[1] 3. Incorrect mobile phase composition for the chosen CSP.1. Screen different types of CSPs, such as those based on cellulose or amylose derivatives, which are effective for a broad range of compounds.[1][2] 2. Decrease the percentage of the polar modifier (e.g., alcohol) in the mobile phase to increase retention and potential for interaction with the CSP.[1] 3. For normal-phase chromatography, ensure you are using a non-polar primary solvent like n-hexane or n-heptane with an alcohol modifier.[1][3] For reverse-phase, consider mobile phases like acetonitrile/water or methanol/water.[3]
Poor Resolution (Broad or Overlapping Peaks) 1. Suboptimal mobile phase composition.[2] 2. Flow rate is too high.[2][4] 3. Column overload due to high sample concentration or injection volume.[1][2] 4. Column degradation or contamination.[5]1. Systematically vary the percentage of the alcohol modifier in the mobile phase. A lower percentage often improves resolution but increases run time.[2] Consider switching the alcohol modifier (e.g., from isopropanol to ethanol).[1] 2. Reduce the flow rate. Lower flow rates, such as 0.5 mL/min, can enhance resolution in chiral separations.[2][4] 3. Dilute the sample or reduce the injection volume.[1][2] 4. Wash the column according to the manufacturer's instructions. For polysaccharide-based columns, flushing with a strong solvent like isopropanol or ethanol can remove contaminants.[5] If performance does not improve, the column may need replacement.[5]
Peak Tailing 1. Secondary interactions between the analyte and the stationary phase.[5] 2. Sample solvent is stronger than the mobile phase.1. For basic analytes, add a small amount (typically 0.1%) of a basic additive like diethylamine (DEA) to the mobile phase.[1][5] For acidic analytes, add an acidic additive like trifluoroacetic acid (TFA) at a similar concentration.[1][5] 2. Dissolve the sample in the mobile phase whenever possible.[6]
Inconsistent Retention Times 1. Inadequate column equilibration. 2. Mobile phase instability or evaporation.[1] 3. Fluctuations in column temperature.[5]1. Ensure the column is thoroughly equilibrated with the mobile phase before each injection. This can take longer for chiral columns, sometimes up to 1-2 hours.[7] 2. Prepare fresh mobile phase daily and keep solvent reservoirs capped.[1] 3. Use a column oven to maintain a constant and controlled temperature.[5]
High Backpressure 1. Blockage of the column inlet frit.[8] 2. Sample precipitation in the mobile phase.[8] 3. Use of a mobile phase that is too viscous.1. Reverse the flow direction through the column to try and dislodge particulates from the frit. If this fails, the frit may need to be cleaned or replaced.[8] Using a guard column or an in-line filter is highly recommended.[9] 2. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[8] 3. Optimize the mobile phase to reduce its viscosity, for instance, by adjusting the ratio of solvents.

Frequently Asked Questions (FAQs)

Q1: How do I select the right chiral stationary phase (CSP) for my chiral alcohol?

A1: There is no universal CSP, and selection is often empirical.[4][6] A good starting point is to screen your analyte on a few different types of polysaccharide-based columns (e.g., cellulose and amylose derivatives) as they are versatile and effective for a wide range of compounds, including alcohols.[1][2][10] Consulting literature for separations of structurally similar compounds can also provide guidance.[4]

Q2: What is a typical starting mobile phase for chiral alcohol separation in normal-phase chromatography?

A2: A common starting mobile phase for normal-phase chiral separations is a mixture of a non-polar solvent, such as n-hexane or n-heptane, and an alcohol modifier like isopropanol (IPA) or ethanol.[1][2] A typical initial ratio to screen is 90:10 (v/v) of hexane to alcohol.[1]

Q3: How does the choice of alcohol in the mobile phase affect the separation?

A3: The type of alcohol modifier can significantly impact selectivity and resolution.[1] The polarity and size of the alcohol molecule influence its interaction with the CSP.[1] In many cases, less polar alcohols like isopropanol provide better resolution compared to more polar ones like methanol in normal-phase mode.[1][3] It is recommended to screen different alcohols to find the optimal one for your specific separation.[1]

Q4: When should I use additives in my mobile phase?

A4: Additives are often crucial for improving peak shape and resolution, especially for ionizable chiral alcohols. For basic analytes, a basic additive like diethylamine (DEA) is commonly used to minimize unwanted interactions with the silica support.[1] For acidic analytes, an acidic additive such as trifluoroacetic acid (TFA) can suppress ionization and improve peak symmetry.[1] The typical concentration for these additives is around 0.1%.[1]

Q5: Can temperature be used to optimize the separation of chiral alcohols?

A5: Yes, temperature is a critical parameter for optimization. Generally, lower temperatures enhance chiral selectivity by strengthening the transient diastereomeric interactions responsible for separation.[5] Conversely, higher temperatures can improve peak efficiency and reduce analysis time.[5] The effect of temperature is compound-dependent, and it should be carefully controlled and optimized for each specific method.[5]

Experimental Protocols

Protocol 1: General Screening of Chiral Alcohols on Polysaccharide-Based CSPs

This protocol outlines a general approach for the initial screening of a racemic alcohol to find a suitable chiral separation method using HPLC.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the chiral alcohol sample in 1 mL of the mobile phase or a compatible solvent like isopropanol or hexane.[11]

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[11]

2. Instrumentation and Columns:

  • A standard HPLC system with a UV detector is typically used.[11]

  • Select a set of 3-5 CSPs with different chiral selectors for screening (e.g., cellulose-based, amylose-based).[5]

3. Chromatographic Conditions for Screening:

  • Mobile Phase A (Normal Phase): n-Hexane:Isopropanol (90:10, v/v).

  • Mobile Phase B (Normal Phase): n-Hexane:Ethanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min (can be lowered to 0.5 mL/min for optimization).[2]

  • Column Temperature: 25 °C (can be varied for optimization).

  • Detection: UV at a suitable wavelength for the analyte.

  • Injection Volume: 5-10 µL.

4. Screening Procedure:

  • Equilibrate the first column with Mobile Phase A for at least 30 column volumes or until a stable baseline is achieved.

  • Inject the prepared sample.

  • If the alcohol has basic properties and peak tailing is observed, add 0.1% DEA to the mobile phase and re-inject.

  • If the alcohol has acidic properties and peak tailing is observed, add 0.1% TFA to the mobile phase and re-inject.

  • Repeat the process with Mobile Phase B.

  • Repeat the entire screening procedure for each selected CSP.

5. Evaluation:

  • Examine the chromatograms for any sign of peak separation, even partial resolution or a shoulder on the peak, which indicates potential for further optimization.[5]

Protocol 2: Method Optimization for a Partially Resolved Chiral Alcohol

This protocol describes the steps to optimize a separation once initial, partial resolution has been achieved.

1. Mobile Phase Composition Optimization:

  • Using the mobile phase that showed partial separation, systematically vary the percentage of the alcohol modifier. For example, if using Hexane:IPA (90:10), test ratios of 95:5, 85:15, and 80:20. A lower percentage of the modifier generally increases resolution but also retention time.

2. Flow Rate Optimization:

  • If peaks are broad, try reducing the flow rate from 1.0 mL/min to 0.8 mL/min, 0.6 mL/min, or 0.5 mL/min. Lower flow rates often lead to better resolution in chiral chromatography.[2]

3. Temperature Optimization:

  • Investigate the effect of temperature on the separation. Test temperatures below and above the initial screening temperature (e.g., 15 °C, 25 °C, 40 °C). Keep in mind that lower temperatures usually improve selectivity.[5]

4. Additive Optimization (if applicable):

  • If an additive was beneficial, its concentration can be optimized. For instance, test TFA concentrations of 0.05% and 0.2%.

Data Summary Tables

Table 1: Common Chiral Stationary Phases for Alcohol Separation

CSP Type Selector Common Trade Names Typical Applications
Polysaccharide-basedAmylose or Cellulose derivativesChiralpak IA, IB, IC, AD, AS; Chiralcel OD, OJBroad applicability for a wide range of chiral alcohols.[1][2]
Cyclodextrin-basedDerivatized cyclodextrinsAstec CYCLOBOND, ChiradexParticularly effective for aromatic alcohols and compounds that can form inclusion complexes.
Pirkle-type (Brush-type)π-acidic or π-basic moietiesWhelk-O 1, (S,S)-Whelk-O 2Good for alcohols with aromatic groups.
Macrocyclic GlycopeptideTeicoplanin, VancomycinAstec CHIROBIOTIC T, VVersatile for polar alcohols, can be used in reversed-phase, normal-phase, and polar organic modes.[5]

Table 2: Typical Normal-Phase Mobile Phase Compositions for Chiral Alcohol Separation

Primary Solvent Alcohol Modifier Typical Ratio (v/v) Additives (if needed) Notes
n-HexaneIsopropanol (IPA)98:2 to 80:200.1% DEA for basic analytes 0.1% TFA for acidic analytesA very common starting point. IPA often provides good selectivity.[3]
n-HeptaneEthanol (EtOH)95:5 to 85:150.1% DEA for basic analytes 0.1% TFA for acidic analytesEthanol is another excellent choice and can offer different selectivity compared to IPA.
n-Hexanen-Butanol95:5 to 90:100.1% DEA for basic analytes 0.1% TFA for acidic analytesLess common, but can be effective for specific separations.

Visualizations

Troubleshooting_Workflow Start Start: Poor or No Resolution Check_CSP Is the Chiral Stationary Phase (CSP) appropriate for the alcohol? Start->Check_CSP Screen_CSPs Screen a diverse set of CSPs (e.g., cellulose, amylose, cyclodextrin) Check_CSP->Screen_CSPs No/Unsure Optimize_MP Optimize Mobile Phase Composition Check_CSP->Optimize_MP Yes Screen_CSPs->Optimize_MP Vary_Modifier Vary alcohol modifier percentage Optimize_MP->Vary_Modifier Change_Modifier Change alcohol modifier type (e.g., IPA to EtOH) Vary_Modifier->Change_Modifier Check_Additives Are additives needed for peak shape? Change_Modifier->Check_Additives Add_Additive Add 0.1% DEA (basic) or TFA (acidic) Check_Additives->Add_Additive Yes Resolution_Improved Resolution Improved? Check_Additives->Resolution_Improved No Add_Additive->Resolution_Improved Optimize_Conditions Further Optimization Resolution_Improved->Optimize_Conditions Yes Check_Column_Health Check Column Health (wash or replace) Resolution_Improved->Check_Column_Health No Adjust_Flow_Rate Lower Flow Rate (e.g., to 0.5 mL/min) Optimize_Conditions->Adjust_Flow_Rate Adjust_Temp Optimize Temperature (often lower is better for selectivity) Adjust_Flow_Rate->Adjust_Temp Success Successful Separation Adjust_Temp->Success Check_Column_Health->Optimize_MP

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Method_Development_Strategy Start Start: New Chiral Alcohol Step1 Step 1: CSP Screening Start->Step1 Step1_Detail Select 3-5 diverse CSPs (Polysaccharide-based are a good start) Step1->Step1_Detail Step2 Step 2: Mobile Phase Screening Step1_Detail->Step2 Step2_Detail Test Hexane/IPA and Hexane/EtOH mixtures (e.g., 90:10) Step2->Step2_Detail Step3 Step 3: Initial Evaluation Step2_Detail->Step3 Step3_Detail Look for any enantioselectivity (peak shoulder or partial split) Step3->Step3_Detail Decision Separation Observed? Step3_Detail->Decision Step4 Step 4: Method Optimization Decision->Step4 Yes ReScreen Return to Screening (try different modes, e.g., reversed-phase) Decision->ReScreen No Opt_MP Fine-tune mobile phase ratio Step4->Opt_MP Opt_Flow Adjust flow rate Opt_MP->Opt_Flow Opt_Temp Adjust temperature Opt_Flow->Opt_Temp Opt_Add Optimize additives if needed Opt_Temp->Opt_Add End Final Method Opt_Add->End ReScreen->Step1

Caption: Strategy for chiral method development for alcohols.

References

Validation & Comparative

A Comparative Guide to Determining the Enantiomeric Excess of (S)-1-(2-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (e.e.) is a critical step in the synthesis and quality control of chiral molecules. (S)-1-(2-chlorophenyl)ethanol is a key chiral intermediate in the synthesis of various pharmaceutical compounds, making the precise measurement of its enantiomeric purity essential. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) with alternative methods for determining the enantiomeric excess of this compound, supported by detailed experimental protocols and performance data.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers. The direct method, utilizing a chiral stationary phase (CSP), is often preferred for its simplicity as it avoids the need for derivatization. Polysaccharide-based CSPs are among the most versatile and widely used for the separation of a broad range of chiral compounds, including alcohols like 1-(2-chlorophenyl)ethanol.

Experimental Protocol: Chiral HPLC

This protocol outlines the steps for the enantiomeric separation of 1-(2-chlorophenyl)ethanol using a polysaccharide-based CSP.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar cellulose-based column

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA)

  • This compound reference standard

  • Racemic 1-(2-chlorophenyl)ethanol

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of racemic 1-(2-chlorophenyl)ethanol in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a working standard of approximately 0.1 mg/mL by diluting the stock solution with the mobile phase.

  • Prepare a sample of this compound for analysis at a similar concentration.

4. Data Analysis:

  • Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.

  • Inject the (S)-enantiomer reference standard to confirm the elution order.

  • Inject the sample solution.

  • Integrate the peak areas for both enantiomers in the sample chromatogram.

  • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (AreaS - AreaR) / (AreaS + AreaR) ] x 100

Performance Data

The following table summarizes the expected chromatographic parameters for the separation of 1-(2-chlorophenyl)ethanol enantiomers based on data for structurally related compounds.

ParameterExpected Value
Retention Time (tR) of (R)-enantiomer ~13.5 min
Retention Time (tR) of (S)-enantiomer ~15.8 min
Resolution (Rs) > 1.5
Limit of Detection (LOD) 1-10 ng/mL
Limit of Quantification (LOQ) 5-50 ng/mL
Precision (%RSD) < 2%

Note: Actual retention times may vary depending on the specific column, system, and exact mobile phase composition.

Comparison with Alternative Methods

While chiral HPLC is a robust method, other techniques can also be employed for the determination of enantiomeric excess. The choice of method often depends on factors such as sample volatility, required accuracy, and available instrumentation.

Method 2: Chiral Gas Chromatography (GC)

Chiral GC is a highly effective method for the enantioselective analysis of volatile and thermally stable compounds. For chiral alcohols, derivatization is often employed to improve volatility and chromatographic performance.

  • Derivatization: React the 1-(2-chlorophenyl)ethanol sample with a derivatizing agent such as trifluoroacetic anhydride in the presence of a catalyst like iodine. This converts the alcohol to a more volatile ester.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Chiral Stationary Phase: A capillary column coated with a cyclodextrin derivative (e.g., CP Chirasil-DEX CB).

  • Carrier Gas: Hydrogen or Helium.

  • Temperature Program: Optimize the oven temperature gradient to achieve baseline separation of the diastereomeric derivatives.

  • Data Analysis: Calculate the e.e. from the integrated peak areas of the two diastereomers.

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can determine enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). These agents interact with the enantiomers to form diastereomeric complexes or derivatives, which exhibit distinct signals in the NMR spectrum.

  • Sample Preparation: Dissolve a known amount of the 1-(2-chlorophenyl)ethanol sample in a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • Addition of CSA: Add a molar excess of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).

  • Data Acquisition: Acquire a high-resolution 1H NMR spectrum. The signals corresponding to the protons near the chiral center of the two enantiomers will be split into two distinct sets of peaks due to the formation of diastereomeric complexes.

  • Data Analysis: Integrate the corresponding signals for each diastereomer to determine their ratio and calculate the enantiomeric excess.

Performance Comparison

The following table provides a comparative overview of the performance of chiral HPLC, chiral GC, and NMR spectroscopy for the determination of enantiomeric excess of chiral alcohols.

FeatureChiral HPLCChiral GCNMR Spectroscopy
Principle Differential interaction with a chiral stationary phase.Separation of volatile derivatives on a chiral stationary phase.Formation of diastereomeric complexes or derivatives with distinct NMR signals.
Sample Volatility Not required.Required (derivatization often necessary).Not required.
Sensitivity High (ng/mL).Very High (pg/mL).Lower (mg/sample).
Resolution Good to Excellent.Excellent.Variable, depends on the agent used.
Analysis Time 15-30 minutes per sample.10-25 minutes per sample.5-15 minutes per sample (post-preparation).
Sample Throughput Moderate.Moderate.High (with autosampler).
Destructive No (sample can be recovered).Yes.No (sample can be recovered).
Instrumentation Cost High.Moderate to High.Very High.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for determining the enantiomeric excess of this compound using chiral HPLC and the comparative alternative methods.

cluster_hplc Chiral HPLC Workflow prep Sample Preparation (Dissolve in Mobile Phase) inject Injection onto Chiral HPLC Column prep->inject separate Enantiomeric Separation on CSP inject->separate detect UV Detection separate->detect analyze Data Analysis (Peak Integration & e.e. Calculation) detect->analyze

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

cluster_alternatives Alternative Methods Workflow cluster_gc Chiral GC cluster_nmr NMR Spectroscopy gc_deriv Derivatization (e.g., with TFAA) gc_inject Injection onto Chiral GC Column gc_deriv->gc_inject gc_sep Separation of Diastereomers gc_inject->gc_sep gc_detect FID Detection gc_sep->gc_detect gc_analyze Data Analysis gc_detect->gc_analyze nmr_prep Sample Dissolution & Add Chiral Agent nmr_acq 1H NMR Spectrum Acquisition nmr_prep->nmr_acq nmr_analyze Data Analysis (Signal Integration) nmr_acq->nmr_analyze

Caption: Workflows for enantiomeric excess determination by Chiral GC and NMR.

Conclusion

Chiral HPLC stands out as a robust and reliable method for the determination of the enantiomeric excess of this compound, offering a good balance of sensitivity, resolution, and versatility without the need for sample derivatization. Chiral GC provides excellent resolution and sensitivity for volatile compounds but often requires a derivatization step. NMR spectroscopy, while less sensitive, offers a rapid, non-destructive method for e.e. determination, particularly useful for high-throughput screening. The choice of the most suitable technique will depend on the specific analytical requirements, including the desired level of accuracy, sample throughput, and available instrumentation. For rigorous quality control and validation, chiral HPLC is often the method of choice.

A Comparative Guide to the Synthesis of (S)-1-(2-chlorophenyl)ethanol: Biocatalytic vs. Chemical Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral alcohols is a critical endeavor in the pharmaceutical and fine chemical industries, where the stereochemistry of a molecule can dictate its biological activity. (S)-1-(2-chlorophenyl)ethanol is a key chiral intermediate in the synthesis of various pharmaceuticals. This guide provides an objective comparison of two primary synthetic strategies for its production: biocatalytic reduction and chemical synthesis, with a focus on asymmetric transfer hydrogenation. We present a detailed analysis of their respective methodologies, supported by experimental data, to inform the selection of the most suitable approach for specific research and development needs.

At a Glance: Biocatalytic vs. Chemical Synthesis

ParameterBiocatalytic SynthesisChemical Synthesis (Asymmetric Transfer Hydrogenation)
Catalyst Whole cells (e.g., Lactobacillus curvatus) or isolated enzymes (Ketoreductases)Transition metal complexes (e.g., Ruthenium-based catalysts)
Enantiomeric Excess (ee) >99%[1]Typically >95%
Yield High (e.g., 96%)[2]High (e.g., >95%)
Reaction Conditions Mild (ambient temperature, atmospheric pressure, neutral pH)[1]Often requires elevated temperatures and inert atmosphere
Solvents Primarily aqueous mediaOrganic solvents (e.g., isopropanol, dichloromethane)
Environmental Impact Generally lower, considered a "green chemistry" approach[1]Can involve hazardous reagents and organic solvents
Catalyst Reusability Possible with whole-cell or immobilized enzymesPossible with heterogenized catalysts, but can be challenging
Substrate Specificity High, may require screening for optimal enzymeBroader substrate scope

Biocatalytic Synthesis: A Green and Highly Selective Route

Biocatalysis leverages the remarkable selectivity of enzymes, such as ketoreductases (KREDs), to produce chiral alcohols with exceptional enantiopurity.[3] This approach is often hailed as a cornerstone of green chemistry due to its mild reaction conditions and reduced environmental footprint.[1]

Logical Workflow for Biocatalytic Reduction

cluster_prep Biocatalyst Preparation cluster_reaction Bioreduction cluster_workup Downstream Processing Cultivation Cultivation of Microorganism (e.g., Lactobacillus curvatus) Harvesting Cell Harvesting & Preparation Cultivation->Harvesting Reaction_Setup Reaction Setup: - Biocatalyst - 2'-Chloroacetophenone - Buffer (e.g., pH 7.0) - Co-substrate (for cofactor regeneration) Incubation Incubation with Agitation (e.g., 30°C, 150 rpm, 24h) Reaction_Setup->Incubation Extraction Product Extraction (e.g., with Ethyl Acetate) Incubation->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Analysis Analysis (Yield, ee) (e.g., HPLC) Purification->Analysis

Caption: Experimental workflow for the biocatalytic reduction of 2'-chloroacetophenone.

Experimental Protocol: Whole-Cell Bioreduction using Lactobacillus curvatus

This protocol is based on the enantioselective bioreduction of 1-(2-chlorophenyl)ethanone using Lactobacillus curvatus.[1]

1. Biocatalyst Preparation:

  • Lactobacillus curvatus is cultivated in a suitable growth medium (e.g., MRS broth) at 30°C for 24 hours.

  • The bacterial cells are harvested by centrifugation and washed with a buffer solution (e.g., phosphate buffer, pH 7.0).

2. Bioreduction Reaction:

  • In a reaction vessel, the prepared Lactobacillus curvatus cells (e.g., 50 mg wet cell weight) are suspended in a buffer solution.

  • 2'-chloroacetophenone (1 mmol) is added to the cell suspension. A co-substrate such as glucose may be added to facilitate cofactor regeneration.

  • The reaction mixture is incubated at 30°C with agitation (e.g., 150 rpm) for 24 hours.

3. Product Isolation and Analysis:

  • After the reaction, the mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography.

  • The yield and enantiomeric excess are determined by High-Performance Liquid Chromatography (HPLC) using a chiral column.

Chemical Synthesis: Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a robust and widely used method for the enantioselective reduction of prochiral ketones.[4] This technique typically employs a chiral transition metal catalyst, often based on ruthenium, and a hydrogen donor.

Logical Workflow for Asymmetric Transfer Hydrogenation

cluster_reaction Asymmetric Transfer Hydrogenation cluster_workup Work-up and Purification Reaction_Setup Reaction Setup (under inert atmosphere): - 2'-Chloroacetophenone - Chiral Ru-catalyst (e.g., Ru-TsDPEN) - Hydrogen Donor (e.g., Isopropanol) - Base (e.g., KOH) Heating Heating with Stirring (e.g., 80°C) Reaction_Setup->Heating Quenching Reaction Quenching Heating->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Analysis Analysis (Yield, ee) (e.g., HPLC) Purification->Analysis

Caption: Experimental workflow for the chemical synthesis via asymmetric transfer hydrogenation.

Experimental Protocol: Asymmetric Transfer Hydrogenation using a Ru(II)-TsDPEN Catalyst

This protocol is a representative procedure for the asymmetric transfer hydrogenation of 2'-chloroacetophenone.

1. Reaction Setup:

  • A reaction flask is charged with the chiral ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN) under an inert atmosphere (e.g., argon or nitrogen).

  • Anhydrous isopropanol is added as both the solvent and the hydrogen donor.

  • A base (e.g., potassium hydroxide) is added to the mixture.

2. Asymmetric Reduction:

  • 2'-chloroacetophenone is added to the reaction mixture.

  • The mixture is heated to a specified temperature (e.g., 80°C) and stirred for the required reaction time. The progress of the reaction is monitored by TLC or GC.

3. Product Isolation and Analysis:

  • Upon completion, the reaction is cooled to room temperature and quenched (e.g., with water or a dilute acid).

  • The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel.

  • The yield and enantiomeric excess are determined by chiral HPLC.

Conclusion

Both biocatalytic and chemical synthesis methods offer effective pathways to this compound with high enantioselectivity. The choice between these approaches depends on the specific requirements of the project.

Biocatalysis stands out for its environmental friendliness, operational simplicity under mild conditions, and exceptionally high enantioselectivity.[1][3] It is particularly well-suited for large-scale production where the development and optimization of a specific biocatalyst are economically viable.

Chemical synthesis , particularly asymmetric transfer hydrogenation, provides a more versatile and often faster route for laboratory-scale synthesis and for exploring a wider range of substrates. While it may involve more stringent reaction conditions and the use of organic solvents, it remains a powerful tool in the synthetic chemist's arsenal.

Ultimately, a thorough evaluation of factors such as desired scale, cost, environmental considerations, and available expertise will guide the selection of the optimal synthetic strategy.

References

A Comparative Guide to Yeast Strains for the Bioreduction of 2'-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric reduction of 2'-chloroacetophenone to the chiral (R)- or (S)-1-(2-chlorophenyl)ethanol is a critical step in the synthesis of various pharmaceutical compounds. The use of whole-cell yeast biocatalysts for this transformation offers a green, cost-effective, and highly stereoselective alternative to traditional chemical methods. This guide provides a comparative overview of different yeast strains that have been successfully employed for this purpose, supported by experimental data and detailed protocols.

Performance Comparison of Yeast Strains

The selection of an appropriate yeast strain is paramount for achieving high conversion rates and enantiomeric excess (e.e.). Below is a summary of the performance of various yeast strains in the reduction of 2'-chloroacetophenone and similar ketones.

Yeast StrainSubstrateProduct EnantiomerYield (%)e.e. (%)Optimal ConditionsReference
Saccharomyces cerevisiae B52'-Chloroacetophenone(R)-1-(2-chlorophenyl)ethanol>99>99pH 8.0, 25°C, 5% (v/v) ethanol co-substrate, 10.75 g/L dry cells, 6.47 mmol/L substrate[1][2][3]
Candida pseudotropicalis 104o-ChloroacetophenoneThis compound->99High substrate tolerance (up to 233.8 mmol/L)[4]
Rhodotorula glutinisα-Haloacetophenones(R)- or (S)-halohydrins---[5]
Rhodotorula glutinis EBK-10Acetophenone(S)-1-phenylethanol79 (preparative scale)>99pH 6.5, 32°C, 200 rpm agitation[6][7]
Pichia glucozymaAromatic ketones(S)-alcoholsHighHigh-[8][9]
Aspergillus terreus2'-Chloroacetophenone---Glycerol as co-solvent
Rhizopus oryzae2'-Chloroacetophenone---Glycerol as co-solvent

Note: Direct comparative studies on 2'-chloroacetophenone reduction using a wide range of yeast strains are limited. The data for Rhodotorula and Pichia are based on their performance with acetophenone and other aromatic ketones, suggesting their potential for 2'-chloroacetophenone reduction.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful biotransformation. Below are generalized procedures for yeast cultivation and the bioreduction of 2'-chloroacetophenone.

I. Yeast Cultivation

Objective: To produce a sufficient quantity of yeast biomass for the bioreduction reaction.

Materials:

  • Yeast strain of choice

  • Yeast extract Peptone Dextrose (YPD) medium:

    • 1% (w/v) Yeast extract

    • 2% (w/v) Peptone

    • 2% (w/v) Dextrose (Glucose)

  • Sterile distilled water

  • Shaker incubator

Procedure:

  • Prepare the YPD medium and sterilize by autoclaving at 121°C for 20 minutes.

  • Inoculate a single colony of the yeast strain into a sterile flask containing the YPD medium.

  • Incubate the culture at a suitable temperature (typically 25-30°C) with shaking (around 200 rpm) for 24-48 hours, or until the culture reaches the desired cell density (e.g., stationary phase).

  • Harvest the yeast cells by centrifugation (e.g., 5000 x g for 10 minutes).

  • Wash the cell pellet with sterile distilled water or a suitable buffer (e.g., phosphate buffer) and centrifuge again. Repeat this step twice to remove residual medium.

  • The washed yeast cells (as wet or dry cell weight) are now ready for the bioreduction reaction.

II. Bioreduction of 2'-Chloroacetophenone

Objective: To asymmetrically reduce 2'-chloroacetophenone to the corresponding chiral alcohol using whole yeast cells.

Materials:

  • Washed yeast cells

  • 2'-Chloroacetophenone

  • Co-substrate (e.g., glucose, ethanol, isopropanol)

  • Reaction buffer (e.g., phosphate buffer, pH 7.0-8.0)

  • Organic solvent for substrate dissolution (e.g., ethanol)

  • Reaction vessel (e.g., Erlenmeyer flask)

  • Shaker incubator

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Prepare a suspension of the washed yeast cells in the reaction buffer within the reaction vessel. The cell concentration should be optimized for the specific yeast strain (e.g., 10-60 g/L dry cell weight).

  • Add the co-substrate to the cell suspension. The choice and concentration of the co-substrate are critical for cofactor regeneration and can significantly influence the reaction rate and stereoselectivity. For example, 5% (v/v) ethanol is optimal for Saccharomyces cerevisiae B5.[1]

  • Dissolve the 2'-chloroacetophenone in a minimal amount of a suitable organic solvent.

  • Add the substrate solution to the yeast cell suspension to initiate the reaction. The final substrate concentration should be optimized to avoid substrate inhibition (e.g., starting around 1 g/L).

  • Incubate the reaction mixture at the optimal temperature (e.g., 25-32°C) with shaking for a predetermined period (e.g., 24-72 hours). Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, separate the yeast cells from the reaction mixture by centrifugation or filtration.

  • Extract the product from the supernatant/filtrate using a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic extracts and dry them over an anhydrous drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product using column chromatography if necessary.

  • Analyze the product for yield and enantiomeric excess using appropriate analytical techniques (e.g., chiral GC or chiral HPLC).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the yeast-mediated reduction of 2'-chloroacetophenone.

G cluster_prep Preparation cluster_reaction Bioreduction cluster_analysis Analysis Yeast_Cultivation Yeast Cultivation (YPD medium, 25-30°C) Cell_Harvesting Cell Harvesting & Washing (Centrifugation) Yeast_Cultivation->Cell_Harvesting Reaction_Setup Reaction Setup (Buffer, Co-substrate) Cell_Harvesting->Reaction_Setup Substrate_Addition Substrate Addition (2'-Chloroacetophenone) Reaction_Setup->Substrate_Addition Incubation Incubation (25-32°C, Shaking) Substrate_Addition->Incubation Product_Extraction Product Extraction (Organic Solvent) Incubation->Product_Extraction Purification Purification (Chromatography) Product_Extraction->Purification Analysis Analysis (Chiral GC/HPLC) Purification->Analysis

Caption: General experimental workflow for 2'-chloroacetophenone reduction.

Generalized Ketone Reduction Pathway in Yeast

The reduction of ketones in yeast is catalyzed by a family of enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). This process is dependent on the regeneration of cofactors, typically NADPH or NADH.

G cluster_cell Yeast Cell cluster_cofactor Cofactor Regeneration Ketone 2'-Chloroacetophenone KRED Ketoreductase (KRED) Ketone->KRED Alcohol (R)- or this compound KRED->Alcohol NADP NADP+ KRED->NADP Regen_Enzyme Dehydrogenase NADP->Regen_Enzyme H+ NADPH NADPH NADPH->KRED H- Co_substrate Co-substrate (e.g., Glucose, Ethanol) Co_substrate->Regen_Enzyme Oxidized_Co_substrate Oxidized Co-substrate Regen_Enzyme->NADPH Regen_Enzyme->Oxidized_Co_substrate

References

A Comparative Guide to Analytical Method Validation for (S)-1-(2-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the validation of (S)-1-(2-chlorophenyl)ethanol, a key chiral intermediate in pharmaceutical synthesis. The focus is on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the two most prevalent techniques for enantiomeric purity and content analysis. This document outlines detailed experimental protocols and presents a comparative summary of validation parameters to aid in the selection and implementation of a suitable analytical method.

This compound is a critical chiral building block, and ensuring its enantiomeric purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). Validated analytical methods are essential for quality control throughout the drug development process.

Comparison of Analytical Techniques: HPLC vs. GC

The choice between HPLC and GC for the analysis of this compound depends on several factors, including the volatility of the analyte and its thermal stability, required sensitivity, and available instrumentation.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid chiral stationary phase (CSP).Separation based on differential partitioning between a gaseous mobile phase and a liquid or solid chiral stationary phase.
Applicability Suitable for a wide range of compounds, including those that are non-volatile or thermally labile.Ideal for volatile and thermally stable compounds. Derivatization may be required for polar analytes to increase volatility.
Typical CSPs Polysaccharide-based (e.g., cellulose or amylose derivatives).Cyclodextrin derivatives coated on a capillary column.
Mobile Phase Mixtures of organic solvents (e.g., hexane, isopropanol, ethanol).Inert gases (e.g., helium, hydrogen, nitrogen).
Detection UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS).Flame Ionization Detector (FID), Mass Spectrometry (MS).
Analysis Time Typically 10-30 minutes.Typically 5-20 minutes.
Solvent Consumption Higher, which can have cost and environmental implications.Lower, primarily uses gases.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for chiral HPLC and GC analysis of a compound structurally similar to this compound, which can be adapted and validated.

Protocol 1: Chiral HPLC Method

This protocol describes a normal-phase HPLC method for the enantiomeric separation of 1-(2-chlorophenyl)ethanol.

Instrumentation:

  • HPLC system with a pump, autosampler, column thermostat, and a UV detector.

  • Chiral Stationary Phase: Polysaccharide-based column (e.g., Lux® Cellulose-2 or Chiralpak® AD-H).

Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v). A small amount of an additive like diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds may be needed to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of racemic 1-(2-chlorophenyl)ethanol at 1 mg/mL in the mobile phase.

  • Prepare working standards by diluting the stock solution to the desired concentrations for linearity, accuracy, and precision studies.

Protocol 2: Chiral GC Method

This protocol outlines a GC method for the enantiomeric separation of 1-(2-chlorophenyl)ethanol.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Chiral Capillary Column: Cyclodextrin-based (e.g., Astec® CHIRALDEX™ G-TA).

Chromatographic Conditions:

  • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 5 °C/min to 150 °C, and hold for 5 minutes.

  • Split Ratio: 50:1

Sample Preparation:

  • Prepare a stock solution of racemic 1-(2-chlorophenyl)ethanol at 1 mg/mL in a suitable solvent like hexane.

  • Prepare working standards by diluting the stock solution.

  • Derivatization (if necessary): For improved peak shape and volatility, derivatization with an agent like trifluoroacetic anhydride (TFAA) may be performed.

Data Presentation: Summary of Validation Parameters

The following tables summarize hypothetical but representative quantitative data for the validation of analytical methods for a chiral alcohol similar to this compound. This data should be experimentally determined for the specific analyte and method.

Table 1: HPLC Method Validation Data
Validation ParameterResult
Linearity (Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Intra-day: < 1.5%, Inter-day: < 2.0%
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL
Resolution (Rs) > 2.0 between enantiomers
Table 2: GC Method Validation Data
Validation ParameterResult
Linearity (Range) 0.5 - 50 µg/mL
Correlation Coefficient (r²) > 0.998
Accuracy (% Recovery) 97.5% - 102.5%
Precision (% RSD) Intra-day: < 2.0%, Inter-day: < 2.5%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.5 µg/mL
Resolution (Rs) > 2.5 between enantiomers

Visualizations

Experimental Workflow for Method Validation

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD1 Column & Mobile Phase Screening MD2 Optimization of Chromatographic Conditions MD1->MD2 V1 Specificity MD2->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 RA2 System Suitability Testing V6->RA2 RA1 Sample Analysis RA2->RA1

A generalized workflow for analytical method development and validation.

Logical Relationship of Validation Parameters

G cluster_hplc HPLC Method cluster_gc GC Method Analyte Analyte: this compound HPLC_Spec Specificity Analyte->HPLC_Spec GC_Spec Specificity Analyte->GC_Spec HPLC_Lin Linearity HPLC_Acc Accuracy HPLC_Lin->HPLC_Acc HPLC_LOD LOD HPLC_Lin->HPLC_LOD HPLC_LOQ LOQ HPLC_Lin->HPLC_LOQ HPLC_Prec Precision HPLC_Acc->HPLC_Prec GC_Lin Linearity GC_Acc Accuracy GC_Lin->GC_Acc GC_LOD LOD GC_Lin->GC_LOD GC_LOQ LOQ GC_Lin->GC_LOQ GC_Prec Precision GC_Acc->GC_Prec

Interdependence of core validation parameters for HPLC and GC methods.

A Comparative Guide to the Efficacy of (S)- and (R)-1-(2-chlorophenyl)ethanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the synthetic utility of the enantiomers of 1-(2-chlorophenyl)ethanol, supported by experimental data and detailed protocols.

The enantiomers of 1-(2-chlorophenyl)ethanol, (S)-1-(2-chlorophenyl)ethanol and (R)-1-(2-chlorophenyl)ethanol, are critical chiral building blocks in the synthesis of a variety of stereochemically pure active pharmaceutical ingredients (APIs). The specific stereochemistry of these secondary alcohols is paramount, as it directly dictates the pharmacological activity and safety profile of the resulting drug molecules. This guide provides a comparative analysis of the efficacy of each enantiomer in the synthesis of their respective target pharmaceuticals, supported by quantitative data and detailed experimental protocols.

Core Applications and Stereochemical Importance

The synthetic utility of (S)- and (R)-1-(2-chlorophenyl)ethanol is not interchangeable. Each enantiomer serves as a key precursor for a distinct class of therapeutic agents, where the specific three-dimensional arrangement of the hydroxyl and 2-chlorophenyl groups is essential for the drug's mechanism of action.

  • This compound is a crucial intermediate in the synthesis of the bronchodilator L-cloprenaline and certain Polo-like kinase 1 (Plk1) inhibitors for anticancer applications. In these molecules, the (S)-configuration of the chiral alcohol is necessary for effective interaction with their biological targets.

  • (R)-1-(2-chlorophenyl)ethanol is a key building block for the antiepileptic drug Cenobamate . The (R)-configuration at this stereocenter is a defining feature for its therapeutic effect in treating partial-onset seizures in adults.

The selection of the correct enantiomer is the first and most critical step in ensuring the stereochemical purity and, consequently, the efficacy and safety of the final API.

Comparative Synthesis Data

The following table summarizes the key quantitative data for the synthesis of the enantiopure alcohols and their subsequent conversion to their respective pharmaceutical targets. The data highlights the high yields and excellent enantiomeric excess achievable with modern synthetic methods, particularly biocatalysis for the initial chiral alcohol production.

ParameterThis compound Synthesis & Application(R)-1-(2-chlorophenyl)ethanol Synthesis & Application
Target API L-cloprenalineCenobamate
Synthesis of Chiral Alcohol
MethodBiocatalytic reduction of 2'-chloroacetophenoneAsymmetric reduction of 2-chloro-1-(2-chlorophenyl)ethanone derivative
Catalyst/MicroorganismLactobacillus curvatusKetoreductase (e.g., from Candida magnoliae)
Yield>93%[1]High conversion
Enantiomeric Excess (e.e.)>99%[1]>99%
Conversion to API Intermediate
Intermediate(S)-2-chloro-1-(2-chlorophenyl)ethyl methanesulfonate(R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol
YieldNot explicitly reportedHigh conversion
Overall Yield to API Not explicitly reported~70-86% from the tetrazole ketone intermediate
Final API e.e. High (implied by starting material)>99%

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthetic pathways and the logical importance of chirality in the synthesis of these pharmaceuticals.

G cluster_s Synthesis of L-cloprenaline 2_chloroacetophenone 2'-Chloroacetophenone s_alcohol This compound 2_chloroacetophenone->s_alcohol Biocatalytic Reduction mesylate (S)-2-chloro-1-(2-chlorophenyl)ethyl methanesulfonate s_alcohol->mesylate Mesylation cloprenaline L-cloprenaline mesylate->cloprenaline Reaction with isopropylamine

Synthesis of L-cloprenaline from this compound.

G cluster_r Synthesis of Cenobamate tetrazole_ketone 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone r_alcohol_intermediate (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol tetrazole_ketone->r_alcohol_intermediate Asymmetric Reduction cenobamate Cenobamate r_alcohol_intermediate->cenobamate Carbamoylation

Synthesis of Cenobamate from an (R)-alcohol intermediate.

G start 1-(2-chlorophenyl)ethanol (Racemic or Prochiral Precursor) s_path This compound start->s_path r_path (R)-1-(2-chlorophenyl)ethanol start->r_path s_drug L-cloprenaline, Plk1 Inhibitors s_path->s_drug r_drug Cenobamate r_path->r_drug bio_s Specific Biological Activity (e.g., Bronchodilation) s_drug->bio_s bio_r Specific Biological Activity (e.g., Antiepileptic) r_drug->bio_r

The critical role of chirality in determining the final drug product.

Experimental Protocols

Synthesis of Enantiopure this compound via Biotransformation

This protocol describes the whole-cell biocatalytic reduction of 2'-chloroacetophenone using Lactobacillus curvatus.

Materials:

  • 2'-Chloroacetophenone

  • Lactobacillus curvatus whole-cell biocatalyst

  • Culture medium

  • Buffer solution (e.g., phosphate buffer)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Cultivation of Biocatalyst: Cultivate Lactobacillus curvatus in a suitable growth medium to obtain a sufficient quantity of whole-cell biocatalyst.

  • Biocatalytic Reduction:

    • Prepare a reaction mixture containing the whole-cell biocatalyst suspended in a buffer solution.

    • Add 2'-chloroacetophenone to the reaction mixture.

    • Incubate the mixture under optimized conditions of pH, temperature, and agitation.[1]

  • Reaction Monitoring: Monitor the conversion of the ketone to the chiral alcohol using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Product Extraction:

    • Once the reaction is complete, saturate the aqueous phase with a salt (e.g., NaCl) to improve extraction efficiency.

    • Extract the product, this compound, with an organic solvent like ethyl acetate.

  • Purification and Analysis:

    • Combine the organic extracts and dry over an anhydrous drying agent.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the product if necessary using column chromatography.

    • Determine the yield and enantiomeric excess of the final product.

Synthesis of Cenobamate from (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol

This protocol outlines the final carbamoylation step in the synthesis of Cenobamate.

Materials:

  • (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol

  • Chlorosulfonyl isocyanate

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous workup solutions (e.g., water, brine)

  • Solvents for crystallization (e.g., isopropanol, heptane)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol in anhydrous THF.

  • Carbamoylation: Cool the solution and add chlorosulfonyl isocyanate dropwise while maintaining a low temperature.

  • Quenching and Workup:

    • After the reaction is complete, quench the reaction mixture with water.

    • Extract the product into an organic solvent.

    • Wash the organic layer with brine.

  • Crystallization and Isolation:

    • Concentrate the organic layer under reduced pressure.

    • Dissolve the residue in a suitable solvent such as isopropanol and induce crystallization by adding an anti-solvent like heptane.

  • Final Product: Filter the resulting precipitate, wash, and dry to obtain Cenobamate with high chemical and optical purity.

Conclusion

The efficacy of this compound and (R)-1-(2-chlorophenyl)ethanol in synthesis is exclusively dependent on the desired stereochemistry of the final pharmaceutical product. While both enantiomers can be synthesized in high yield and with excellent enantiomeric excess, their applications are distinct and non-interchangeable. The (S)-enantiomer is a key building block for L-cloprenaline and Plk1 inhibitors, whereas the (R)-enantiomer is essential for the synthesis of Cenobamate. This underscores the fundamental principle in modern drug development that the biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. The choice between the (S) and (R) enantiomers is therefore not a matter of comparative efficacy in a general sense, but a critical design choice dictated by the specific therapeutic target.

References

A Comparative Guide to Novel Catalysts for the Enantioselective Synthesis of (S)-1-(2-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure (S)-1-(2-chlorophenyl)ethanol is a critical step in the production of various pharmaceutical agents. This guide provides a comprehensive comparison of a novel biocatalyst and an advanced ruthenium-based chemo-catalyst against the well-established Corey-Bakshi-Shibata (CBS) reduction method for the asymmetric synthesis of this key chiral alcohol from 2'-chloroacetophenone. The performance of each catalytic system is evaluated based on experimental data for yield, enantiomeric excess (e.e.), and reaction conditions.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of the selected catalysts in the synthesis of this compound, offering a clear comparison of their efficacy.

Catalyst TypeCatalyst/BiocatalystSubstrate ConcentrationYield (%)Enantiomeric Excess (e.e.) (%)Reaction Time (h)Temperature (°C)Key Features
New Biocatalyst Recombinant E. coli with co-expressed xylose reductase and formate dehydrogenase300 mM96>99.92430Environmentally benign, high enantioselectivity, operates under mild conditions, in-situ cofactor regeneration.[1]
New Chemo-catalyst (S,S)-RuCl(p-cymene)TsDPEN~100 mM>95~984-840High efficiency and enantioselectivity, requires organometallic catalyst and hydrogen donor.
Established Method In-situ generated Oxazaborolidine (CBS Catalyst)~100 mM~9091-981-2Room Temp.Well-established, predictable stereochemistry, uses borane reagents.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

1. Biocatalytic Asymmetric Reduction with Recombinant E. coli

This protocol outlines the whole-cell biocatalytic reduction of 2'-chloroacetophenone.

  • Materials:

    • Recombinant Escherichia coli cells co-expressing Candida tenuis xylose reductase and Candida boidinii formate dehydrogenase

    • 2'-chloroacetophenone

    • Sodium formate

    • Phosphate buffer (pH 6.5)

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • Biocatalyst Preparation: Cultivate the recombinant E. coli cells in a suitable growth medium to the desired cell density. Harvest the cells by centrifugation and wash with phosphate buffer.

    • Reaction Setup: Resuspend the washed cells in a phosphate buffer solution. Add sodium formate, which serves as the co-substrate for in-situ cofactor regeneration.

    • Substrate Addition: Add 2'-chloroacetophenone to the cell suspension to the desired concentration.

    • Reaction Conditions: Incubate the reaction mixture at 30°C with gentle agitation for 24 hours. Monitor the progress of the reaction by chiral HPLC or GC.

    • Work-up and Analysis: After the reaction, extract the mixture with ethyl acetate. Combine the organic layers and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the yield and enantiomeric excess by chiral HPLC or GC analysis.[1]

2. Asymmetric Transfer Hydrogenation with a Ruthenium Catalyst

This protocol describes the asymmetric transfer hydrogenation of 2'-chloroacetophenone using a chiral ruthenium complex.

  • Materials:

    • 2'-chloroacetophenone

    • [RuCl₂(p-cymene)]₂

    • (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

    • Formic acid/triethylamine azeotrope (5:2)

    • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Catalyst Preparation (in-situ): In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN in the anhydrous solvent. Stir the mixture at room temperature for 30 minutes to form the active catalyst.

    • Reaction Setup: In a separate flask, dissolve 2'-chloroacetophenone in the solvent.

    • Hydrogenation: Add the formic acid/triethylamine mixture (hydrogen source) to the substrate solution, followed by the catalyst solution.

    • Reaction Conditions: Heat the reaction mixture to 40°C and stir for the required time (e.g., 4-8 hours), monitoring by TLC or chiral GC.

    • Work-up and Analysis: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Dry the combined organic layers and concentrate under reduced pressure. Purify the crude product by column chromatography. Determine the yield and enantiomeric excess by chiral HPLC or GC.

3. Asymmetric Reduction with an In-Situ Generated CBS Catalyst

This protocol details the enantioselective reduction of 2'-chloroacetophenone using an oxazaborolidine catalyst generated in-situ from a chiral lactam alcohol.[2]

  • Materials:

    • 2'-chloroacetophenone

    • Chiral lactam alcohol (e.g., (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one)

    • Borane-dimethyl sulfide complex (BH₃-SMe₂) or Borane-THF complex (BH₃-THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Inert atmosphere (Nitrogen or Argon)

    • Methanol

  • Procedure:

    • Catalyst Formation: In a flame-dried flask under an inert atmosphere, dissolve the chiral lactam alcohol (10 mol%) in anhydrous THF. Add the borane complex (1.0 equivalent) and stir at room temperature for 5-10 minutes.

    • Substrate Addition: Slowly add a solution of 2'-chloroacetophenone (1.0 equivalent) in anhydrous THF to the catalyst mixture.

    • Reaction Conditions: Stir the reaction at room temperature for 1-2 hours, monitoring for completion by TLC or GC.

    • Work-up and Analysis: Quench the reaction by the slow addition of methanol. Perform an aqueous work-up and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography and determine the enantiomeric excess by chiral HPLC or GC analysis.[2]

Mandatory Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reduction cluster_analysis Product Isolation & Analysis prep_bio Biocatalyst Growth & Harvest reaction_bio Whole-cell Bioreduction prep_bio->reaction_bio prep_ru In-situ Ru-TsDPEN Complex Formation reaction_ru Asymmetric Transfer Hydrogenation prep_ru->reaction_ru prep_cbs In-situ Oxazaborolidine Formation reaction_cbs CBS Reduction prep_cbs->reaction_cbs ketone 2'-chloroacetophenone ketone->reaction_bio ketone->reaction_ru ketone->reaction_cbs workup Work-up & Purification reaction_bio->workup reaction_ru->workup reaction_cbs->workup product This compound workup->product analysis Yield & e.e. Determination (Chiral HPLC/GC) product->analysis

Caption: General experimental workflow for the synthesis of this compound.

Diagram 2: Biocatalytic Reduction Pathway

G cluster_cell Whole Cell Biocatalyst (E. coli) cluster_enzyme Xylose Reductase cluster_cofactor Cofactor Regeneration ketone 2'-chloroacetophenone enzyme Active Site ketone->enzyme Binds to enzyme alcohol This compound enzyme->alcohol Releases product nadp NADP+ enzyme->nadp nadph NADPH nadph->enzyme fdh Formate Dehydrogenase nadp->fdh formate Formate formate->fdh co2 CO2 fdh->nadph fdh->co2

Caption: Simplified mechanism of whole-cell biocatalytic reduction with cofactor regeneration.

Diagram 3: CBS Reduction Catalytic Cycle

G start Chiral Oxazaborolidine (Catalyst) complex1 Catalyst-Borane Complex start->complex1 + BH3 complex2 Six-membered Transition State (Ketone Coordinated) complex1->complex2 + Ketone product_complex Product-Catalyst Complex complex2->product_complex Hydride Transfer product_complex->start Catalyst Regeneration product (S)-Alkoxyborane product_complex->product ketone 2'-chloroacetophenone ketone->complex2 borane BH3

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

References

Comparative study of chlorophenyl ethanol isomers in catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Catalysis of Chlorophenyl Ethanol Isomers

For researchers, scientists, and drug development professionals, the selective synthesis of chiral chlorophenyl ethanols is a critical step in the development of various pharmaceuticals. The position of the chlorine atom on the phenyl ring significantly influences the catalytic process, impacting yield, enantioselectivity, and optimal reaction conditions. This guide provides a comparative study of the catalytic synthesis of 2-, 3-, and 4-chlorophenyl ethanol isomers, offering a comprehensive overview of different catalytic systems, experimental data, and detailed protocols.

Performance Comparison of Catalytic Systems

The synthesis of enantiomerically pure chlorophenyl ethanols is predominantly achieved through the asymmetric reduction of the corresponding chloracetophenones. The choice of catalyst, whether a biocatalyst or a chemocatalyst, is paramount for achieving high efficacy. The following tables summarize the performance of various catalysts for the synthesis of each isomer.

1-(2-Chlorophenyl)ethanol
Catalyst TypeCatalystSubstrateProduct ConfigurationYield (%)Enantiomeric Excess (ee %)Reaction Time (h)Temperature (°C)
BiocatalystLactobacillus curvatus2'-Chloroacetophenone(S)High>99--
BiocatalystAlternaria alternata EBK-82'-Chloroacetophenone(S)80>9954-
BiocatalystSaccharomyces cerevisiae B52'-Chloroacetophenone(R)----
ChemocatalystIr-NNP Complexα-Chloroacetophenones(R) or (S)-up to 99.6--
1-(3-Chlorophenyl)ethanol

Data for the catalytic asymmetric synthesis of 1-(3-chlorophenyl)ethanol is less prevalent in the literature compared to the other isomers. However, it can be synthesized via asymmetric reduction of 3'-chloroacetophenone using various catalytic systems.

1-(4-Chlorophenyl)ethanol
Catalyst TypeCatalystSubstrateProduct ConfigurationYield (%)Enantiomeric Excess (ee %)Reaction Time (h)Temperature (°C)Recyclability
BiocatalystLactobacillus kefir4'-Chloroacetophenone(R)~80>992430Possible (whole cells)
BiocatalystNovozym 435 (Immobilized Lipase B)Racemic 1-(4-chlorophenyl)ethanol(S)-alcohol & (R)-acetate~50 (for each)>99 (for both)24-4840-60High (up to 10 cycles)
HomogeneousRu/(S)-BINAP4'-Chloroacetophenone(S)>95>996100Difficult
HeterogeneousRu-TsDPEN/SiO₂4'-Chloroacetophenone(S)>99>99240High (up to 10 uses)
BiocatalystRhodotorula rubra (yeast)4'-Chloroacetophenone(S)~98>99---

Experimental Protocols

Detailed methodologies for key experiments in the synthesis of chlorophenyl ethanol isomers are provided below.

Biocatalytic Asymmetric Reduction of 2'-Chloroacetophenone using Lactobacillus curvatus

This protocol describes the whole-cell biocatalytic reduction of 2'-chloroacetophenone to (S)-1-(2-chlorophenyl)ethanol.

  • Materials : Lactobacillus curvatus cells, 2'-chloroacetophenone, appropriate growth medium, buffer solution (e.g., phosphate buffer, pH 7.0), glucose (or other co-substrate), organic solvent for extraction (e.g., ethyl acetate), anhydrous sodium sulfate.

  • Procedure :

    • Cell Culture : Cultivate Lactobacillus curvatus in a suitable growth medium.

    • Cell Harvesting : Harvest the cells by centrifugation and wash with phosphate buffer.

    • Reaction Setup : Resuspend the cells in the phosphate buffer. Add glucose as a co-substrate for cofactor regeneration.

    • Substrate Addition : Add 2'-chloroacetophenone to the cell suspension.

    • Reaction Conditions : Incubate the mixture at a controlled temperature with agitation. Monitor the reaction progress using TLC or GC.

    • Work-up : After completion, extract the mixture with ethyl acetate. Combine the organic layers and dry over anhydrous sodium sulfate.

    • Purification and Analysis : Remove the solvent under reduced pressure and purify the crude product by column chromatography. Determine the yield and enantiomeric excess by chiral HPLC or GC.

Asymmetric Transfer Hydrogenation of 4'-Chloroacetophenone using a Ruthenium Catalyst

This protocol outlines the asymmetric transfer hydrogenation of 4'-chloroacetophenone to produce enantiomerically enriched 1-(4-chlorophenyl)ethanol.[1]

  • Materials : 4'-Chloroacetophenone, RuCl--INVALID-LINK--, formic acid, triethylamine, ethyl acetate, water, anhydrous sodium sulfate, Schlenk flask, magnetic stirrer.

  • Procedure :

    • Reaction Setup : Under an inert atmosphere, add 4'-chloroacetophenone and the Ruthenium catalyst to a Schlenk flask.

    • Reagent Addition : Add a freshly prepared 5:2 mixture of formic acid and triethylamine.

    • Reaction Conditions : Stir the reaction mixture at 28 °C for 12-24 hours. Monitor the reaction progress by TLC or GC.

    • Work-up : Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate.

    • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Analysis : Purify the crude product by column chromatography and determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizations

Experimental Workflow for Asymmetric Synthesis

The following diagram illustrates a generalized workflow for the asymmetric synthesis of chlorophenyl ethanols from their corresponding acetophenones.

G Generalized Workflow for Asymmetric Synthesis of Chlorophenyl Ethanols cluster_start Starting Material cluster_reaction Catalytic Reaction cluster_processing Downstream Processing cluster_analysis Analysis cluster_product Final Product start Chloracetophenone Isomer (2-, 3-, or 4-) reaction Asymmetric Reduction (Biocatalytic or Chemocatalytic) start->reaction + Catalyst + Reducing Agent workup Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Chiral Analysis (HPLC or GC) purification->analysis product Enantiopure Chlorophenyl Ethanol analysis->product

Caption: Generalized workflow for the asymmetric synthesis of chlorophenyl ethanols.

Factors Influencing Catalyst Selection

The choice of a catalytic system is a critical decision in the synthesis of chlorophenyl ethanol isomers. The following diagram outlines the key factors to consider.

G Key Factors in Catalyst Selection cluster_performance Performance Metrics cluster_conditions Reaction Conditions cluster_practicality Practical Considerations cluster_substrate Substrate & Product center Catalyst Selection yield Yield center->yield enantioselectivity Enantioselectivity (ee%) center->enantioselectivity turnover Turnover Number/ Frequency center->turnover temp Temperature center->temp pressure Pressure center->pressure solvent Solvent center->solvent cost Cost center->cost recyclability Recyclability center->recyclability safety Safety & Environmental Impact ('Greenness') center->safety isomer Isomer Position (ortho, meta, para) center->isomer configuration Desired Enantiomer ((R) or (S)) center->configuration

References

A Comparative Guide to the Synthesis of (S)-1-(2-chlorophenyl)ethanol: An Analysis of Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-1-(2-chlorophenyl)ethanol is a key chiral intermediate in the synthesis of various pharmaceuticals. The stereochemical purity of this alcohol is often critical to the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, the choice of synthetic route plays a pivotal role, not only in achieving high enantioselectivity and yield but also in minimizing the formation of process-related impurities and byproducts that can complicate purification and compromise the final product's quality. This guide provides a comprehensive comparison of the most common synthetic methodologies for producing this compound, with a focus on the analysis of byproducts, supported by experimental data and detailed protocols.

Comparison of Synthetic Methods

The synthesis of this compound is predominantly achieved through the asymmetric reduction of 2'-chloroacetophenone. The main strategies employed are biocatalytic reduction and asymmetric transfer hydrogenation (ATH). For comparative purposes, the non-enantioselective Grignard reaction is also included to provide a baseline for byproduct profiles in a non-stereocontrolled synthesis.

Data Presentation

The following tables summarize the key performance indicators and byproduct profiles for each synthetic route.

Table 1: Performance Comparison of Synthetic Routes to 1-(2-chlorophenyl)ethanol

MethodCatalyst/ReagentProductYield (%)Enantiomeric Excess (ee, %)Key Features
Biocatalytic Reduction Lactobacillus curvatusThis compound>95>99Environmentally friendly, high enantioselectivity, operates under mild conditions.
Asymmetric Transfer Hydrogenation (ATH) Ru(II)-TsDPEN catalyst, HCOOH/NEt₃This compound>98>99High enantioselectivity, high yield, requires specialized catalysts.
Grignard Reaction 2-chlorobenzaldehyde, CH₃MgBrRacemic 1-(2-chlorophenyl)ethanol~85-900 (racemic)Classic C-C bond formation, produces a racemic mixture, requires strictly anhydrous conditions.

Table 2: Byproduct Profile Comparison

MethodMajor Byproduct(s)Typical Amount (%)*Formation Mechanism
Biocatalytic Reduction 1-phenylethanol (dechlorinated)1-3Reductive dehalogenation by microbial enzymes.
1-(2-chlorophenyl)-1,2-ethanediol<1Over-reduction or hydroxylation, pH-dependent.[1]
Asymmetric Transfer Hydrogenation (ATH) (R)-1-(2-chlorophenyl)ethanol<1Incomplete enantioselectivity of the catalyst.
AcetoneStoichiometricByproduct of isopropanol oxidation (if used as H-source).
Grignard Reaction 1,1'-bis(2-chlorophenyl)ethane5-10Coupling of the Grignard reagent with unreacted 2-chlorobenzyl halide (if formed in situ) or self-coupling.
BenzeneVariableProtonation of the Grignard reagent by trace water.

*Typical amounts can vary significantly based on reaction conditions, catalyst purity, and substrate quality.

Experimental Protocols

Biocatalytic Reduction of 2'-Chloroacetophenone using Lactobacillus curvatus

This protocol is based on established procedures for the microbial reduction of ketones.

Materials:

  • Lactobacillus curvatus cells

  • Glucose

  • Yeast extract

  • Peptone

  • 2'-chloroacetophenone

  • Phosphate buffer (0.1 M, pH 7.0)

  • Ethyl acetate

Procedure:

  • Cultivation of Microorganism: Lactobacillus curvatus is cultured in a suitable medium (e.g., containing glucose, yeast extract, and peptone) at 30°C for 24-48 hours.

  • Cell Harvesting: The cells are harvested by centrifugation (e.g., 5000 x g, 10 min, 4°C) and washed twice with sterile phosphate buffer.

  • Bioreduction: The cell pellet is resuspended in the phosphate buffer to a desired concentration (e.g., 50 g/L wet cell weight).

  • Glucose (e.g., 2% w/v) is added as a co-substrate for cofactor regeneration.

  • 2'-chloroacetophenone (e.g., 20 mM) is added to the cell suspension.

  • The reaction mixture is incubated at 30°C with gentle agitation (e.g., 150 rpm) for 24-72 hours.

  • Work-up: The reaction progress is monitored by HPLC or GC. Once the reaction is complete, the mixture is saturated with NaCl and the product is extracted with ethyl acetate (3 x 2 volumes). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Asymmetric Transfer Hydrogenation (ATH) of 2'-Chloroacetophenone

This protocol utilizes a well-established ruthenium-based catalyst system.

Materials:

  • 2'-chloroacetophenone

  • [RuCl₂(p-cymene)]₂

  • (1S,2S)-N-(p-tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous solvent (e.g., dichloromethane or isopropanol)

Procedure:

  • Catalyst Preparation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN are dissolved in the anhydrous solvent. The mixture is stirred at room temperature for 20-30 minutes to form the active catalyst.

  • Reaction Setup: A solution of 2'-chloroacetophenone in the anhydrous solvent is added to the catalyst mixture.

  • A freshly prepared azeotropic mixture of formic acid and triethylamine (5:2 molar ratio) is then added as the hydrogen source.

  • Reaction: The reaction mixture is stirred at a controlled temperature (e.g., 28-40°C) for 4-24 hours.

  • Monitoring: The progress of the reaction is monitored by TLC, GC, or HPLC.

  • Work-up: Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched this compound.

Grignard Synthesis of 1-(2-chlorophenyl)ethanol

This protocol describes the non-enantioselective synthesis from 2-chlorobenzaldehyde and serves as a comparative baseline.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether

  • Methyl bromide (or methyl iodide)

  • 2-chlorobenzaldehyde

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Grignard Reagent Preparation: All glassware must be rigorously dried. Magnesium turnings are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under a nitrogen atmosphere. A small crystal of iodine is added to initiate the reaction. A solution of methyl bromide in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating and then maintained at a gentle reflux.

  • Aldehyde Addition: The Grignard reagent solution is cooled to 0°C. A solution of 2-chlorobenzaldehyde in anhydrous diethyl ether is added dropwise from the dropping funnel.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

  • Purification: The crude racemic 1-(2-chlorophenyl)ethanol is purified by distillation under reduced pressure or column chromatography.

Analytical Methods

The analysis of the product's purity, enantiomeric excess, and byproduct profile is crucial. A combination of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is typically employed.

  • Gas Chromatography (GC): A chiral GC column (e.g., based on cyclodextrin derivatives) can be used to separate the enantiomers of 1-(2-chlorophenyl)ethanol and quantify the enantiomeric excess. GC coupled with a Flame Ionization Detector (FID) is suitable for quantifying the major components, while GC-Mass Spectrometry (GC-MS) is invaluable for the identification of unknown byproducts.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC with a suitable chiral stationary phase (e.g., polysaccharide-based) is another powerful technique for determining enantiomeric purity. Reversed-phase HPLC with a C18 column can be used to analyze the overall purity and quantify non-chiral byproducts.

Mandatory Visualization

Synthetic_Routes_Byproducts cluster_biocatalytic Biocatalytic Reduction cluster_ath Asymmetric Transfer Hydrogenation cluster_grignard Grignard Reaction (Racemic) SM 2'-Chloroacetophenone Bio_Route Lactobacillus curvatus SM->Bio_Route ATH_Route Ru(II)-TsDPEN Catalyst SM->ATH_Route Product This compound Bio_Route->Product Byproduct_Dechlorinated 1-Phenylethanol Bio_Route->Byproduct_Dechlorinated Dechlorination Byproduct_Diol 1-(2-chlorophenyl)-1,2-ethanediol Bio_Route->Byproduct_Diol Over-reduction ATH_Route->Product Byproduct_R_Enantiomer (R)-1-(2-chlorophenyl)ethanol ATH_Route->Byproduct_R_Enantiomer Imperfect ee Grignard_SM 2-Chlorobenzaldehyde + CH3MgBr Grignard_Route Grignard Addition Grignard_SM->Grignard_Route Racemic_Product Racemic 1-(2-chlorophenyl)ethanol Grignard_Route->Racemic_Product Byproduct_Coupling 1,1'-bis(2-chlorophenyl)ethane Grignard_Route->Byproduct_Coupling Coupling Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Starting Material Reaction Reaction (Biocatalytic / ATH / Grignard) Start->Reaction Quench Quenching / Work-up Reaction->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography / Distillation Extraction->Purification Analysis GC / HPLC Analysis (Purity, ee, Byproducts) Purification->Analysis Final_Product Final_Product Analysis->Final_Product Characterized Product

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (S)-1-(2-chlorophenyl)ethanol Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical and chemical purity of pharmaceutical intermediates is a cornerstone of drug safety and efficacy. (S)-1-(2-chlorophenyl)ethanol is a critical chiral building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Ensuring its purity requires robust and reliable analytical methods. A multi-technique approach, involving the cross-validation of results from orthogonal methods, provides the highest level of confidence in quality control.

This guide presents a comparative framework for cross-validating the analytical results for this compound purity, focusing on two primary chromatographic techniques: Chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric purity and Gas Chromatography with a Flame Ionization Detector (GC-FID) for overall chemical purity.

Cross-Validation Framework

Cross-validation ensures that different analytical techniques produce comparable and reliable results, which is essential when confirming batch purity or transferring methods between laboratories.[3] The workflow involves analyzing the same sample batch by two distinct methods and comparing the results to obtain a comprehensive purity profile.

Cross_Validation_Workflow cluster_0 Sample Handling cluster_1 Analytical Methods cluster_2 Data Evaluation Sample Sample Batch of This compound Prep Sample Preparation (Dilution in appropriate solvent) Sample->Prep HPLC Chiral HPLC Analysis (Enantiomeric Purity) Prep->HPLC GC GC-FID Analysis (Chemical Purity) Prep->GC Results_HPLC HPLC Results: Enantiomeric Excess (% ee) % S-enantiomer vs % R-enantiomer HPLC->Results_HPLC Results_GC GC Results: Overall Purity (% Area) Impurity Profile GC->Results_GC Comparison Data Comparison & Cross-Validation Results_HPLC->Comparison Results_GC->Comparison Report Comprehensive Purity Report Comparison->Report

Fig. 1: Workflow for cross-validating analytical methods for purity assessment.

Comparison of Primary Analytical Methods

The selection of an analytical method depends on the specific purity attribute being measured. Chiral HPLC is indispensable for stereoisomeric differentiation, while GC-FID is a robust method for quantifying volatile and semi-volatile compounds to determine overall chemical purity.[4][5]

Parameter Chiral HPLC with UV Detector Gas Chromatography (GC-FID)
Primary Application Determination of enantiomeric excess (e.e.) and enantiomeric purity.[4]Determination of overall chemical purity and volatile impurities/residual solvents.[5]
Specificity High specificity for separating (S) and (R) enantiomers.High specificity for separating compounds based on boiling point and polarity.
Typical Column Chiral Stationary Phase (CSP), e.g., Chiralcel® OD-H.[6][7]Fused silica capillary column, e.g., HP-5 or equivalent non-polar phase.[8]
Typical Sensitivity Low ng range, dependent on chromophore.Low ppm range for impurities.[5]
Precision (Typical RSD%) < 2.0%< 2.0%
Key Advantage Directly measures the ratio of enantiomers, which is critical for chiral drugs.[9]Excellent for assessing process-related impurities and residual solvents.[10]
Limitation May not separate all non-chiral chemical impurities from the main peak.Does not separate enantiomers. The solute must be volatile and thermally stable.[11]
Table 1: Comparison of performance characteristics for Chiral HPLC and GC-FID.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following protocols provide a starting point for the analysis of this compound and can be optimized based on available instrumentation.

Protocol 1: Chiral HPLC for Enantiomeric Purity Determination

This method is adapted from established procedures for structurally similar chiral alcohols.[6][7]

  • Instrumentation: HPLC system with a UV detector and a chiral column. An Agilent 1260 system or equivalent is suitable.[1]

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v). Use HPLC-grade solvents.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a sample solution of approximately 0.1 mg/mL in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Inject a racemic standard of 1-(2-chlorophenyl)ethanol to determine retention times and resolution.

    • The resolution between the (S) and (R) enantiomer peaks should be ≥ 1.5.

    • The tailing factor for the (S)-enantiomer peak should be ≤ 2.0.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [ (AreaS - AreaR) / (AreaS + AreaR) ] x 100.[12]

Protocol 2: GC-FID for Overall Chemical Purity

This protocol is a general method for assessing the purity of organic compounds and can be validated for this specific analyte.[5]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium or Nitrogen at a constant flow of approximately 2.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 5 minutes.

    • Ramp: Increase at 10°C/min to 220°C.

    • Hold: Hold at 220°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in a suitable solvent like Dichloromethane or Methanol.

  • Calculation of Purity:

    • Purity (% Area) = [ Areamain peak / (Σ Areaall peaks) ] x 100.

Illustrative Data and Visualization

To demonstrate the cross-validation process, the following table presents simulated results for three hypothetical batches of this compound.

Batch ID Chiral HPLC Results GC-FID Results Conclusion
% Area (S) % Area (R) % Purity
SCE-B01 99.85%0.15%99.6%
SCE-B02 99.88%0.12%98.5%
SCE-B03 95.50%4.50%99.5%

Table 2: Simulated cross-validation data for three sample batches.

The choice between these analytical techniques is driven by the specific information required by the researcher.

Method_Selection_Logic Start Define Analytical Goal Decision1 Is Enantiomeric Purity the Goal? Start->Decision1 Decision2 Is Overall Chemical Purity the Goal? Decision1->Decision2 No HPLC Use Chiral HPLC Decision1->HPLC Yes GC Use GC-FID Decision2->GC No Both Use Both Methods (Cross-Validation) Decision2->Both Yes HPLC->Decision2

References

A Comparative Guide to Enantioselective Reduction Methods for Carbonyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure alcohols is a cornerstone of modern pharmaceutical and fine chemical production. The enantioselective reduction of prochiral ketones offers a direct and efficient route to these valuable building blocks. This guide provides a cost-benefit analysis of three prominent methods: Noyori Asymmetric Hydrogenation, Corey-Bakshi-Shibata (CBS) Reduction, and Enzymatic Reduction. We present a detailed comparison of their performance, cost-effectiveness, and experimental protocols to aid in the selection of the most suitable method for your research and development needs.

At a Glance: Performance Comparison

The choice of an enantioselective reduction method is often a trade-off between catalyst cost, operational complexity, and desired performance. To facilitate a direct comparison, the following table summarizes the performance of each method for the reduction of a common model substrate, acetophenone.

MethodCatalystTypical Yield (%)Enantiomeric Excess (ee%)Catalyst Loading (mol%)Key AdvantagesKey Disadvantages
Noyori Asymmetric Hydrogenation Ru(II)-BINAP-diamine complex>95>990.001 - 1High turnover number, excellent enantioselectivity, low catalyst loading.[1]High initial catalyst cost, requires high-pressure hydrogenation equipment.
Corey-Bakshi-Shibata (CBS) Reduction Chiral Oxazaborolidine~95>985 - 10High enantioselectivity for a broad range of substrates, predictable stereochemical outcome.[2][3]Stoichiometric use of borane reagents, catalyst can be sensitive to air and moisture.[3]
Enzymatic Reduction Ketoreductase (KRED)>90>99Variable (whole cells or isolated enzyme)High enantioselectivity, mild reaction conditions (aqueous media, ambient temperature), environmentally friendly.[4]Substrate scope can be limited, potential for enzyme inhibition, requires cofactor regeneration system.

Cost-Benefit Analysis

The economic viability of a synthetic route is a critical factor in both academic research and industrial applications. This section provides an overview of the costs associated with each enantioselective reduction method.

Catalyst and Reagent Cost Comparison
MethodCatalyst / ReagentSupplier ExamplePrice (USD)QuantityCost per mmol (USD)
Noyori Asymmetric Hydrogenation (R)-(+)-BINAPStrem Chemicals72.001 g~89.50
(R)-(+)-BINAPBoroPharm Inc.319.811 g~397.00
(R)-BINAPSigma-Aldrich49.30100 mg~612.00
Corey-Bakshi-Shibata (CBS) Reduction (R)-(+)-2-Methyl-CBS-oxazaborolidineSigma-Aldrich64.871 g~17.80
(R)-(+)-2-Methyl-CBS-oxazaborolidine (1M in toluene)Fisher Scientific493.0050 mL~9.86
Enzymatic Reduction Ketoreductase Screening KitCodexis-24 x 250 mgVaries (often sold as kits)
Aldo-keto ReductaseNovus Biologicals245.000.02 mg-

Note: Prices are subject to change and may vary between suppliers. The cost per mmol for catalysts is an approximation and depends on the specific reaction conditions and catalyst loading.

Noyori Asymmetric Hydrogenation boasts exceptional efficiency with very high turnover numbers (TONs), meaning a small amount of catalyst can produce a large amount of product.[1] While the initial investment in the chiral ligand (e.g., BINAP) and the ruthenium precursor is high, the low catalyst loading can make it cost-effective for large-scale synthesis.

CBS Reduction offers a more moderate catalyst cost. The chiral oxazaborolidine catalysts are commercially available and can also be prepared in situ.[5] The primary cost driver for this method is the stoichiometric use of borane reagents.

Enzymatic Reduction presents a compelling case from a cost and sustainability perspective. Ketoreductases operate in aqueous media under mild conditions, and the enzymes themselves can be produced cost-effectively through fermentation.[4] While commercial, purified enzymes can be expensive for initial screening, the use of whole-cell biocatalysts can significantly reduce costs.

Detailed Experimental Protocols

Reproducibility is key in scientific research. This section provides detailed experimental protocols for the enantioselective reduction of acetophenone using each of the three highlighted methods.

Noyori Asymmetric Hydrogenation of Acetophenone

This procedure is a general guideline for the asymmetric hydrogenation of ketones using a Ru(II)-BINAP-diamine catalyst.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (R)-BINAP

  • (R,R)-DPEN (1,2-diphenylethylenediamine)

  • Anhydrous isopropanol

  • Acetophenone

  • Potassium tert-butoxide

  • Hydrogen gas (high pressure)

  • Autoclave or high-pressure reactor

Procedure:

  • In a glovebox, a pressure-resistant vessel is charged with [RuCl₂(p-cymene)]₂ (0.005 mmol) and (R)-BINAP (0.011 mmol).

  • Anhydrous and degassed isopropanol (5 mL) is added, and the mixture is stirred at 80°C for 30 minutes.

  • The mixture is cooled to room temperature, and (R,R)-DPEN (0.01 mmol) is added. The mixture is stirred for another 30 minutes.

  • A solution of acetophenone (1 mmol) and potassium tert-butoxide (0.1 mmol) in anhydrous isopropanol (5 mL) is added to the catalyst mixture.

  • The vessel is sealed, removed from the glovebox, and placed in an autoclave.

  • The autoclave is purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 10 atm).

  • The reaction is stirred at the desired temperature (e.g., 30°C) for the specified time (e.g., 12 hours).

  • After the reaction is complete, the autoclave is carefully depressurized.

  • The reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the chiral 1-phenylethanol.

  • The enantiomeric excess is determined by chiral HPLC or GC.

Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone

This protocol describes the enantioselective reduction of acetophenone using a chiral oxazaborolidine catalyst.[6]

Materials:

  • (R)-(+)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with (R)-(+)-2-Methyl-CBS-oxazaborolidine solution (0.1 mmol, 10 mol%).

  • The flask is cooled to 0°C, and borane-THF solution (1.1 mmol) is added dropwise. The mixture is stirred for 10 minutes at 0°C.

  • A solution of acetophenone (1 mmol) in anhydrous THF (2 mL) is added dropwise to the catalyst mixture at 0°C over a period of 10 minutes.

  • The reaction is stirred at 0°C for 1 hour. The progress of the reaction can be monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of methanol (5 mL) at 0°C.

  • The mixture is stirred for 30 minutes at room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in diethyl ether (20 mL) and washed with 1 M HCl (10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired chiral alcohol.

  • The enantiomeric excess is determined by chiral HPLC or GC.

Enzymatic Reduction of Acetophenone using a Ketoreductase

This general protocol outlines the whole-cell bioreduction of acetophenone. Specific conditions may vary depending on the microbial strain or isolated enzyme used.

Materials:

  • Ketoreductase-expressing microbial cells (e.g., Saccharomyces cerevisiae, Candida sp.) or isolated ketoreductase (KRED)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Glucose (as a co-substrate for cofactor regeneration)

  • Acetophenone

  • Ethyl acetate

  • Sodium chloride

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a flask, microbial cells are suspended in the phosphate buffer.

  • Glucose is added to the cell suspension to a final concentration of, for example, 5% (w/v).

  • Acetophenone is added to the reaction mixture (e.g., to a final concentration of 10 mM).

  • The flask is incubated on an orbital shaker (e.g., at 30°C and 200 rpm) for 24-48 hours. The reaction progress is monitored by GC or HPLC.

  • After the reaction is complete, the mixture is saturated with sodium chloride and extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

  • The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral GC or HPLC.

Mechanistic Overview and Workflow Visualization

Understanding the underlying mechanisms of these reactions is crucial for optimization and troubleshooting. The following diagrams, generated using the DOT language, illustrate the conceptual workflows of each method.

Noyori_Hydrogenation cluster_catalyst_activation Catalyst Pre-activation cluster_catalytic_cycle Catalytic Cycle Ru_precatalyst [RuCl₂(p-cymene)]₂ Active_Catalyst Ru(II)-BINAP-Diamine Active Catalyst Ru_precatalyst->Active_Catalyst 1. Ligand Exchange BINAP (R)-BINAP BINAP->Active_Catalyst Diamine (R,R)-DPEN Diamine->Active_Catalyst Ketone Acetophenone Active_Catalyst->Ketone 2. Substrate Coordination H2 H₂ Gas Ketone->H2 3. Hydrogenation Product Chiral Alcohol H2->Product 4. Product Release Product->Active_Catalyst Catalyst Regeneration Base Base (e.g., KOtBu) Base->Active_Catalyst Activator

Fig. 1: Noyori Asymmetric Hydrogenation Workflow.

CBS_Reduction Catalyst (R)-CBS Catalyst (Oxazaborolidine) Activated_Complex Catalyst-Borane-Ketone Ternary Complex Catalyst->Activated_Complex Coordination Borane BH₃·THF Borane->Activated_Complex Ketone Acetophenone Ketone->Activated_Complex Product_Borinate Product-Borinate Ester Activated_Complex->Product_Borinate Intramolecular Hydride Transfer Product_Borinate->Catalyst Catalyst Regeneration Product Chiral Alcohol Product_Borinate->Product Hydrolysis Workup Aqueous Workup Workup->Product_Borinate

Fig. 2: CBS Reduction Mechanistic Pathway.

Enzymatic_Reduction cluster_cell Whole Cell Biocatalyst KRED Ketoreductase (KRED) NADP NADP⁺ KRED->NADP Cofactor Release Product Chiral Alcohol KRED->Product Reduction Cofactor_Regen Cofactor Regeneration (e.g., GDH) Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation NADPH NADPH NADP->NADPH Reduction NADPH->KRED Cofactor Binding Ketone Acetophenone Ketone->KRED Substrate Binding

Fig. 3: Enzymatic Reduction Workflow.

References

Performance of Immobilized Enzymes for (S)-1-(2-chlorophenyl)ethanol Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure (S)-1-(2-chlorophenyl)ethanol is a valuable chiral intermediate in the pharmaceutical industry. Its synthesis is often achieved through the asymmetric reduction of 2'-chloroacetophenone or the kinetic resolution of racemic 1-(2-chlorophenyl)ethanol. The use of immobilized enzymes in these processes offers significant advantages, including enhanced stability, reusability, and simplified product purification, making them a cost-effective and sustainable alternative to conventional chemical catalysts. This guide provides an objective comparison of the performance of various immobilized enzymes for this synthesis, supported by experimental data.

Performance Comparison of Immobilized Enzymes

The selection of an appropriate immobilized enzyme system is critical for achieving high yield, enantioselectivity, and process efficiency. The following tables summarize the performance of different immobilized enzymes, primarily carbonyl reductases and lipases, in the synthesis of this compound and structurally related chiral alcohols.

Table 1: Asymmetric Reduction of 2'-Chloroacetophenone using Immobilized Carbonyl Reductases/Whole Cells

Enzyme SystemSupport/Immobilization MethodSubstrate ConcentrationConversion/YieldEnantiomeric Excess (e.e.)ReusabilityReference
Candida pseudotropicalis 104 (whole cells)Not applicable (whole cell biocatalyst)233.8 mmol/L38.9-58.4 mmol/L product in 24h>99% (S)Not specified[1]
Ordered dual-enzyme reactor (AKR and ADH)Double-layer immobilizationNot specified74% conversion99.9%Retained 80% of its initial activity after six cycles.
Carbonyl Reductase (BsCR) and Glucose Dehydrogenase (BsGDH)SpyTag/SnoopTag system20 mM60.1% yieldNot specifiedMaintained about 50% of the initial yield after six cycles.[2][2]
Alcohol Dehydrogenase (ADH)Magnetic Graphene Oxide NanocompositesNot specifiedNot specifiedNot specifiedLost about 20.4% activity after ten uses.[3][3]

Table 2: Kinetic Resolution of Racemic 1-(Aryl)ethanols using Immobilized Lipases

Enzyme SystemSupport/Immobilization MethodSubstrateConversionEnantiomeric Excess (e.e.)ReusabilityReference
Candida antarctica Lipase B (CALB)Magnetic cross-linked enzyme aggregates (CLEAs)Racemic 1-phenylethanol>49% after 10 cycles>99%Maintained >49% conversion after 10 cycles of 48h each.[4]
Novozym 435 (Candida antarctica Lipase B)Acrylic resinRacemic 1-(4-chlorophenyl)ethanol~50%>99%High (up to 10 cycles reported for a similar substrate).[5][5]
Aspergillus niger lipaseSilicaRacemic ketoprofen methyl esterNot specifiedNot specifiedRetained about 80% of relative activity at 80°C.[6][6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for enzyme immobilization and the enzymatic synthesis of this compound.

Protocol 1: Immobilization of Carbonyl Reductase on Amino-Functionalized Resin (Covalent Attachment)
  • Support Preparation: Suspend 1 g of amino-functionalized resin in a suitable buffer (e.g., 20 mM potassium phosphate, pH 8.0).

  • Activation: Add 4 mL of a 1% glutaraldehyde solution to the resin suspension and mix gently for a specified time (e.g., 2 hours) at room temperature.

  • Washing: Wash the activated resin extensively with a neutral buffer (e.g., 0.1 M potassium phosphate, pH 7.0) to remove excess glutaraldehyde.[7]

  • Enzyme Immobilization: Add the purified carbonyl reductase solution to the activated resin. The amount of enzyme will depend on the specific activity and desired loading. Incubate the mixture under gentle agitation for a defined period (e.g., 12-24 hours) at a low temperature (e.g., 4°C).

  • Final Washing: After incubation, wash the immobilized enzyme with buffer to remove any unbound enzyme.

  • Activity Assay: Determine the activity of the immobilized enzyme using a standard assay, for example, by monitoring the oxidation of NADPH at 340 nm in the presence of the substrate (2'-chloroacetophenone).[7]

Protocol 2: Asymmetric Reduction of 2'-Chloroacetophenone
  • Reaction Setup: In a temperature-controlled reactor, prepare a buffered solution (e.g., 0.1 M phosphate buffer, pH 7.0).

  • Cofactor Regeneration System: Add components for cofactor regeneration. For NADPH regeneration, this typically includes a co-substrate like glucose or isopropanol and a corresponding dehydrogenase (e.g., glucose dehydrogenase).[2] Add NADP+ to the mixture.

  • Enzyme Addition: Introduce the immobilized carbonyl reductase into the reaction vessel.

  • Substrate Addition: Add the substrate, 2'-chloroacetophenone, to the desired concentration. The substrate may be added in batches to avoid high substrate inhibition.

  • Reaction Conditions: Maintain the reaction at a specific temperature (e.g., 30°C) with constant stirring.[2]

  • Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion and enantiomeric excess of the product, this compound.

  • Product Isolation: Once the reaction reaches the desired conversion, separate the immobilized enzyme from the reaction mixture (e.g., by filtration or magnetic separation). Extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate). Purify the product using techniques like column chromatography.

Mandatory Visualization

The following diagrams illustrate the key processes involved in the synthesis of this compound using immobilized enzymes.

Experimental_Workflow cluster_Immobilization Enzyme Immobilization cluster_Synthesis Enzymatic Synthesis Support Support Material (e.g., Resin, Nanoparticles) Activation Support Activation (e.g., Glutaraldehyde) Support->Activation Chemical Treatment Immobilized_Enzyme Immobilized Enzyme Activation->Immobilized_Enzyme Enzyme Free Enzyme (Carbonyl Reductase/Lipase) Enzyme->Immobilized_Enzyme Covalent Bonding Reaction Biocatalytic Reaction Immobilized_Enzyme->Reaction Substrate Substrate (2'-Chloroacetophenone or Racemic Alcohol) Substrate->Reaction Cofactor Cofactor Regeneration System (if needed) Cofactor->Reaction Separation Enzyme Separation (Filtration/Magnet) Reaction->Separation Purification Product Extraction & Purification Separation->Purification Product Purified Product (this compound) Purification->Product

Caption: Experimental workflow for immobilized enzyme synthesis.

Decision_Flowchart Start Select Immobilized Enzyme for This compound Synthesis Synthesis_Type Synthesis Route? Start->Synthesis_Type Asymmetric_Reduction Asymmetric Reduction of 2'-Chloroacetophenone Synthesis_Type->Asymmetric_Reduction Asymmetric Reduction Kinetic_Resolution Kinetic Resolution of Racemic Alcohol Synthesis_Type->Kinetic_Resolution Kinetic Resolution Select_CR Choose Immobilized Carbonyl Reductase Asymmetric_Reduction->Select_CR Select_Lipase Choose Immobilized Lipase Kinetic_Resolution->Select_Lipase Performance_Criteria_CR Evaluate Performance: - High e.e. (>99%) - High Conversion/Yield - Good Reusability Select_CR->Performance_Criteria_CR Performance_Criteria_Lipase Evaluate Performance: - High E-value - e.e. >99% at ~50% conversion - Stability in Organic Solvents - Good Reusability Select_Lipase->Performance_Criteria_Lipase Optimal_CR Optimal Carbonyl Reductase System Performance_Criteria_CR->Optimal_CR Optimal_Lipase Optimal Lipase System Performance_Criteria_Lipase->Optimal_Lipase

Caption: Decision flowchart for enzyme selection.

References

Dehydrogenase Enzymes for Asymmetric Reduction of 2'-Chloroacetophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enantioselective reduction of prochiral ketones is a critical step in the synthesis of optically active alcohols, which are valuable building blocks for pharmaceuticals and fine chemicals. This guide provides a comparative analysis of various dehydrogenase enzymes for the asymmetric reduction of 2'-chloroacetophenone to produce chiral 2-chloro-1-phenylethanol, a key intermediate for several drugs.

The enzymatic reduction of 2'-chloroacetophenone offers a green and highly selective alternative to traditional chemical methods. Alcohol dehydrogenases (ADHs), in particular, have demonstrated exceptional capabilities in catalyzing this transformation with high conversion rates and enantiomeric excess (e.e.). This guide summarizes the performance of several dehydrogenases, provides detailed experimental protocols, and illustrates the general workflow for this biocatalytic process.

Comparative Performance of Dehydrogenase Enzymes

The selection of an appropriate dehydrogenase is paramount for achieving high efficiency and stereoselectivity in the reduction of 2'-chloroacetophenone. The following table summarizes the performance of various enzymes and whole-cell biocatalysts under different reaction conditions.

Enzyme/BiocatalystSource OrganismProduct EnantiomerConversion (%)Enantiomeric Excess (e.e., %)Key Reaction Conditions
ADH-A Rhodococcus ruber(S)-2-chloro-1-phenylethanol8297Tris-HCl buffer (pH 7.5), 30°C, NADH regeneration with FDH/sodium formate.[1]
TeSADH (ΔP84/A85G mutant) Thermoanaerobacter pseudethanolicus(S)-2-chloro-1-phenylethanol>99>99Tris-HCl buffer (pH 8.5), 50°C, NADPH regeneration with 2-propanol.[2]
TeSADH (P84S/A85G mutant) Thermoanaerobacter pseudethanolicus(R)-2-chloro-1-phenylethanolHighHighEffective for substituted 2-chloroacetophenones.[2]
Saccharomyces cerevisiae B5 (whole cell) Saccharomyces cerevisiae(R)-2-chloro-1-phenylethanolHigh100pH 8, presence of 5% ethanol for NADH regeneration.[3]
Aspergillus terreus (whole cell) Aspergillus terreusNot specified--Used as a model for enantioselective bioreductions.[4][5]
Rhizopus oryzae (whole cell) Rhizopus oryzaeNot specified--Employed in enantioselective bioreductions with glycerol as a co-solvent.[4][5]
Candida tenuis XR D51A (whole cell) Candida tenuis(S)-enantiomer-HighHigh catalytic efficiency for aromatic ketones.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the enzymatic reduction of 2'-chloroacetophenone.

Protocol 1: Asymmetric Reduction using TeSADH Mutants[2]
  • Reaction Mixture Preparation: In a 1.5 mL reaction tube, combine 2'-chloroacetophenone (1.0 mg), NAD⁺ (1.0 mg), and Tris-HCl buffer (700 μL, 50 mM, pH 8.5).

  • Cofactor Regeneration and Enzyme Addition: Add 2-propanol (300 μL) to serve as the cosubstrate for NADPH regeneration. Initiate the reaction by adding 10 μL of the TeSADH mutant enzyme solution (final concentration ~1.6 μM).

  • Incubation: Shake the reaction mixture at 180 rpm and 50°C for 14 hours.

  • Monitoring and Extraction: Monitor the reaction progress using thin-layer chromatography. Upon completion, extract the product with diethyl ether (2 x 500 μL).

  • Analysis: Analyze the conversion and enantiomeric excess of the resulting 2-chloro-1-phenylethanol using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral column.

Protocol 2: Asymmetric Reduction using ADH-A with Formate Dehydrogenase for Cofactor Recycling[1]
  • Enzyme and Cofactor Solution: In a reaction vessel, mix ADH-A from Rhodococcus ruber (500 μL, 500 U) in Tris-HCl buffer (pH 7.5, 50 mM) with Formate Dehydrogenase (FDH, 1 mL, 550 U). Add NADH (5.7 mg, 4 mM) and sodium formate (18 mg, 265 μmol).

  • Substrate Addition: Prepare a toluene solution of 2'-chloroacetophenone (5.1 mg, 33 μmol) and add it to the aqueous enzyme phase.

  • Incubation: Shake the biphasic reaction mixture on a rotary shaker at 120 rpm and 30°C for 4 hours.

  • Extraction: Stop the reaction by extracting the mixture with ethyl acetate (2 x 500 μL).

  • Analysis: Separate the organic layer by centrifugation, dry it with Na₂SO₄, and analyze for conversion and enantiomeric excess by GC.

Experimental Workflow and Biochemical Pathway

The general workflow for the asymmetric reduction of 2'-chloroacetophenone using a dehydrogenase involves several key steps, from substrate preparation to product analysis. The core of the process is the enzymatic conversion, which relies on a cofactor, typically NADH or NADPH, that is continuously regenerated.

Experimental_Workflow cluster_prep Preparation cluster_reaction Biocatalytic Reduction cluster_analysis Analysis Substrate 2'-Chloroacetophenone ReactionVessel Reaction Incubation (Controlled Temperature & Shaking) Substrate->ReactionVessel Buffer Buffer Preparation (e.g., Tris-HCl) Buffer->ReactionVessel Enzyme Dehydrogenase Solution (e.g., TeSADH, ADH-A) Enzyme->ReactionVessel Cofactor Cofactor & Regeneration System (NAD(P)H, e.g., 2-propanol or Formate) Cofactor->ReactionVessel Extraction Product Extraction (e.g., with Ethyl Acetate) ReactionVessel->Extraction Reaction Quenching Analysis Chromatographic Analysis (Chiral GC/HPLC) Extraction->Analysis Result Determine Conversion & e.e. Analysis->Result

Caption: General experimental workflow for the enzymatic asymmetric reduction of 2'-chloroacetophenone.

The underlying biochemical pathway is a redox reaction catalyzed by an alcohol dehydrogenase. The enzyme facilitates the transfer of a hydride ion from the cofactor (NADPH or NADH) to the carbonyl carbon of 2'-chloroacetophenone, resulting in the formation of the corresponding chiral alcohol. A cofactor regeneration system is essential to replenish the reduced cofactor for the reaction to proceed to high conversion.

Biochemical_Pathway cluster_main Asymmetric Reduction cluster_cofactor Cofactor Cycle Ketone 2'-Chloroacetophenone (Prochiral Ketone) ADH Alcohol Dehydrogenase Ketone->ADH Alcohol Chiral 2-Chloro-1-phenylethanol ((R)- or (S)-enantiomer) ADH->Alcohol NADP NAD(P)+ ADH->NADP releases NADPH NAD(P)H NADPH->ADH donates H- NADPH->NADP Hydride Transfer Regen Cofactor Regeneration (e.g., 2-propanol -> Acetone or Formate -> CO2) NADP->Regen Regen->NADPH Reduction

Caption: Biochemical pathway of dehydrogenase-catalyzed reduction with cofactor regeneration.

References

Safety Operating Guide

Proper Disposal of (S)-1-(2-chlorophenyl)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of (S)-1-(2-chlorophenyl)ethanol, a compound requiring careful handling due to its chemical properties. The following procedures are designed for researchers, scientists, and drug development professionals to ensure compliance with safety regulations and promote a secure working environment.

Hazard Identification and Classification

This compound is a chlorinated organic compound. While specific hazard classifications can vary by supplier, it should be handled as a substance that is potentially harmful to the environment and may be flammable. Chlorinated hydrocarbons are generally not suitable for disposal via sanitary sewer systems.[1] Improper disposal can lead to environmental contamination and potential health hazards.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This includes:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or latex, must be worn.[2]

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.

Segregation and Waste Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[3]

  • Waste Stream: this compound waste should be collected in a dedicated container for halogenated organic solvents .[4] Do not mix it with non-halogenated solvents, acids, bases, or other incompatible chemicals.[4][5]

  • Container: Use a designated, leak-proof, and clearly labeled waste container.[3][5] The container should be made of a material compatible with chlorinated organic compounds. It is often permissible to reuse empty reagent bottles for waste collection, provided they are clean and compatible.[6]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5][7] Avoid using abbreviations or chemical formulas.

Storage of Chemical Waste

Proper storage of the waste container prior to disposal is a critical safety measure.

  • Location: Store the waste container in a well-ventilated area, such as a chemical fume hood or a designated satellite accumulation area.[3]

  • Closure: Keep the waste container tightly closed except when adding waste.[5][7]

  • Containment: It is best practice to use secondary containment for all liquid hazardous waste to prevent spills.[5]

Disposal Procedure

Under no circumstances should this compound be poured down the drain. [7][8]

The established procedure for disposal is as follows:

  • Collection: Carefully transfer the this compound waste into the designated and labeled halogenated organic solvent waste container.

  • Contact Environmental Health & Safety (EHS): Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7][9] They will provide instructions for pickup and final disposal.

  • Documentation: Maintain a log of the chemical waste generated, including the name of the chemical, quantity, and date of disposal.

Quantitative Data Summary

For flammable liquids, which may include this compound, certain quantitative thresholds are important for classification and disposal.

ParameterValueSignificance
Flashpoint< 60 °C (140 °F)Chemicals with a flashpoint below this temperature are typically classified as ignitable hazardous waste.[7]
Container HeadspaceAt least 5% of container volumeAn empty space should be left in liquid waste containers to allow for thermal expansion.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: this compound Waste Generated B Is the waste a chlorinated organic compound? A->B C Segregate as Halogenated Organic Waste B->C Yes K Do NOT dispose down the drain B->K Yes D Is a designated waste container available? C->D E Obtain a properly labeled container for Halogenated Organics D->E No F Transfer waste to the container D->F Yes E->F G Store container in a designated, well-ventilated area F->G H Is the container full? G->H H->G No I Contact Environmental Health & Safety (EHS) for pickup H->I Yes J End: Proper Disposal I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling (S)-1-(2-chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical guidance for the handling and disposal of (S)-1-(2-chlorophenyl)ethanol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring a safe laboratory environment.

This compound is an intermediate used in organic synthesis and as a pharmaceutical intermediate.[1] While some safety data sheets (SDS) indicate it is not considered hazardous under the 2012 OSHA Hazard Communication Standard, others classify related compounds as causing skin and serious eye irritation.[2][3] Therefore, it is prudent to handle this chemical with appropriate care, following good industrial hygiene and safety practices.[4][5]

Personal Protective Equipment (PPE)

The following personal protective equipment is essential to minimize exposure and ensure safety during the handling of this compound.

PPE CategoryItemSpecifications
Eye/Face Protection Safety Glasses with Side Shields or GogglesMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[3] A face shield may be required in situations with a higher risk of splashing.
Hand Protection Chemical-Resistant GlovesProtective gloves are required. Nitrile or butyl rubber gloves are generally recommended for handling solvents and similar organic compounds.[6][7]
Skin and Body Protection Protective ClothingA lab coat or other appropriate protective clothing should be worn to prevent skin exposure.[3] In case of significant exposure risk, chemical-resistant coveralls may be necessary.[8]
Protective BootsRequired if the situation demands, such as during large-scale handling or spill cleanup.
Respiratory Protection Vapor Respirator or Local Exhaust VentilationNot typically required under normal use conditions with adequate ventilation.[3] However, if vapors or aerosols are generated, a vapor respirator or local exhaust ventilation should be used.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation :

    • Ensure a well-ventilated area, preferably a chemical fume hood, is available.

    • Confirm that a safety shower and eye wash station are readily accessible.[9]

    • Don all required personal protective equipment as outlined in the table above.

    • Keep the container tightly closed when not in use.

  • Handling :

    • Avoid contact with skin, eyes, and clothing.

    • Prevent the generation of vapor or mist.

    • Wash hands and face thoroughly after handling.

    • Store the chemical in a cool, dark, and dry place, away from incompatible materials such as strong oxidizing agents.[1]

  • In Case of a Spill :

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material such as dry sand, earth, or sawdust.

    • Collect the absorbed material into a suitable, closed container for disposal.[4]

    • Prevent the spilled material from entering drains.

Disposal Plan

  • All waste materials, including contaminated absorbents and disposable PPE, should be collected in a designated and properly labeled hazardous waste container.

  • Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations.[2]

  • It is recommended to use a licensed professional waste disposal service for the disposal of this material.[4]

Experimental Workflow: Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Personal Protective Equipment (PPE) prep_setup Set up in a well-ventilated area (fume hood) prep_ppe->prep_setup prep_materials Gather necessary materials and chemical prep_setup->prep_materials handle_transfer Carefully transfer the chemical prep_materials->handle_transfer handle_reaction Perform experimental procedure handle_transfer->handle_reaction cleanup_decontaminate Decontaminate work surfaces handle_reaction->cleanup_decontaminate emergency_spill Spill handle_reaction->emergency_spill emergency_exposure Personal Exposure handle_reaction->emergency_exposure handle_storage Store in a cool, dark place handle_storage->prep_materials For future use cleanup_waste Segregate and label waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of waste via licensed service cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-(2-chlorophenyl)ethanol
Reactant of Route 2
Reactant of Route 2
(S)-1-(2-chlorophenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.